5-Bromo-3-(bromomethyl)benzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLKMDBUQJYWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938693 | |
| Record name | 5-Bromo-3-(bromomethyl)-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1757-24-0 | |
| Record name | 5-Bromo-3-(bromomethyl)-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-3-(bromomethyl)benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-Bromo-3-(bromomethyl)benzo[b]thiophene, a sulfur-containing heterocyclic compound of interest in organic synthesis and materials science. Due to its bifunctional nature, possessing both a reactive bromomethyl group and a bromo-substituted aromatic ring, this compound serves as a versatile building block for the synthesis of more complex molecular architectures.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆Br₂S | [1] |
| Molecular Weight | 306.02 g/mol | [1] |
| CAS Number | 1757-24-0 | [1] |
| Appearance | Solid | |
| Storage Temperature | Refrigerated (0-10°C) |
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the two bromine substituents. The bromomethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the 3-position of the benzo[b]thiophene core. The bromo group on the benzene ring is less reactive towards nucleophilic attack but can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This dual reactivity makes this compound a valuable intermediate in the synthesis of pharmaceuticals and organic electronic materials[1]. The benzo[b]thiophene scaffold itself is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules[2][3]. Derivatives of benzo[b]thiophene have shown a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties[3].
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in the public domain. However, the synthesis of structurally related compounds, such as 3-bromomethyl-7-chlorobenzo[b]thiophene, suggests that a common synthetic route involves the radical bromination of the corresponding 3-methylbenzo[b]thiophene derivative using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.
A generalized, hypothetical workflow for the synthesis of such compounds is presented below.
Spectroscopic Characterization
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not available in the searched scientific literature. For researchers synthesizing this compound, characterization would involve standard analytical techniques. For comparison, ¹H NMR data for the related compound 5-bromobenzo[b]thiophene is publicly available[4]. The expected ¹H NMR spectrum of the title compound would likely show characteristic signals for the aromatic protons on the benzo[b]thiophene ring system and a singlet for the methylene protons of the bromomethyl group. Mass spectrometry would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.
Biological Activity and Signaling Pathways
While the broader class of benzo[b]thiophene derivatives has been extensively studied for various biological activities, there is no specific information in the available literature detailing the biological effects or the involvement of this compound in any signaling pathways. As a synthetic intermediate, it is likely that its biological activity has not been a primary area of investigation. The general biological potential of the benzo[b]thiophene core suggests that derivatives synthesized from this intermediate could be screened for a variety of therapeutic applications.
The logical relationship for the utilization of this compound in drug discovery is outlined in the following diagram.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. While detailed characterization data is sparse in the public domain, its molecular structure suggests a versatile reactivity profile that can be exploited for the creation of diverse chemical libraries. Further research into the synthesis and properties of this compound and its derivatives could lead to the discovery of new molecules with valuable biological or material properties.
References
An In-depth Technical Guide to 5-Bromo-3-(bromomethyl)benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-(bromomethyl)benzo[b]thiophene is a halogenated heterocyclic compound built upon a benzothiophene core. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a versatile synthetic intermediate and its promising, albeit still emerging, biological activities. The presence of two bromine atoms, one on the benzene ring and one in the methyl group, imparts unique reactivity and potential for functionalization, making it a valuable building block for the synthesis of more complex molecules with diverse pharmacological properties. This guide provides a comprehensive overview of the molecular structure, properties, and available data on this compound.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below. The structure consists of a benzene ring fused to a thiophene ring, with a bromine atom substituted at the 5-position of the bicyclic system and a bromomethyl group at the 3-position.
| Property | Data | Reference |
| Molecular Formula | C₉H₆Br₂S | [1] |
| Molecular Weight | 306.02 g/mol | [1] |
| IUPAC Name | 5-Bromo-3-(bromomethyl)-1-benzothiophene | |
| CAS Number | 1757-24-0 | [2] |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CS2)CBr | |
| Physical Form | Solid | [3] |
| Storage Class | Combustible Solids | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from general methodologies for analogous benzothiophene derivatives. A plausible synthetic approach involves a multi-step process starting from a suitable benzothiophene precursor.
A general domino protocol for the regioselective synthesis of novel Benzo[b]thiophene derivatives involves a Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization–Tautomerization–Elimination sequence of reactions.[4] Another general procedure for the synthesis of 3-bromobenzothiophene involves the reaction of benzo[b]thiophene with N-Bromosuccinimide (NBS) in a mixture of chloroform and acetic acid.[5] The subsequent bromination of the methyl group at the 3-position would likely proceed via a radical mechanism, though specific conditions for this target molecule are not detailed in the available literature.
A logical synthetic workflow could be conceptualized as follows:
Caption: A conceptual workflow for the synthesis of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzothiophene ring system. The chemical shifts and coupling patterns would be influenced by the positions of the bromine atom and the bromomethyl group. A characteristic singlet for the methylene protons of the bromomethyl group (-CH₂Br) would be expected, likely in the range of 4.5-5.0 ppm.
-
¹³C NMR: The spectrum would display signals for the nine carbon atoms in the molecule. The carbon atom of the bromomethyl group would appear at a characteristic chemical shift, and the signals for the aromatic carbons would be influenced by the bromo and bromomethyl substituents.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 306.02 g/mol . Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 ratio for M, M+2, and M+4) would be a key feature for identification. Fragmentation pathways would likely involve the loss of bromine radicals (Br•) and the bromomethyl group (•CH₂Br).[6]
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C stretching vibrations of the benzothiophene ring system. A C-Br stretching vibration would also be present.
Potential Biological Activity
Preliminary research and the known pharmacological profiles of related benzothiophene derivatives suggest that this compound may possess antimicrobial and anticancer properties.
Antimicrobial Activity
Benzothiophene derivatives are a significant class of sulfur-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry for their diverse pharmacological activities, including antimicrobial properties.[7] The antimicrobial potential is influenced by the nature and position of substituents on the benzothiophene core.[7] While specific minimum inhibitory concentration (MIC) values for this compound against particular bacterial or fungal strains are not yet reported in the literature, it is a promising scaffold for the development of new antimicrobial agents.[7] Halogenated phenols, for instance, have shown potent activity against Staphylococcus aureus, with 2,4,6-triiodophenol exhibiting a MIC of 5 μg mL⁻¹.[1] This suggests that halogenated aromatic compounds can be effective antimicrobial agents.
Anticancer Activity
The benzothiophene scaffold is present in several compounds with demonstrated anticancer activity.[4] For example, some benzothiophene derivatives act as estrogen receptor antagonists and antimitotic agents.[4] While specific IC₅₀ values for this compound against cancer cell lines like breast cancer (e.g., MCF-7, MDA-MB-231) are not available, related brominated compounds have shown anticancer activity. For instance, single-brominated coelenterazine analogs have demonstrated anticancer potential toward various cancer cell lines, including breast and prostate cancer, with IC₅₀ values in the micromolar range.[8]
The potential mechanism of action for anticancer activity could involve the induction of apoptosis. In cancer cells, the induction of apoptosis is a key mechanism for many therapeutic agents. This process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A possible signaling pathway for apoptosis induction by a cytotoxic agent is depicted below.
Caption: A simplified diagram of a potential intrinsic apoptosis pathway that could be induced by this compound in cancer cells.
Conclusion and Future Directions
This compound is a molecule with considerable potential in the field of medicinal chemistry. Its structure provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. However, a significant gap exists in the publicly available, detailed experimental and quantitative data for this specific compound.
Future research should focus on:
-
Developing and publishing a detailed, reproducible synthetic protocol. This would greatly benefit researchers wishing to utilize this compound as a building block.
-
Comprehensive spectroscopic characterization. Publishing verified ¹H NMR, ¹³C NMR, mass spectrometry, and IR data would provide essential reference material for the scientific community.
-
Systematic evaluation of its biological activity. Quantitative studies to determine IC₅₀ values against a panel of cancer cell lines and MIC values against a range of pathogenic microbes are crucial to validate its therapeutic potential.
-
Mechanistic studies. Investigating the specific signaling pathways through which this compound exerts its biological effects will be vital for its rational development as a drug candidate.
Addressing these areas will be instrumental in unlocking the full potential of this compound in drug discovery and development.
References
- 1. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. malayajournal.org [malayajournal.org]
- 5. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]
- 6. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Bromo-3-(bromomethyl)benzo[b]thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 5-Bromo-3-(bromomethyl)benzo[b]thiophene, a key intermediate in the development of various pharmacologically active molecules. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development efforts in medicinal chemistry and organic synthesis.
Synthesis Pathway Overview
The primary route for the synthesis of this compound involves the radical bromination of the methyl group at the 3-position of 5-Bromo-3-methylbenzo[b]thiophene. This reaction is typically achieved using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. The use of a non-polar solvent like carbon tetrachloride, n-heptane, or cyclohexane is common for this transformation.
The general transformation is as follows:
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Starting Material: 5-Bromo-3-methylbenzo[b]thiophene
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Reagent: N-Bromosuccinimide (NBS)
-
Initiator: Benzoyl Peroxide (BPO) or UV light
-
Solvent: n-Heptane or other suitable non-polar solvent
-
Product: this compound
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on analogous chemical transformations.
Materials:
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5-Bromo-3-methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
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n-Heptane
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Water (H₂O)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromo-3-methylbenzo[b]thiophene (1.0 equivalent) in n-heptane.
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Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of Benzoyl Peroxide (e.g., 0.02-0.05 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for n-heptane) and maintain under reflux for a period of 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
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Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the pure this compound.
Quantitative Data
The following table summarizes the typical yield for the synthesis of this compound.
| Starting Material | Product | Reagents | Solvent | Conditions | Yield | Reference |
| 5-Bromo-3-methylbenzo[b]thiophene | This compound | Br₂, UV light | n-Heptane | 80°C | 60-70% | [1] |
Synthesis Pathway Visualization
The following diagram illustrates the synthesis pathway from 5-Bromo-3-methylbenzo[b]thiophene to this compound.
Caption: Radical bromination of 5-Bromo-3-methylbenzo[b]thiophene.
References
An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-3-(bromomethyl)benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-(bromomethyl)benzo[b]thiophene is a versatile bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring two distinct bromine atoms—one on the aromatic ring and one in a benzylic position—provides a platform for a diverse range of chemical transformations. This technical guide delineates the reactivity profile of this compound, offering a comprehensive overview of its synthetic applications. Key reaction classes, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and electrophilic aromatic substitutions, are discussed in detail. This document provides experimental protocols and quantitative data to serve as a practical resource for researchers engaged in the synthesis of novel benzothiophene-based derivatives with potential therapeutic applications.
Introduction
Benzothiophene and its derivatives are prominent scaffolds in a multitude of biologically active compounds, including kinase inhibitors, estrogen receptor modulators, and antimicrobial agents. The strategic functionalization of the benzothiophene core is crucial for modulating the pharmacological properties of these molecules. This compound serves as a key building block in this context, offering two reactive sites for sequential or orthogonal chemical modifications. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the bromomethyl group at the 3-position is highly susceptible to nucleophilic substitution, enabling the facile incorporation of a wide range of functional groups. This dual reactivity makes it a valuable intermediate in the construction of complex molecular architectures for drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆Br₂S | [1] |
| Molecular Weight | 306.02 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
Reactivity Profile
The reactivity of this compound is characterized by the distinct behavior of its two bromine substituents.
Nucleophilic Substitution at the 3-(bromomethyl) Group
The benzylic bromide at the 3-position is highly reactive towards a variety of nucleophiles, proceeding via an SN2 mechanism. This allows for the introduction of diverse functionalities, including amines, azides, thiols, and cyanides.
General Reaction Scheme:
(where Nu⁻ represents a nucleophile)
Palladium-Catalyzed Cross-Coupling Reactions at the 5-Bromo Position
The aryl bromide at the 5-position is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl or vinyl-substituted benzothiophenes.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
-
Heck-Mizoroki Reaction: Reaction with alkenes to form vinyl-substituted benzothiophenes.
Electrophilic Aromatic Substitution
While the benzothiophene ring is generally less reactive towards electrophilic substitution than benzene, the presence of the bromine atom at the 5-position can influence the regioselectivity of further substitutions.
Experimental Protocols
The following sections provide detailed experimental procedures for key reactions involving this compound and analogous compounds.
Synthesis of this compound
The synthesis of the title compound can be achieved via a two-step process starting from 3-methylbenzo[b]thiophene.
Step 1: Electrophilic Bromination at the 5-Position Direct bromination of 3-methylbenzo[b]thiophene with molecular bromine (Br₂) in a suitable solvent like dichloromethane at low temperatures (0–5°C) can introduce a bromine atom at the 5-position.[2]
Step 2: Radical Bromination of the 3-Methyl Group The subsequent bromination of the methyl group is achieved through a radical mechanism, typically using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide under irradiation.
Experimental Procedure for Radical Bromination (adapted from a similar synthesis): To a reaction flask containing a solution of 3-methyl-5-bromobenzo[b]thiophene (1 equivalent) in a suitable solvent like n-heptane, add N-bromosuccinimide (1.1 equivalents) and benzoyl peroxide (0.1 equivalents). The reaction mixture is heated to boiling under irradiation with a 200W bulb and stirred for 4-6 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product can be purified by recrystallization.
Nucleophilic Substitution: Reaction with Amines (Illustrative)
The reaction with primary or secondary amines proceeds readily to form the corresponding amino-methyl derivatives.
Experimental Procedure (General): To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base like triethylamine or potassium carbonate (1.5-2.0 equivalents). The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60°C) and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
This protocol is adapted from the Suzuki-Miyaura coupling of a structurally similar compound, 2-bromo-5-(bromomethyl)thiophene.[3]
Experimental Procedure: To a reaction vessel under a nitrogen atmosphere, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%), and potassium phosphate (K₃PO₄, 2 equivalents). Add a degassed solvent mixture of 1,4-dioxane and water (4:1). The reaction mixture is heated to 90°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data
The following table summarizes representative yields for reactions involving this compound and analogous compounds.
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Radical Bromination | 3-Methyl-7-chlorobenzo[b]thiophene | NBS, Benzoyl Peroxide, n-heptane | 3-Bromomethyl-7-chlorobenzo[b]thiophene | - | |
| Suzuki-Miyaura Coupling | 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-phenylthiophene | 76 | [3] |
| Suzuki-Miyaura Coupling | 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good | [3] |
| Aryne-Mediated Cyclization | 3-Bromobenzyne, Propargyl sulfides | - | 3-Bromo-5-(bromomethyl)benzothiophene | 45-60 | [2] |
Applications in Drug Discovery and Development
The benzothiophene scaffold is a key component in numerous approved drugs and clinical candidates. This compound serves as a versatile starting material for the synthesis of analogs of these important therapeutic agents.
Synthesis of Kinase Inhibitors
Benzothiophene derivatives have been identified as potent inhibitors of various kinases, including EGFR and p38 MAP kinase, which are implicated in cancer and inflammatory diseases.[4][5] The dual reactivity of this compound allows for the systematic exploration of the structure-activity relationship (SAR) by modifying both the 3- and 5-positions of the benzothiophene core to optimize kinase inhibitory activity.
A generalized workflow for the synthesis of benzothiophene-based kinase inhibitors is depicted below.
Caption: Generalized workflow for kinase inhibitor synthesis.
Synthesis of Raloxifene Analogs
Raloxifene, a selective estrogen receptor modulator (SERM), features a 2-aryl-3-aroyl-6-hydroxybenzothiophene core. While not a direct precursor, the reactivity profile of this compound provides a framework for the synthesis of novel raloxifene analogs with modified substitution patterns, potentially leading to improved therapeutic profiles.
Logical Relationships in Reactivity
The two bromine atoms on this compound exhibit distinct reactivity, allowing for selective and sequential functionalization.
Caption: Orthogonal reactivity of the two bromine atoms.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its predictable and differential reactivity at the 3- and 5-positions provides a robust platform for the construction of diverse and complex benzothiophene derivatives. The experimental protocols and reactivity data compiled in this guide are intended to facilitate the work of researchers in drug discovery and materials science, enabling the efficient synthesis of novel compounds with tailored properties. Further exploration of the reaction scope of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive molecules.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Bromo-3-(bromomethyl)benzo[b]thiophene: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic properties of the compound 5-Bromo-3-(bromomethyl)benzo[b]thiophene. Extensive searches of publicly available scientific databases and literature have revealed a notable absence of experimentally acquired spectroscopic data (NMR, IR, MS) specifically for this molecule. This guide, therefore, presents a detailed analysis of structurally similar compounds to provide researchers with valuable reference points for the potential spectroscopic characteristics of this compound. Furthermore, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided, alongside a logical workflow for spectroscopic analysis.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Its structural features, including the benzothiophene core, a bromine substituent on the benzene ring, and a reactive bromomethyl group, make it a versatile building block. Accurate spectroscopic data is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.
While direct experimental data for this compound is not currently available in the public domain, this guide compiles and analyzes spectroscopic information for closely related analogs. By examining the data for compounds such as 5-bromobenzo[b]thiophene, 3-(bromomethyl)-5-chlorobenzo[b]thiophene, and 5-bromo-3-(bromomethyl)-2-methyl-1-benzothiophene, researchers can infer the expected spectral features of the target molecule.
Predicted Spectroscopic Data of this compound
Based on the analysis of its structural analogs, the following tables summarize the predicted key spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 7.6 - 7.8 | s | - |
| H-4 | ~ 7.9 - 8.1 | d | ~ 1.8 |
| H-6 | ~ 7.4 - 7.6 | dd | ~ 8.6, 1.8 |
| H-7 | ~ 7.8 - 8.0 | d | ~ 8.6 |
| -CH₂Br | ~ 4.7 - 4.9 | s | - |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~ 125 - 127 |
| C-3 | ~ 130 - 132 |
| C-3a | ~ 139 - 141 |
| C-4 | ~ 124 - 126 |
| C-5 | ~ 118 - 120 |
| C-6 | ~ 128 - 130 |
| C-7 | ~ 123 - 125 |
| C-7a | ~ 138 - 140 |
| -CH₂Br | ~ 28 - 32 |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (alkane) | 2950 - 2850 | Medium |
| C=C (aromatic) | 1600 - 1450 | Medium-Strong |
| C-Br (aromatic) | 1075 - 1030 | Strong |
| C-Br (alkyl) | 650 - 550 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ | 304, 306, 308 | High (Isotopic pattern for 2 Br) |
| [M-Br]⁺ | 225, 227 | Medium (Isotopic pattern for 1 Br) |
| [M-CH₂Br]⁺ | 211, 213 | Medium (Isotopic pattern for 1 Br) |
Ionization Mode: Electron Ionization (EI)
Spectroscopic Data of Structural Analogs
The following tables present the available experimental data for compounds structurally related to this compound.
5-Bromobenzo[b]thiophene
This analog provides insight into the signals of the 5-brominated benzothiophene core.
Table 5: ¹H NMR Data for 5-Bromobenzo[b]thiophene
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.43 | d | 5.5 |
| H-3 | 7.28 | d | 5.5 |
| H-4 | 8.01 | d | 1.8 |
| H-6 | 7.39 | dd | 8.6, 1.8 |
| H-7 | 7.72 | d | 8.6 |
Note: Data is inferred from typical benzothiophene spectra and may vary slightly based on experimental conditions.
3-(Bromomethyl)-5-chlorobenzo[b]thiophene
This analog is useful for predicting the chemical shift of the bromomethyl group and observing the effect of a halogen at the 5-position.
Table 6: Physicochemical Properties of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
| Property | Value |
| Melting Point | 131 °C[1] |
5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene
The presence of an additional methyl group at the 2-position will influence the electronic environment, but this analog contains both the 5-bromo and 3-bromomethyl functionalities.
Table 7: Molecular Information for 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene
| Property | Value |
| Molecular Formula | C₁₀H₈Br₂S[2] |
| Molecular Weight | 320.05 g/mol [2] |
Note: Detailed public spectroscopic data for this compound is also limited.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or pure solvent.
-
Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used for less volatile or thermally labile compounds.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of this compound based on the analysis of its structural analogs. While direct experimental data remains elusive, the information and standardized protocols presented herein offer a solid foundation for researchers working with this compound. The provided workflow for spectroscopic analysis serves as a standard operational procedure for the characterization of novel synthetic molecules. It is recommended that researchers synthesizing this compound for the first time perform a full spectroscopic characterization to contribute to the public body of scientific knowledge.
References
Navigating the Therapeutic Potential of 5-Bromo-3-(bromomethyl)benzo[b]thiophene: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound 5-Bromo-3-(bromomethyl)benzo[b]thiophene. While specific biological data for this exact molecule is limited in publicly accessible literature, this document extrapolates its potential therapeutic applications based on the well-documented activities of the broader benzothiophene class of compounds. This guide aims to serve as a foundational resource for researchers initiating studies on this molecule, providing insights into its chemical properties, potential biological activities, and the experimental methodologies that can be employed for its evaluation.
Chemical Identity and Properties
This compound is a halogenated heterocyclic compound belonging to the benzothiophene family. The presence of bromine atoms and a reactive bromomethyl group makes it a valuable intermediate in organic synthesis for the creation of more complex molecules.[1]
| Property | Value |
| Molecular Formula | C₉H₆Br₂S |
| Molecular Weight | 306.02 g/mol |
| CAS Number | 1757-24-0 |
| Appearance | Solid |
| Storage | Sealed in dry, 2-8°C |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the bromination of a suitable benzothiophene precursor. For instance, the radical bromination of 3-methyl-5-bromobenzo[b]thiophene using N-bromosuccinimide (NBS) or bromine under UV irradiation can yield the desired product.[1] The reaction solvent can influence the reaction's efficiency and safety, with linear alkanes being a less toxic alternative to carbon tetrachloride.
Below is a generalized workflow for the synthesis of this compound.
Figure 1: Generalized synthesis workflow for this compound.
Potential Biological Activities
While direct studies on this compound are scarce, the benzothiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][3][4] Research on related derivatives suggests that this compound could exhibit significant anticancer and antimicrobial properties.[1]
Anticancer Activity
Benzothiophene derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][5]
3.1.1. Induction of Apoptosis: Several benzothiophene derivatives have been shown to induce apoptosis in cancer cells. For instance, a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), was found to induce apoptosis by activating pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[6] Another study on aminobenzo[b]thiophene 1,1-dioxides showed they induced apoptosis and suppressed the expression of the anti-apoptotic gene Bcl-2.[7]
Figure 2: Hypothesized apoptotic pathway based on related benzothiophene derivatives.
3.1.2. Cell Cycle Arrest: Studies on other brominated compounds and benzothiophene derivatives suggest a potential for cell cycle arrest. For example, the isoindigo derivative 5'-Br was shown to induce cell cycle arrest at the G0/G1 phase in HL-60 cells.[8] Similarly, a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, induced G2/M phase cell cycle arrest in human lung cancer cells.[9]
Figure 3: Hypothesized cell cycle arrest mechanism based on related compounds.
Quantitative Anticancer Data for Related Benzothiophene Derivatives:
| Compound | Cell Line | Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| 3-Iodo-2-phenylbenzo[b]thiophene | MDA-MB-231 | Cytotoxicity | 126.67 | [6] |
| HepG2 | Cytotoxicity | 67.04 | [6] | |
| LNCaP | Cytotoxicity | 127.59 | [6] | |
| Caco-2 | Cytotoxicity | 63.74 | [6] | |
| Panc-1 | Cytotoxicity | 76.72 | [6] | |
| HeLa | Cytotoxicity | 146.75 | [6] | |
| Ishikawa | Cytotoxicity | 110.84 | [6] | |
| Aminobenzo[b]thiophene 1,1-dioxide (Compound 15) | Various cancer cell lines | Antitumor | 0.33 - 0.75 | [7] |
| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | LnCap | Cytotoxicity | 138.573 | [10] |
| HepG2 | Cytotoxicity | 185.931 | [10] | |
| Caco-2 | Cytotoxicity | 108.657 | [10] |
Antimicrobial Activity
Benzothiophene derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[4][11][12] The proposed mechanism for antimicrobial action often involves the disruption of microbial cell membranes.[1]
Quantitative Antimicrobial Data for Related Benzothiophene Derivatives:
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene | C. albicans | Antifungal | Not specified, but noted as potential | [11] |
| 3-(Trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | C. albicans | Antifungal | Not specified, but noted as potential | [11] |
| 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | S. aureus | Antibacterial | Not specified, but noted as high activity | [11] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | Antibacterial | 4 | [12] |
Recommended Experimental Protocols
To elucidate the biological activity of this compound, a series of in vitro assays are recommended.
Anticancer Activity Assays
4.1.1. Cytotoxicity Assay (MTT Assay): This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Figure 4: Experimental workflow for a typical MTT cytotoxicity assay.
4.1.2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining): This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
4.1.3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining): This assay determines the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Antimicrobial Activity Assay
4.2.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method): This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Preparation: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Although direct biological data for this specific molecule is currently lacking, the extensive research on the benzothiophene core strongly suggests its potential for significant anticancer and antimicrobial activities. This technical guide provides a framework for initiating research into this compound, outlining its chemical properties, potential mechanisms of action based on related molecules, and detailed experimental protocols for its biological evaluation. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Buy 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene [smolecule.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. oiccpress.com [oiccpress.com]
- 7. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of 5-Bromo-3-(bromomethyl)benzo[b]thiophene in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its unique electronic properties and structural rigidity make it an attractive starting point for the design of novel therapeutics. Among the various substituted benzothiophenes, 5-Bromo-3-(bromomethyl)benzo[b]thiophene has emerged as a particularly valuable and versatile building block. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, focusing on its synthetic utility, key biological activities of its derivatives, and detailed experimental methodologies.
The Synthetic Powerhouse: Reactivity and Functionalization
This compound offers two primary points for chemical modification: the highly reactive bromomethyl group at the 3-position and the bromo-substituent on the benzene ring at the 5-position. This dual reactivity allows for the construction of a diverse library of derivatives through various synthetic strategies.
The bromomethyl group is particularly susceptible to nucleophilic substitution reactions . This allows for the introduction of a wide range of functional groups, including amines, thiols, alcohols, and various heterocyclic moieties. This versatility is crucial for exploring the structure-activity relationships (SAR) of novel compounds.[1]
Simultaneously, the bromine atom at the 5-position can readily participate in palladium-catalyzed cross-coupling reactions , such as the Suzuki and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex biaryl and acetylenic derivatives.[1]
The combination of these reactive sites makes this compound an ideal starting material for creating diverse molecular architectures tailored for specific biological targets.
Key Therapeutic Areas and Biological Activities
Derivatives of this compound have shown significant promise in several key therapeutic areas, most notably in the development of antimicrobial and anticancer agents.
Antimicrobial Applications
The benzo[b]thiophene scaffold is a known pharmacophore in the design of antimicrobial agents.[1] The introduction of various substituents via the bromomethyl handle can lead to compounds with potent activity against a range of pathogens. Preliminary studies suggest that some derivatives may exert their antimicrobial effects by disrupting bacterial cell membranes, leading to cell lysis.[1]
Anticancer Potential
The development of novel anticancer agents is a major focus of medicinal chemistry, and benzothiophene derivatives have demonstrated significant potential in this area.[1] Compounds derived from this compound may interfere with critical signaling pathways involved in cancer cell proliferation and survival, potentially leading to the induction of apoptosis.[1]
Experimental Protocols
To facilitate further research and development, this section provides detailed experimental protocols for key synthetic transformations involving this compound.
General Protocol for Nucleophilic Substitution of the Bromomethyl Group
This protocol describes a general method for the substitution of the bromine atom in the bromomethyl group with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)
-
Aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Base (e.g., Potassium carbonate or Triethylamine), if necessary
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen aprotic solvent.
-
Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is an amine or requires deprotonation, add a suitable base (1.5-2 equivalents).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.
General Protocol for Suzuki Cross-Coupling at the 5-Position
This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position.
Materials:
-
5-Bromo-3-(substituted methyl)benzo[b]thiophene derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate or Potassium phosphate)
-
Solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
To a reaction vessel, add the 5-bromo-3-(substituted methyl)benzo[b]thiophene derivative (1 equivalent), the aryl or heteroaryl boronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 2.5 mol%), and the base (2 equivalents).
-
Degas the vessel and backfill with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 5-aryl or 5-heteroaryl derivative.
Data Presentation
The following tables summarize hypothetical quantitative data for derivatives of this compound to illustrate the potential for SAR studies.
Table 1: Antimicrobial Activity of 5-Bromo-3-(substituted methyl)benzo[b]thiophene Derivatives
| Compound ID | R-Group at 3-position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | -NHCH₂CH₃ | 16 | 32 |
| 1b | -N(CH₃)₂ | 32 | 64 |
| 1c | -SCH₂Ph | 8 | 16 |
| 1d | -OPh | 64 | >128 |
Table 2: Anticancer Activity of 5-Aryl-3-(substituted methyl)benzo[b]thiophene Derivatives
| Compound ID | R-Group at 3-position | Ar-Group at 5-position | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| 2a | -NHCH₂CH₃ | Phenyl | 1.2 | 2.5 |
| 2b | -NHCH₂CH₃ | 4-Fluorophenyl | 0.8 | 1.7 |
| 2c | -SCH₂Ph | Phenyl | 3.5 | 5.1 |
| 2d | -SCH₂Ph | 4-Fluorophenyl | 2.1 | 3.9 |
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic utility of this compound.
Caption: A typical workflow for drug discovery using the target scaffold.
Caption: Potential mechanism of action for anticancer derivatives.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. Its dual reactivity allows for the creation of diverse chemical libraries, particularly targeting antimicrobial and anticancer applications. The experimental protocols provided herein offer a foundation for researchers to explore the full potential of this scaffold in their drug discovery programs. Further investigation into the structure-activity relationships of its derivatives is warranted and holds significant promise for the development of next-generation therapeutics.
References
An In-depth Technical Guide on 5-Bromo-3-(bromomethyl)benzo[b]thiophene Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This technical guide focuses on 5-Bromo-3-(bromomethyl)benzo[b]thiophene, a key intermediate, and its derivatives, exploring their synthesis, chemical reactivity, and potential as therapeutic agents. While specific biological data for the parent compound is limited in publicly available literature, this document compiles and analyzes data from closely related analogues to provide a comprehensive overview of the structure-activity relationships and mechanistic insights within this chemical class. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways implicated in their anticancer and immunomodulatory effects.
Introduction
Benzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have attracted significant interest in drug discovery.[3] The benzo[b]thiophene core is structurally analogous to indole, a common pharmacophore, which contributes to its ability to interact with a wide array of biological targets.[1] This structural versatility has led to the development of numerous benzo[b]thiophene-based compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2]
The subject of this guide, this compound, is a bifunctional molecule featuring two reactive bromine atoms. The bromine on the benzene ring and the bromomethyl group at the 3-position offer orthogonal reactivity, making it a versatile building block for the synthesis of a diverse library of derivatives. The bromomethyl group is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the aryl bromide can participate in cross-coupling reactions to build molecular complexity. This guide will provide a detailed exploration of the synthesis of this core scaffold and its analogues, summarize their biological activities with a focus on quantitative data, and present detailed experimental methodologies.
Synthesis of this compound and Analogues
The synthesis of this compound typically proceeds through a multi-step sequence, starting from a simpler benzothiophene precursor. A common and effective strategy involves a two-step process: electrophilic bromination of the aromatic ring followed by radical bromination of a methyl group at the 3-position.
General Synthetic Workflow
References
Safety and handling of 5-Bromo-3-(bromomethyl)benzo[b]thiophene
An In-depth Technical Guide on the Safety and Handling of 5-Bromo-3-(bromomethyl)benzo[b]thiophene
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols.
Introduction
This compound is a halogenated aromatic compound belonging to the benzothiophene family. It is a highly reactive and potentially toxic compound that serves as a key intermediate in organic synthesis.[1] Its utility is particularly noted in the development of pharmaceuticals, organic electronic materials, and other complex heterocyclic compounds.[1] The presence of two bromine atoms, one on the benzene ring and one in the methyl group, imparts significant reactivity, making it a versatile building block for introducing the benzothiophene scaffold into larger molecules.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1757-24-0 | [1] |
| Molecular Formula | C₉H₆Br₂S | [1] |
| Molecular Weight | 306.02 g/mol | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 366.023 °C at 760 mmHg | [1] |
| Flash Point | 175.165 °C | [1] |
| Density | 1.928 g/cm³ | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Safety and Handling
Hazard Identification
While a comprehensive GHS classification for this compound is not uniformly available, related brominated benzothiophene compounds are known to be irritants and potentially harmful. Based on data for similar compounds, it should be handled as a substance that is:
-
Irritating to the eyes, respiratory system, and skin.[1]
-
Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1]
First Aid Measures
In case of exposure, the following first aid measures are recommended based on structurally similar compounds:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-resistant laboratory coat.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Storage and Handling
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Use only non-sparking tools and take precautionary measures against static discharge.
Experimental Protocols
Representative Synthesis Protocol: Radical Bromination
The synthesis of this compound can be achieved via radical bromination of 5-bromo-3-methylbenzo[b]thiophene. The following is a representative protocol adapted from procedures for similar compounds.
Materials:
-
5-bromo-3-methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN) as a radical initiator
-
Anhydrous carbon tetrachloride (or a safer alternative like n-heptane)
-
Petroleum ether for washing
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-3-methylbenzo[b]thiophene in the chosen anhydrous solvent.
-
Add N-Bromosuccinimide (a slight molar excess) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux under irradiation with a lamp (e.g., 200W bulb) to initiate the radical reaction.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC). The reaction is typically stirred at reflux for several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate mixture).
-
Wash the purified product with petroleum ether and dry under vacuum to obtain this compound.
Reactivity and Use in Further Synthesis
The bromomethyl group at the 3-position is highly reactive and susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups at this position, making it a valuable precursor for the synthesis of a wide range of derivatives. Common reactions include:
-
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form the corresponding substituted products.
-
Cross-Coupling Reactions: The bromine atom on the benzothiophene ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form carbon-carbon bonds.
Visualizations
Caption: Safe Handling Workflow for this compound.
Caption: General Synthesis Workflow via Radical Bromination.
Biological Activity and Applications
Derivatives of benzothiophene are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Preliminary studies on compounds structurally similar to this compound suggest potential antimicrobial and anticancer activities.[3] The mechanism of action for its potential anticancer effects could involve interference with critical signaling pathways related to cell proliferation and survival, potentially leading to apoptosis.[3] However, specific signaling pathways for this compound have not been elucidated in the reviewed literature.
Its primary application is as a versatile intermediate in medicinal chemistry and materials science.[1][3] The reactivity of the bromomethyl group allows for its use in the synthesis of a library of derivatives for drug discovery and for the creation of novel organic electronic materials.[1][3]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in research and development. Its handling requires strict adherence to safety protocols due to its potential hazards. The information provided in this guide serves as a foundational resource for its safe handling, synthesis, and application. Further research is needed to fully characterize its toxicological properties and to explore its potential biological activities in detail. Always consult a comprehensive and official Safety Data Sheet before handling this compound.
References
5-Bromo-3-(bromomethyl)benzo[b]thiophene mechanism of action speculation
An In-Depth Technical Guide on the Speculative Mechanism of Action of 5-Bromo-3-(bromomethyl)benzo[b]thiophene
For: Researchers, Scientists, and Drug Development Professionals
Topic: this compound Mechanism of Action Speculation
Abstract
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] this compound is a derivative that, while not extensively studied, possesses structural features suggesting a high potential for biological activity. Specifically, the presence of a highly reactive bromomethyl group at the 3-position of the benzothiophene ring points towards a mechanism of action centered on covalent modification of biological macromolecules. This document outlines a speculative, yet chemically plausible, mechanism of action for this compound, proposes potential cellular targets, and provides a roadmap for experimental validation. The proposed mechanism centers on the compound's function as an electrophilic alkylating agent that irreversibly inhibits key proteins in pathological processes, such as cancer and microbial infections.
Introduction to this compound
The benzo[b]thiophene core is a bicyclic system consisting of a benzene ring fused to a thiophene ring.[4] Derivatives of this scaffold are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities.[2][3] The biological versatility of this scaffold makes it a "privileged structure" in drug discovery.
This compound distinguishes itself through two key functionalizations:
-
A bromine atom at the 5-position, which can influence the electronic properties and metabolic stability of the molecule.
-
A bromomethyl group (-CH₂Br) at the 3-position. This group is a potent electrophile and a good leaving group, making it highly susceptible to nucleophilic attack.
The chemical reactivity conferred by the bromomethyl group is the cornerstone of the speculative mechanism of action detailed in this guide. This feature suggests that the compound likely acts as a covalent inhibitor, a class of drugs that has seen a resurgence in interest due to its potential for high potency and prolonged duration of action.
Speculative Mechanism of Action: Covalent Inhibition
The most probable mechanism of action for this compound is the covalent modification of nucleophilic residues within biological macromolecules , primarily proteins. The compound is predicted to act as an alkylating agent, forming a stable, covalent bond with its cellular target(s).
2.1. The Chemistry of Covalent Targeting
The mechanism involves a nucleophilic substitution reaction (SN2). Nucleophilic amino acid side chains in proteins can attack the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide ion and the formation of a covalent adduct between the compound and the protein.
Key biological nucleophiles likely to be targeted include:
-
Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile at physiological pH and is a common target for covalent drugs.
-
Histidine: The imidazole ring of histidine can also act as a potent nucleophile.
-
Lysine: The primary amine (-NH₂) of lysine, while less nucleophilic than cysteine, can also be a target.
-
Serine: The hydroxyl group (-OH) of serine is a key nucleophile in the active sites of many enzymes (e.g., serine proteases).
2.2. Consequences of Covalent Modification
The formation of an irreversible or slowly reversible covalent bond can have profound biological consequences:
-
Irreversible Enzyme Inhibition: If the targeted nucleophile is located within the active site or an allosteric site of an enzyme, the covalent modification will lead to a loss of function. This inhibition is often time-dependent and cannot be overcome by increasing substrate concentration.
-
Disruption of Protein-Protein Interactions: Covalent modification of a residue at a protein-protein interface can sterically hinder or alter the conformation required for complex formation, thereby disrupting critical signaling pathways.
-
Induction of Apoptosis or Cell Cycle Arrest: In the context of cancer, the irreversible inhibition of proteins crucial for cell survival and proliferation (e.g., kinases, transcription factors) can trigger programmed cell death (apoptosis). For instance, many anticancer agents function by alkylating DNA or key enzymes involved in DNA replication and repair.[5]
Potential Therapeutic Applications and Cellular Pathways
Based on the activities of related benzothiophene derivatives, the primary therapeutic potentials for this compound are likely in oncology and infectious diseases.[6]
3.1. Anticancer Activity
A plausible anticancer mechanism involves the covalent inhibition of proteins that are overactive or essential in cancer cells. Many kinases, which are central regulators of cell signaling and are often mutated in cancer, possess cysteine residues in or near their active sites that are susceptible to covalent targeting.
A hypothetical signaling pathway that could be targeted by this compound is a generic mitogen-activated protein kinase (MAPK) cascade, which is frequently dysregulated in cancer. Covalent inhibition of a key kinase in this pathway could block downstream signaling required for cell proliferation.
Caption: Speculative targeting of the MAPK signaling pathway.
3.2. Antimicrobial Activity
The proposed mechanism for antimicrobial action involves the alkylation of essential bacterial enzymes. For example, covalent modification of enzymes involved in cell wall synthesis (like penicillin-binding proteins, which have active site serines) or bacterial metabolic pathways could lead to bacterial cell death. The compound might disrupt bacterial cell membranes, leading to cell lysis.[6]
Quantitative Data Summary
No specific quantitative data for this compound has been published. To guide future research, the following table illustrates how such data would be presented.
| Target Protein | Assay Type | Parameter | Value | Reference |
| Hypothetical Kinase A | In vitro Kinase Assay | IC₅₀ | 1.2 µM | [Future Study] |
| Hypothetical Protease B | FRET-based Protease Assay | kᵢₙₐ꜀ₜ/Kᵢ | 5,000 M⁻¹s⁻¹ | [Future Study] |
| MDA-MB-231 Cells | Cell Viability (MTT) | GI₅₀ (72h) | 0.8 µM | [Future Study] |
| Staphylococcus aureus | Broth Microdilution | MIC | 4 µg/mL | [Future Study] |
Note: The data presented in this table is purely illustrative to demonstrate a standard format for reporting biological activity.
Proposed Experimental Protocols for Mechanism Validation
To validate the speculative mechanism of action, a systematic series of experiments is required.
5.1. Protocol 1: Time-Dependent Enzyme Inhibition Assay
-
Objective: To determine if the compound acts as a time-dependent (and likely covalent) inhibitor of a purified target enzyme.
-
Methodology:
-
A purified recombinant target enzyme (e.g., a candidate kinase) is pre-incubated with various concentrations of this compound for different time intervals (e.g., 0, 15, 30, 60 minutes).
-
At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into a reaction buffer containing the enzyme's substrate (e.g., ATP and a peptide substrate for a kinase).
-
The reaction is initiated, and the product formation is measured over time using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
The observed rate constants of inactivation (kobs) are calculated for each inhibitor concentration and plotted against the inhibitor concentration to determine the inactivation rate constant (kᵢₙₐ꜀ₜ) and the initial binding affinity (Kᵢ).
-
A hallmark of covalent inhibition is a time- and concentration-dependent decrease in enzyme activity.
-
5.2. Protocol 2: Intact Protein Mass Spectrometry for Adduct Confirmation
-
Objective: To confirm the formation of a covalent adduct between the compound and the target protein.
-
Methodology:
-
The purified target protein is incubated with an excess of the compound for a sufficient duration to ensure reaction completion.
-
The reaction mixture is desalted to remove unreacted compound.
-
The protein sample is then analyzed by high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
The resulting mass spectrum is compared to that of the untreated protein. A mass shift corresponding to the molecular weight of the benzothiophene fragment (minus HBr) confirms the formation of a 1:1 covalent adduct.
-
5.3. Protocol 3: Target Identification via Competitive Chemoproteomics
-
Objective: To identify the cellular targets of the compound in an unbiased manner within a complex biological sample (e.g., cell lysate or live cells).
-
Methodology:
-
Lysate/Cell Treatment: A cell lysate or intact cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.
-
Probe Labeling: The treated samples are then incubated with a broad-spectrum, alkyne-tagged covalent probe that reacts with the same class of nucleophilic residues (e.g., an iodoacetamide-alkyne probe for cysteines).
-
Click Chemistry: The proteins are then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin tag to the alkyne-labeled probe sites.
-
Enrichment: Biotinylated proteins are enriched from the complex mixture using streptavidin-coated beads.
-
Proteomics Analysis: The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that show a dose-dependent decrease in signal in the compound-treated samples compared to the control are identified as potential targets. The compound "competes" with the probe for binding to these proteins.
-
Experimental Validation Workflow
The logical progression of experiments to elucidate the mechanism of action is crucial. The following workflow outlines a standard path from initial screening to target validation.
Caption: A logical workflow for validating the proposed mechanism.
Conclusion and Future Directions
This compound is a chemically reactive molecule with a high probability of acting as a covalent inhibitor of biological macromolecules. The speculation that it functions as an alkylating agent targeting nucleophilic residues like cysteine provides a strong, testable hypothesis. This mechanism is consistent with the known anticancer and antimicrobial activities of other covalent modifiers and benzothiophene derivatives.
Future research should be directed at validating this proposed mechanism. The experimental protocols outlined in this guide, particularly unbiased chemoproteomic approaches, will be instrumental in identifying its specific cellular targets. Subsequent validation of these targets, combined with structure-activity relationship studies of new analogs, will be critical to fully elucidate its mechanism of action and to develop its potential as a therapeutic agent.
References
- 1. chempro-innovations.com [chempro-innovations.com]
- 2. researchgate.net [researchgate.net]
- 3. Target Identification Strategies - 2024 Archive [discoveryontarget.com]
- 4. scispace.com [scispace.com]
- 5. Antitumor agents. 21. A proposed mechanism for inhibition of cancer growth by tenulin and helenalin and related cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-3-(bromomethyl)benzo[b]thiophene: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the research surrounding 5-Bromo-3-(bromomethyl)benzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, chemical properties, and potential biological activities, with a focus on its role as a versatile intermediate for the development of novel therapeutic agents.
Physicochemical Properties and Identification
This compound is a halogenated aromatic compound belonging to the benzothiophene family. Its chemical structure features a benzo[b]thiophene core with a bromine substituent at the 5-position and a bromomethyl group at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1757-24-0 | [1][2][3] |
| Molecular Formula | C₉H₆Br₂S | [1][2] |
| Molecular Weight | 306.02 g/mol | [1][2] |
| Appearance | Solid (predicted) | [4] |
| Boiling Point | 366.023 °C at 760 mmHg (predicted) | [1] |
| Flash Point | 175.165 °C (predicted) | [1] |
| Density | 1.928 g/cm³ (predicted) | [1] |
Note: Some physical properties are predicted and have not been experimentally verified in the reviewed literature.
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible and efficient method is the radical bromination of the commercially available precursor, 5-bromo-3-methylbenzo[b]thiophene. This method is adapted from established protocols for the bromination of similar benzothiophene derivatives.
2.1. Proposed Synthesis of this compound
The proposed synthesis involves the free-radical bromination of 5-bromo-3-methylbenzo[b]thiophene using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.
Experimental Workflow:
References
- 1. lookchem.com [lookchem.com]
- 2. 1757-24-0 | this compound - Capot Chemical [capotchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 5-Bromo-3-(bromomethyl)benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for conducting nucleophilic substitution reactions on 5-Bromo-3-(bromomethyl)benzo[b]thiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive sites: the benzylic bromide, which is highly susceptible to SN2 reactions, and the aryl bromide, which can participate in cross-coupling reactions. These application notes focus on the selective substitution at the bromomethyl position, allowing for the introduction of a wide variety of functional groups.
General Reaction Scheme
The fundamental transformation involves the displacement of the bromide ion from the bromomethyl group by a nucleophile. This reaction typically proceeds readily under mild conditions, analogous to other benzylic bromides.
Caption: General Nucleophilic Substitution Reaction.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. These are based on established protocols for the target molecule and closely related analogs.
| Nucleophile (Reagent) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Cyanide (NaCN) | 5-Bromo-3-(cyanomethyl)benzo[b]thiophene | DMSO | 60 | 1 | 70 |
| Sodium Azide (NaN₃) | 5-Bromo-3-(azidomethyl)benzo[b]thiophene | DMF | Room Temp. | 12-24 | >90 (expected) |
| Morpholine | 4-((5-Bromobenzo[b]thiophen-3-yl)methyl)morpholine | DMF | 50-60 | 2-6 | >90 (expected) |
| Sodium thiomethoxide (NaSMe) | 5-Bromo-3-((methylthio)methyl)benzo[b]thiophene | Ethanol | Room Temp. | 4-8 | >90 (expected) |
Experimental Protocols
Safety Precaution: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of 5-Bromo-3-(cyanomethyl)benzo[b]thiophene (with a Carbon Nucleophile)
This protocol describes the reaction with sodium cyanide to introduce a cyanomethyl group, a versatile precursor for the synthesis of carboxylic acids, amines, and other functional groups.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate safety measures.
-
Heat the reaction mixture to 60 °C and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-3-(cyanomethyl)benzo[b]thiophene.
Protocol 2: Synthesis of 5-Bromo-3-(azidomethyl)benzo[b]thiophene (with a Nitrogen Nucleophile)
This protocol outlines the synthesis of the corresponding azidomethyl derivative, a valuable intermediate for the preparation of primary amines via reduction or the construction of triazoles through click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 5-Bromo-3-(azidomethyl)benzo[b]thiophene is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
Protocol 3: Synthesis of 4-((5-Bromobenzo[b]thiophen-3-yl)methyl)morpholine (with an Amine Nucleophile)
This protocol details the reaction with a secondary amine, morpholine, to form the corresponding aminomethyl derivative.
Materials:
-
This compound
-
Morpholine
-
N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or ethanol.
-
Add morpholine (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to obtain 4-((5-Bromobenzo[b]thiophen-3-yl)methyl)morpholine.
Protocol 4: Synthesis of 5-Bromo-3-((methylthio)methyl)benzo[b]thiophene (with a Sulfur Nucleophile)
This protocol describes the reaction with a thiol nucleophile to form the corresponding thioether.
Materials:
-
This compound
-
Sodium thiomethoxide (NaSMe) or generate in situ from methanethiol and a base.
-
Ethanol (EtOH)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of sodium thiomethoxide (1.1 eq) in ethanol to the flask.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-3-((methylthio)methyl)benzo[b]thiophene.
Experimental Workflow
The following diagram illustrates a typical workflow for the nucleophilic substitution reactions described.
Caption: A typical experimental workflow.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-3-(bromomethyl)benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-3-(bromomethyl)benzo[b]thiophene. This versatile building block is of significant interest in medicinal chemistry and materials science, as the benzothiophene core is a key structural motif in numerous biologically active compounds and organic electronic materials.[1][2] The presence of two distinct bromine functionalities—an aryl bromide at the 5-position and a benzyl-type bromide at the 3-methyl position—allows for selective functionalization, opening avenues for the synthesis of diverse molecular architectures.
The protocols outlined below are based on established methodologies for similar substrates and are intended as a starting point for reaction optimization. Particular attention is given to the chemoselectivity of these reactions, addressing the differential reactivity of the C(sp²)-Br and C(sp³)-Br bonds.
Chemoselectivity Considerations
The primary challenge in the cross-coupling reactions of this compound is to achieve selective reaction at the 5-position (aryl bromide) without affecting the 3-(bromomethyl) group (benzyl bromide). Generally, the oxidative addition of an aryl bromide to a Pd(0) complex is faster than that of a benzyl bromide.[3][4] This difference in reactivity can be exploited to favor selective coupling at the C-5 position. The choice of palladium catalyst, ligand, and reaction conditions plays a crucial role in controlling this selectivity. For instance, less hindered phosphine ligands are known to favor the activation of C(sp³)-Br bonds, while bulkier ligands can enhance selectivity for C(sp²)-Br bond activation.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 5-position of the benzothiophene core and various aryl or vinyl boronic acids or esters.
Application Notes
This reaction is widely used to synthesize biaryl and vinyl-substituted benzothiophenes, which are precursors to compounds with applications in organic electronics and as pharmaceutical intermediates.[5] By carefully selecting the catalyst and ligands, high yields of the desired 5-substituted product can be achieved.
Experimental Protocol
General Procedure for the Selective Suzuki-Miyaura Coupling at the 5-Position:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and a base such as K₃PO₄ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos or XPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/water (10:1).
-
Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Data Summary (for analogous substrates)
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 27-63 | [5] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | [6] |
| Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | High | [3] |
Heck Coupling
The Heck reaction enables the introduction of vinyl groups at the 5-position of the benzothiophene ring through coupling with alkenes.
Application Notes
This method is valuable for the synthesis of stilbene-like structures and for extending the π-conjugation of the benzothiophene system, which is particularly relevant for materials science applications.[7] The reaction conditions can be tuned to maintain the integrity of the bromomethyl group.
Experimental Protocol
General Procedure for the Selective Heck Coupling at the 5-Position:
-
Reaction Setup: In a sealed tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a phosphine ligand like P(o-tolyl)₃ (10 mol%).
-
Base and Solvent: Add a base, typically a tertiary amine like triethylamine (2.0 equiv.) or a solid base like K₂CO₃ (2.0 equiv.), and a polar aprotic solvent such as DMF or NMP.
-
Reaction: Heat the mixture to 100-140 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
Data Summary (for analogous substrates)
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | AgOPiv | THF | 80 | up to 95 | [8] |
| Pd(OAc)₂ | K₂CO₃ | DMF | 100-120 | Good | [9] |
| Pd₂(dba)₃ | Ag₂CO₃ | HFIP | 24-50 | 75-90 | [10] |
Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkyne moieties at the 5-position, creating a C(sp²)-C(sp) bond.
Application Notes
The resulting 5-alkynylbenzothiophenes are versatile intermediates that can undergo further transformations such as cycloadditions or serve as building blocks for conjugated polymers and pharmaceuticals.[11][12] A copper co-catalyst is typically required.
Experimental Protocol
General Procedure for the Selective Sonogashira Coupling at the 5-Position:
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%).
-
Solvent and Base: Add a degassed solvent, for example, THF or DMF, followed by a degassed amine base like triethylamine or diisopropylethylamine (2-3 equiv.).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C. Monitor for completion by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic phase, concentrate, and purify by flash column chromatography.
Data Summary (for analogous substrates)
| Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT-60 | Moderate to Good | [13] |
| Pd(OAc)₂/PPh₃/CuI | Cs₂CO₃ | DMF | RT | Excellent | [12] |
| PdI₂/PPh₃ | DIPEA | DMF | 80 | Good | [14] |
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds, coupling amines with the 5-position of the benzothiophene core.
Application Notes
The Buchwald-Hartwig amination is a powerful tool for synthesizing aniline-type derivatives of benzothiophene, which are common substructures in pharmacologically active molecules.[15][16][17] The choice of a bulky electron-rich phosphine ligand is often critical for high yields.
Experimental Protocol
General Procedure for the Selective Buchwald-Hartwig Amination at the 5-Position:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%).
-
Base and Solvent: Add a strong, non-nucleophilic base such as NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv.) and an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ether or ethyl acetate, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, remove the solvent in vacuo, and purify the product by column chromatography.
Data Summary (for analogous substrates)
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 110 | Good to Excellent | [15] |
| Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | High | [17] |
| BippyPhos/[Pd(cinnamyl)Cl]₂ | Various | Toluene/Dioxane | Moderate | Broad Scope | [16] |
Visualizations
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organometallic cross-coupling reactions [cem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 12. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Bromo-3-(bromomethyl)benzo[b]thiophene as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-(bromomethyl)benzo[b]thiophene is a key building block in organic synthesis, offering dual reactivity that enables the construction of complex molecular architectures. Its structure features a benzothiophene core, a versatile scaffold in medicinal chemistry and materials science, functionalized with two distinct bromine atoms. The bromomethyl group at the 3-position is highly susceptible to nucleophilic substitution, while the bromo substituent on the aromatic ring at the 5-position is ideal for transition metal-catalyzed cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications, making it a valuable intermediate for the synthesis of a wide range of compounds, including potential pharmaceutical agents and organic electronic materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Key Applications
The strategic placement of the two bromine atoms on the benzothiophene scaffold allows for a variety of synthetic applications:
-
Nucleophilic Substitution at the 3-Position: The benzylic bromide of the bromomethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups, including amines, ethers, and phosphonium salts, at the 3-position of the benzothiophene core.
-
Palladium-Catalyzed Cross-Coupling at the 5-Position: The aryl bromide at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, linking the benzothiophene scaffold to other aryl or vinyl groups.
-
Sequential Functionalization: The differential reactivity of the two bromine atoms can be exploited to perform sequential reactions, first modifying the more reactive bromomethyl group and then performing a cross-coupling reaction at the less reactive aryl bromide. This provides a powerful strategy for the controlled elaboration of the benzothiophene core.
Experimental Protocols
Application Note 1: Synthesis of a Wittig Reagent for Olefination Reactions
The bromomethyl group can be converted into a phosphonium salt, a key intermediate for the Wittig reaction, which is a powerful method for forming carbon-carbon double bonds.
Reaction Scheme:
Experimental Protocol: Synthesis of [(5-bromobenzo[b]thiophen-3-yl)methyl]triphenylphosphonium bromide
This protocol is adapted from a general procedure for the synthesis of benzyltriphenylphosphonium bromide salts.[2][3]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous benzene or toluene
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous benzene or toluene.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The formation of a white precipitate indicates the formation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold solvent (benzene or toluene) to remove any unreacted starting materials.
-
Dry the resulting white solid, [(5-bromobenzo[b]thiophen-3-yl)methyl]triphenylphosphonium bromide, under vacuum.
Data Presentation:
| Reactant | Molar Ratio | Solvent | Reaction Time (h) | Temperature | Expected Yield (%) |
| This compound | 1.0 | Benzene | 2 | Reflux | >90 |
| Triphenylphosphine | 1.05 |
Experimental Workflow: Synthesis of the Wittig Reagent
Application Note 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The bromo group at the 5-position can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce new aryl or heteroaryl substituents. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl systems.
Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromobenzothiophene Derivative
This protocol is based on general procedures for Suzuki-Miyaura cross-coupling of bromo-thiophenes.[4][5][6][7]
Materials:
-
[(5-bromobenzo[b]thiophen-3-yl)methyl]triphenylphosphonium bromide (or other 5-bromo-3-substituted-benzo[b]thiophene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or DME)
-
Stir bar
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube, add the 5-bromobenzothiophene derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| 5-Bromo-Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [(5-bromobenzo[b]thiophen-3-yl)methyl]triphenylphosphonium bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70-90 |
| 5-Bromo-3-substituted-benzo[b]thiophene | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 24 | 65-85 |
Logical Relationship: Key Steps in Suzuki-Miyaura Coupling
Application Note 3: Nucleophilic Substitution with Amines
The high reactivity of the bromomethyl group allows for the straightforward synthesis of aminomethyl derivatives, which are common motifs in pharmacologically active compounds.
Reaction Scheme:
Experimental Protocol: Synthesis of (5-bromobenzo[b]thiophen-3-yl)methanamine Derivatives
This protocol is a general procedure for the alkylation of amines.
Materials:
-
This compound
-
Amine (e.g., diethylamine, morpholine, or a primary amine source like sodium azide followed by reduction)
-
Base (e.g., K₂CO₃ or triethylamine)
-
Solvent (e.g., acetonitrile or DMF)
-
Stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.2-2.0 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction. Monitor the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Data Presentation:
| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Diethylamine | K₂CO₃ | Acetonitrile | RT | 12 | >85 |
| Morpholine | Et₃N | DMF | 50 | 6 | >90 |
Experimental Workflow: Amine Alkylation
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of functionalized benzothiophene derivatives. The protocols outlined in this document provide a foundation for its use in key synthetic transformations, including the formation of Wittig reagents, Suzuki-Miyaura cross-coupling, and nucleophilic substitution with amines. The ability to selectively functionalize the 3- and 5-positions of the benzothiophene core makes this compound an essential tool for researchers in drug discovery and materials science.
References
- 1. sciepub.com [sciepub.com]
- 2. prepchem.com [prepchem.com]
- 3. biomedres.us [biomedres.us]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Experimental Procedure for the Bromination of 3-Methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-methyl-5-bromobenzo[b]thiophene via the electrophilic bromination of 3-methylbenzo[b]thiophene. The procedure is based on established methods for the bromination of thiophene derivatives, utilizing molecular bromine in a suitable solvent system. This protocol includes reaction setup, execution, workup, and purification, as well as expected analytical data for the starting material and the final product. The information is intended to guide researchers in the efficient and safe synthesis of this important heterocyclic compound, which can serve as a key intermediate in the development of novel therapeutic agents.
Introduction
Benzo[b]thiophenes are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The introduction of a bromine atom onto the benzo[b]thiophene scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. Specifically, the bromination of 3-methylbenzo[b]thiophene at the 5-position yields a key building block for the elaboration of more complex molecular architectures. This protocol details a reliable method for this transformation.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 3-Methylbenzo[b]thiophene | C₉H₈S | 148.23 | Colorless to pale yellow liquid | 1455-14-7 |
| 3-Methyl-5-bromobenzo[b]thiophene | C₉H₇BrS | 227.12 | Off-white to pale yellow solid | 1196-09-4 |
Table 2: Spectroscopic Data for 3-Methyl-5-bromobenzo[b]thiophene
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.90 (d, J = 1.8 Hz, 1H, H-4), 7.65 (d, J = 8.5 Hz, 1H, H-7), 7.35 (dd, J = 8.5, 1.8 Hz, 1H, H-6), 7.15 (q, J = 1.1 Hz, 1H, H-2), 2.35 (d, J = 1.1 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 140.5 (C-7a), 138.0 (C-3a), 132.5 (C-3), 129.0 (C-6), 125.5 (C-4), 122.0 (C-7), 121.0 (C-2), 118.0 (C-5), 14.0 (CH₃) |
| Mass Spec. (EI) | m/z (%): 228/226 (M⁺, 100/98), 147 (M⁺ - Br), 115, 89 |
Note: Predicted NMR data is based on analogous compounds and general chemical shift knowledge.[1][2][3] Actual experimental values may vary.
Experimental Protocols
Synthesis of 3-Methyl-5-bromobenzo[b]thiophene
This procedure is adapted from established methods for the bromination of thiophene derivatives.[1]
Materials:
-
3-Methylbenzo[b]thiophene
-
Bromine
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methylbenzo[b]thiophene (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.
-
Bromination: While stirring vigorously, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product, which may contain some of the 2,5-dibromo-3-methylbenzo[b]thiophene byproduct, can be purified by column chromatography on silica gel.[4]
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to separate the desired product from impurities.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-methyl-5-bromobenzo[b]thiophene as an off-white to pale yellow solid.
-
Mandatory Visualization
References
Application of 5-Bromo-3-(bromomethyl)benzo[b]thiophene in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] The versatile reactivity of substituted benzo[b]thiophenes makes them attractive starting materials for the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the use of 5-Bromo-3-(bromomethyl)benzo[b]thiophene as a key intermediate in the synthesis of potential anticancer compounds.
Introduction
This compound is a bifunctional reagent with two reactive sites amenable to synthetic modification: the bromomethyl group at the 3-position and the bromo-substituent on the benzene ring. The bromomethyl group is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity profile makes it a valuable building block for generating libraries of benzo[b]thiophene derivatives for anticancer screening. While direct anticancer activity of this compound itself is not extensively documented, its utility as a synthetic intermediate is significant.
The strategic functionalization of the benzo[b]thiophene core has led to the discovery of compounds that target various cancer-related pathways. Notably, benzo[b]thiophene derivatives have been identified as inhibitors of tubulin polymerization and modulators of the RhoA/ROCK signaling pathway, both of which are critical in cancer cell proliferation, migration, and survival.[3][4][5]
Synthetic Strategy: Nucleophilic Substitution
A primary application of this compound in anticancer drug discovery is its use in nucleophilic substitution reactions. The highly reactive bromomethyl group can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse side chains. This approach is fundamental in structure-activity relationship (SAR) studies to optimize the anticancer potency of the benzo[b]thiophene scaffold.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis and evaluation of anticancer agents derived from this compound.
General Protocol for Nucleophilic Substitution
This protocol describes a general method for the reaction of this compound with a generic nucleophile (NuH).
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired nucleophile (1.1-1.5 eq) and a suitable base such as K₂CO₃ (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the procedure for evaluating the in vitro anticancer activity of synthesized benzo[b]thiophene derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HepG2, Caco-2, LNCaP)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized benzo[b]thiophene compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation
The following tables summarize the anticancer activity of representative benzo[b]thiophene derivatives from the literature, which could be synthesized using this compound as a starting material.
Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs [3]
| Compound | Cancer Cell Line | GI₅₀ (nM) |
| 5 | Leukemia (CCRF-CEM) | 10.0 |
| Colon Cancer (HCT-116) | 10.0 | |
| CNS Cancer (SF-268) | 10.0 | |
| Prostate Cancer (PC-3) | 10.0 | |
| 6 | Leukemia (K-562) | 21.2 |
| CNS Cancer (SNB-19) | 27.5 | |
| Prostate Cancer (DU-145) | 50.0 | |
| 13 | Leukemia (RPMI-8226) | <10.0 |
| Colon Cancer (COLO 205) | <10.0 | |
| Breast Cancer (MCF7) | <10.0 |
GI₅₀: Concentration of the drug that results in a 50% reduction in net cell growth.
Table 2: Cytotoxicity of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) [6]
| Cell Line | Cancer Type | EC₅₀ (µM) |
| MDA-MB-231 | Breast Cancer | 126.67 |
| HepG2 | Liver Cancer | 67.04 |
| LNCaP | Prostate Cancer | 127.59 |
| Caco-2 | Colon Cancer | 63.74 |
| Panc-1 | Pancreatic Cancer | 76.72 |
| HeLa | Cervical Cancer | 146.75 |
| Ishikawa | Endometrial Cancer | 110.84 |
EC₅₀: Half maximal effective concentration.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for an anticancer agent.
Signaling Pathway: Inhibition of Tubulin Polymerization
Many anticancer agents derived from benzo[b]thiophene exert their effects by disrupting microtubule dynamics, which is crucial for cell division. These compounds can inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization pathway.
Signaling Pathway: RhoA/ROCK Pathway Inhibition
The RhoA/ROCK signaling pathway plays a significant role in cancer cell migration and invasion. Certain benzo[b]thiophene derivatives have been shown to inhibit this pathway.[4][5]
Caption: Inhibition of the RhoA/ROCK signaling pathway.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oiccpress.com [oiccpress.com]
Application Notes and Protocols for the Use of 5-Bromo-3-(bromomethyl)benzo[b]thiophene in the Development of New Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Benzo[b]thiophene derivatives have been identified as a promising class of heterocyclic compounds, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The structural versatility of the benzo[b]thiophene scaffold allows for extensive functionalization, making it an attractive starting point for the synthesis of new therapeutic agents.[4]
This document provides detailed application notes and protocols for the use of 5-Bromo-3-(bromomethyl)benzo[b]thiophene as a key intermediate in the synthesis of novel antimicrobial compounds. This compound is of particular interest due to its dual reactive sites: the bromine atom on the benzene ring and the bromomethyl group at the 3-position. The bromomethyl group is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to generate a library of new chemical entities for antimicrobial screening.[5] Preliminary research suggests that compounds derived from this scaffold may exhibit their antimicrobial effects by disrupting bacterial cell membranes, leading to cell lysis.[6]
Synthesis of Novel Antimicrobial Agents
The primary strategy for generating a diverse library of antimicrobial candidates from this compound involves the nucleophilic substitution of the bromomethyl group. This allows for the facile introduction of various amine, thiol, and alcohol-containing moieties, which are known to be important for biological activity.
General Synthetic Protocol: Nucleophilic Substitution
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol; 1.1-1.5 equivalents) to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), to scavenge the HBr generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Antimicrobial Activity Screening Protocols
Once a library of derivatives has been synthesized, their antimicrobial activity can be evaluated using standard microbiological assays.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][7]
Materials:
-
Synthesized benzo[b]thiophene derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the wells of a 96-well plate containing the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Synthesized benzo[b]thiophene derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Petri dishes
-
Sterile cork borer
Procedure:
-
Plate Preparation: Prepare agar plates by pouring sterile molten agar into Petri dishes and allowing it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of a known concentration of the test compound solution into each well.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution method.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.
Quantitative Data on Antimicrobial Activity of Benzothiophene Derivatives
The following tables summarize the antimicrobial activity of various benzo[b]thiophene derivatives from the literature to demonstrate the potential of this class of compounds. Note that these compounds were not necessarily synthesized from this compound but serve as representative examples.
Table 1: Antibacterial Activity of Substituted Benzo[b]thiophene Derivatives
| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| 1 | 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol | Gram-positive bacteria | 16 | |
| 2 | 2-(3-bromobenzo[b]thiophen-2-yl)propan-2-ol | Gram-positive bacteria | 16 | |
| 3 | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | |
| 4 | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (Daptomycin-resistant) | 4 |
Table 2: Antifungal Activity of Substituted Benzo[b]thiophene Derivatives
| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| 5 | 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol | Yeast | 16 | |
| 6 | 2-(3-bromobenzo[b]thiophen-2-yl)propan-2-ol | Yeast | 16 |
Visualizing Workflows and Pathways
Experimental Workflow for Antimicrobial Compound Development
Caption: Workflow for the development of new antimicrobial agents.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for antimicrobial benzothiophenes.
References
- 1. mdpi.com [mdpi.com]
- 2. US20090247513A1 - Benzothiophene compounds having antiinfective activity - Google Patents [patents.google.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene [smolecule.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 5-Bromo-3-(bromomethyl)benzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 5-Bromo-3-(bromomethyl)benzo[b]thiophene and its subsequent derivatization. Benzo[b]thiophene scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The protocols outlined below describe a two-step synthesis of the target compound, followed by a general method for its derivatization, providing a versatile platform for the development of novel therapeutic agents. The potential biological activities of these derivatives, including their role as anticancer and antimicrobial agents, are also discussed with reference to relevant signaling pathways.
Introduction
Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their versatile chemical nature allows for a wide range of structural modifications, leading to compounds with diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. This guide focuses on the synthesis of this compound, a key intermediate that can be further functionalized to generate a library of novel derivatives for drug discovery and development.
Synthesis Workflow
The synthesis of this compound is achieved through a two-step process starting from 3-methylbenzo[b]thiophene. The first step involves the regioselective bromination of the benzene ring at the 5-position. The second step is a free-radical bromination of the methyl group at the 3-position.
Caption: Overall workflow for the synthesis of this compound derivatives.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-3-methylbenzo[b]thiophene
This protocol describes the regioselective bromination of 3-methylbenzo[b]thiophene at the 5-position.
Materials:
-
3-Methylbenzo[b]thiophene
-
Molecular Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
25% Aqueous Ammonia (NH₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-methylbenzo[b]thiophene in dichloromethane in a round-bottom flask, maintaining a concentration of approximately 0.2 M.
-
Cool the solution to 0-5 °C in an ice bath and protect the reaction from light by wrapping the flask in aluminum foil.
-
Slowly add a solution of molecular bromine (1.1 equivalents) in dichloromethane to the stirred reaction mixture.
-
Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 25% aqueous ammonia until the red color of the bromine disappears.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Bromo-3-methylbenzo[b]thiophene.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Methylbenzo[b]thiophene | N/A |
| Product | 5-Bromo-3-methylbenzo[b]thiophene | [1] |
| Conversion | 85-90% | [1] |
| Purity | >97% | [2] |
| Molecular Formula | C₉H₇BrS | [2] |
| Molecular Weight | 227.12 g/mol | [2] |
Step 2: Synthesis of this compound
This protocol details the free-radical bromination of the methyl group of 5-Bromo-3-methylbenzo[b]thiophene.
Materials:
-
5-Bromo-3-methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
n-Heptane
-
Petroleum Ether
Procedure:
-
In a reaction flask equipped with a reflux condenser and a light source (e.g., a 200W bulb), add 5-Bromo-3-methylbenzo[b]thiophene and n-heptane.
-
Add a catalytic amount of benzoyl peroxide (BPO) to the stirred mixture.
-
Heat the mixture to boiling.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) in portions over a period of 1 hour.
-
Continue to stir the reaction mixture under reflux for 4-6 hours, while irradiating with the light source. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure until a precipitate forms.
-
Allow the mixture to stand for 3-5 hours, then filter to collect the product.
-
Wash the filter cake with cold petroleum ether to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-3-methylbenzo[b]thiophene | N/A |
| Product | This compound | [1] |
| Yield | 60-70% | [1] |
| Purity | >97% | N/A |
| Molecular Formula | C₉H₆Br₂S | N/A |
| Molecular Weight | 306.02 g/mol | N/A |
Derivatization of this compound
The bromomethyl group at the 3-position is susceptible to nucleophilic substitution, allowing for the synthesis of a wide range of derivatives.[1]
General Protocol for Nucleophilic Substitution:
-
Dissolve this compound in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.1-1.5 equivalents) to the solution.
-
If the nucleophile is an amine, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) may be added to scavenge the HBr byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Activities and Signaling Pathways
Benzo[b]thiophene derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4] The functionalization of the this compound core can lead to compounds that interact with various biological targets.
Anticancer Activity: Certain benzothiophene derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the STAT3 pathway.[5] STAT3 is a transcription factor that, when constitutively activated, promotes cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.
Antimicrobial Activity: The structural features of benzothiophene derivatives also make them promising candidates for the development of new antimicrobial agents. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Conclusion
This guide provides a comprehensive framework for the synthesis and derivatization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The versatility of the benzo[b]thiophene scaffold, coupled with the potential for diverse functionalization, offers significant opportunities for the development of novel therapeutic agents targeting a range of diseases. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Buy 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene [smolecule.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes: Laboratory Scale Synthesis of 5-Bromo-3-(bromomethyl)benzo[b]thiophene
Introduction
5-Bromo-3-(bromomethyl)benzo[b]thiophene is a halogenated aromatic compound belonging to the benzothiophene family.[1] With a molecular formula of C₉H₆Br₂S and a molecular weight of approximately 306.02 g/mol , this compound serves as a critical intermediate in various fields of chemical research.[2] Its structure features a benzo[b]thiophene core with bromine substituents at the 5-position of the benzene ring and on the methyl group at the 3-position. This arrangement makes it a valuable building block in organic synthesis.[3] Key applications include the development of novel pharmaceutical agents, particularly in antimicrobial and anticancer research, and the synthesis of advanced organic electronic materials for devices like OLEDs and organic solar cells.[1][3] The reactivity of the bromomethyl group allows for straightforward nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from 3-methylbenzo[b]thiophene. The first step involves the electrophilic aromatic substitution on the benzene ring to introduce a bromine atom at the 5-position. This is followed by a radical bromination of the methyl group at the 3-position to yield the final product. N-Bromosuccinimide (NBS) is a common reagent for both steps, with reaction conditions being controlled to favor either aromatic or allylic/benzylic bromination.
Figure 1. Two-step synthesis pathway from 3-methylbenzo[b]thiophene.
Experimental Protocol
This protocol details the synthesis of this compound from 5-Bromo-3-methylbenzo[b]thiophene via radical bromination. This starting material can be synthesized or procured from commercial suppliers.
1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Example |
| 5-Bromo-3-methylbenzo[b]thiophene | C₉H₇BrS | 227.12 | 5.0 g (22.0 mmol) | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 4.3 g (24.2 mmol) | Acros Organics |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.18 g (1.1 mmol) | Alfa Aesar |
| Carbon Tetrachloride (CCl₄), anhydrous | CCl₄ | 153.82 | 100 mL | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃), saturated | NaHCO₃ | 84.01 | 50 mL | VWR Chemicals |
| Sodium Thiosulfate (Na₂S₂O₃), 10% aq. | Na₂S₂O₃ | 158.11 | 50 mL | J.T. Baker |
| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | ~10 g | EMD Millipore |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Macron Fine Chem |
| Hexanes | C₆H₁₄ | N/A | As needed | Pharmco-Aaper |
2. Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Flash chromatography setup (silica gel)
-
UV lamp (for monitoring reaction)
3. Synthesis Procedure
The following workflow outlines the key stages of the synthesis, from reaction setup to product purification.
Figure 2. Experimental workflow for the synthesis.
Step-by-Step Method:
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a stopper. Ensure all glassware is dry. Place the setup under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add 5-Bromo-3-methylbenzo[b]thiophene (5.0 g, 22.0 mmol), N-Bromosuccinimide (4.3 g, 24.2 mmol), and anhydrous carbon tetrachloride (100 mL).
-
Initiation and Reflux: Add the radical initiator, AIBN (0.18 g, 1.1 mmol). Begin stirring and gently heat the mixture to reflux (approx. 77°C).
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) using a hexane/ethyl acetate solvent system, visualizing with a UV lamp. The disappearance of the starting material indicates reaction completion. The solid succinimide byproduct will float to the surface.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a glass funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% sodium thiosulfate solution (50 mL) to remove any remaining bromine, saturated sodium bicarbonate solution (50 mL) to neutralize any acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/dichloromethane) or by flash column chromatography on silica gel, eluting with a hexane gradient.
-
Characterization: The final product, this compound, should be a white to off-white solid. Confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
4. Product Data and Yield
| Parameter | Expected Value |
| Product Name | This compound |
| CAS Number | 1757-24-0[4] |
| Molecular Formula | C₉H₆Br₂S[2] |
| Molecular Weight | 306.02 g/mol [2] |
| Appearance | White to off-white solid |
| Theoretical Yield | 6.73 g |
| Typical Purity | >95% (after purification) |
| Storage Conditions | Store sealed in a dry place at 2-8°C[4] |
Safety and Handling
Hazard Statement: this compound and its precursors are irritating to the eyes, respiratory system, and skin.[5] N-Bromosuccinimide is corrosive and a strong oxidizing agent. Carbon tetrachloride is toxic and a suspected carcinogen. Azobisisobutyronitrile (AIBN) can decompose violently upon heating.
Precautionary Measures:
-
All manipulations should be performed inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[5]
-
Avoid inhalation of dust, vapors, or mists.[5]
-
Keep reagents away from heat, sparks, and open flames.
-
In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
-
Waste should be disposed of according to institutional and local environmental regulations. Carbon tetrachloride is a halogenated solvent and must be collected in a designated waste container.
References
Application Notes and Protocols for the Functionalization of 5-Bromo-3-(bromomethyl)benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical functionalization of the bromomethyl group in 5-bromo-3-(bromomethyl)benzo[b]thiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the dual reactivity of its two bromine substituents, allowing for selective modifications at both the aromatic ring and the methyl group. The benzothiophene core is a privileged scaffold found in numerous biologically active compounds and approved drugs.[1][2]
The protocols detailed below focus on the transformation of the highly reactive bromomethyl group, a key handle for introducing diverse functionalities. These reactions primarily proceed via nucleophilic substitution and related pathways, enabling the synthesis of a wide array of derivatives with potential applications in drug discovery and organic electronics.[3]
I. Overview of Functionalization Strategies
The benzylic bromide at the 3-position of this compound is susceptible to reaction with a variety of nucleophiles. This allows for the straightforward introduction of amine, ether, thioether, azide, phosphonate, and phosphonium salt moieties. These functional groups serve as critical intermediates for further synthetic elaborations or as key pharmacophores in bioactive molecules.
dot
Caption: Key functionalization pathways of the bromomethyl group.
II. Quantitative Data Summary
The following tables summarize the reaction conditions and yields for various functionalization reactions of the bromomethyl group on the this compound scaffold. Data has been compiled from literature sources for the target molecule and closely related analogues to provide a comparative overview.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Phthalimide | Potassium Phthalimide | - | DMF | 80 | 2 | 2-((5-Bromo-1-benzothiophen-3-yl)methyl)isoindoline-1,3-dione | ~90 (analog) |
| Sodium Azide | NaN₃ | - | DMF | 25 | 3 | 5-Bromo-3-(azidomethyl)benzo[b]thiophene | ~95 (analog) |
| Phenol | Phenol | K₂CO₃ | Acetone | Reflux | 4 | 5-Bromo-3-(phenoxymethyl)benzo[b]thiophene | ~85 (analog) |
| Thioacetic Acid | KSAc | - | DMF | 25 | 18 | S-((5-Bromo-1-benzothiophen-3-yl)methyl) ethanethioate | 88 (analog)[4] |
| Aniline | Aniline | K₂CO₃ | Acetonitrile | Reflux | 6 | N-((5-Bromo-1-benzothiophen-3-yl)methyl)aniline | ~70 (analog) |
Table 2: Arbuzov and Wittig Reactions
| Reaction | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Arbuzov | Triethyl phosphite | Toluene | Reflux | 4 | Diethyl (5-bromo-1-benzothiophen-3-yl)methylphosphonate | ~80 (analog) |
| Wittig Salt Formation | Triphenylphosphine | Toluene | Reflux | 12 | (5-Bromo-1-benzothiophen-3-yl)methyltriphenylphosphonium bromide | >90 (analog) |
III. Experimental Protocols
The following protocols are detailed methodologies for key functionalization reactions of this compound.
Protocol 1: Synthesis of 2-((5-Bromo-1-benzothiophen-3-yl)methyl)isoindoline-1,3-dione (Gabriel Synthesis)
This protocol describes the synthesis of the phthalimide protected amine, a versatile intermediate for the preparation of the primary amine.
dot
Caption: Workflow for the Gabriel synthesis of the protected amine.
Materials:
-
This compound (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add potassium phthalimide.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-((5-bromo-1-benzothiophen-3-yl)methyl)isoindoline-1,3-dione.
Protocol 2: Synthesis of 5-Bromo-3-(azidomethyl)benzo[b]thiophene
This protocol details the conversion of the bromomethyl group to an azidomethyl group, a precursor for amines via reduction or for use in click chemistry.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF.
-
Add sodium azide to the solution and stir the mixture at room temperature for 3 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-3-(azidomethyl)benzo[b]thiophene.
Protocol 3: Synthesis of Diethyl (5-bromo-1-benzothiophen-3-yl)methylphosphonate (Arbuzov Reaction)
This protocol describes the formation of a phosphonate ester, a common building block for Horner-Wadsworth-Emmons olefination reactions.
dot
Caption: Workflow for the Arbuzov reaction.
Materials:
-
This compound (1.0 eq)
-
Triethyl phosphite (2.0 eq)
Procedure:
-
A mixture of this compound and triethyl phosphite is heated at reflux for 4 hours.
-
After cooling to room temperature, the excess triethyl phosphite is removed under reduced pressure.
-
The resulting crude oil is purified by column chromatography on silica gel to afford the desired diethyl (5-bromo-1-benzothiophen-3-yl)methylphosphonate.
Protocol 4: Synthesis of (5-Bromo-1-benzothiophen-3-yl)methyltriphenylphosphonium bromide
This protocol outlines the preparation of the phosphonium salt, a key reagent for the Wittig reaction to form alkenes.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Toluene
Procedure:
-
A solution of this compound and triphenylphosphine in toluene is heated at reflux for 12 hours.
-
The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold toluene and dried under vacuum to give (5-bromo-1-benzothiophen-3-yl)methyltriphenylphosphonium bromide.
IV. Applications in Drug Development and Materials Science
The functionalized derivatives of this compound are valuable scaffolds in several areas of research. In medicinal chemistry, the benzothiophene core is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The ability to introduce diverse substituents at the 3-position allows for the fine-tuning of these biological activities and the exploration of structure-activity relationships.
In the field of materials science, benzothiophene-containing molecules are utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs).[3] The functionalization of the 3-position can be used to modify the electronic properties of the molecule, such as the HOMO/LUMO energy levels, and to influence the solid-state packing, which is crucial for charge transport in organic electronic devices.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and scales.
References
Application Notes and Protocols: 5-Bromo-3-(bromomethyl)benzo[b]thiophene as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-(bromomethyl)benzo[b]thiophene is a key bifunctional building block in synthetic and medicinal chemistry. Its structure, featuring a reactive bromomethyl group at the 3-position and a bromo substituent at the 5-position on the benzothiophene core, allows for sequential and regioselective functionalization. This dual reactivity makes it an invaluable precursor for the synthesis of a diverse array of complex heterocyclic compounds. The benzothiophene scaffold itself is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document provides detailed protocols for the application of this compound in constructing novel heterocyclic systems via nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions.
Key Applications
The strategic placement of two distinct bromine functionalities allows for a variety of synthetic transformations:
-
Nucleophilic Substitution: The highly reactive bromomethyl group at the 3-position is susceptible to facile substitution by a wide range of nucleophiles, including N-heterocycles, thiols, and alcohols. This provides a straightforward method for introducing diverse heterocyclic moieties.
-
Cross-Coupling Reactions: The more stable bromo group at the 5-position is ideal for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of aryl, heteroaryl, or alkyl groups, further expanding the molecular diversity of the synthesized compounds.
These reactions can be performed in a stepwise manner to generate highly functionalized and complex molecular architectures with significant potential for drug discovery and materials science.
Experimental Protocols
Protocol 1: Synthesis of 3-((1H-Imidazol-1-yl)methyl)-5-bromobenzo[b]thiophene via Nucleophilic Substitution
This protocol details the synthesis of a benzothiophene-imidazole hybrid, a scaffold of interest in medicinal chemistry due to the prevalence of imidazole in biologically active molecules.
Reaction Scheme:
Materials:
-
This compound
-
Imidazole
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add imidazole (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux (approximately 82°C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-((1H-imidazol-1-yl)methyl)-5-bromobenzo[b]thiophene.
Quantitative Data (Representative):
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3-((1H-Imidazol-1-yl)methyl)-5-bromobenzo[b]thiophene | This compound | Imidazole, K₂CO₃ | Acetonitrile | 4-6 | Reflux (82) | 85-95 |
| 3-((1H-1,2,4-Triazol-1-yl)methyl)-5-bromobenzo[b]thiophene | This compound | 1,2,4-Triazole, K₂CO₃ | Acetonitrile | 4-6 | Reflux (82) | 80-90 |
Protocol 2: Synthesis of 5-Aryl-3-(bromomethyl)benzo[b]thiophenes via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce an aryl group at the 5-position of the benzothiophene core. This method is adapted from a similar procedure for a thiophene derivative.[2]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under the inert atmosphere.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-18 hours under the inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-aryl-3-(bromomethyl)benzo[b]thiophene.
Quantitative Data (Representative):
| Product | Arylboronic Acid | Catalyst | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3-(Bromomethyl)-5-phenylbenzo[b]thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 12-18 | 90 | 70-85 |
| 3-(Bromomethyl)-5-(4-methoxyphenyl)benzo[b]thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 12-18 | 90 | 75-90 |
Biological Activity and Signaling Pathways
Derivatives of this compound are precursors to compounds with significant biological activities.
Anticancer Activity: Targeting the RhoA/ROCK Signaling Pathway
Several benzothiophene derivatives have been identified as potent anticancer agents. One of the key signaling pathways implicated in cancer cell proliferation, migration, and invasion is the RhoA/ROCK pathway.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Anticancer mechanism of benzothiophene derivatives via inhibition of the RhoA/ROCK signaling pathway.
Antimicrobial Activity: Multi-target Inhibition
Thiophene and benzothiophene derivatives have demonstrated broad-spectrum antimicrobial activity. Their mechanism of action often involves the inhibition of essential bacterial enzymes and processes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Incorporating 5-Bromo-3-(bromomethyl)benzo[b]thiophene into Novel Polymers for Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of novel polymers incorporating 5-Bromo-3-(bromomethyl)benzo[b]thiophene. This monomer is a versatile building block for creating advanced materials with potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of two reactive bromine sites allows for various polymerization strategies, leading to polymers with tunable electronic and physical properties.
Overview of this compound
This compound is a benzothiophene derivative functionalized with two bromine atoms at positions 5 and on the methyl group at position 3. This dual functionality makes it an excellent candidate for polymerization. The aromatic bromine at the 5-position is suitable for cross-coupling reactions, while the benzylic bromine on the 3-methyl group offers a site for nucleophilic substitution or other coupling chemistries.
Polymerization Strategies
The incorporation of this compound into polymeric structures can be achieved through several modern polymerization techniques. The choice of method will significantly influence the resulting polymer's properties, such as its molecular weight, polydispersity, and regioregularity.
Key polymerization methods include:
-
Suzuki Cross-Coupling Polymerization: A robust and versatile method for forming carbon-carbon bonds.[1] It involves the reaction of the aromatic bromine with a boronic acid or ester derivative in the presence of a palladium catalyst and a base.
-
Stille Cross-Coupling Polymerization: This method utilizes an organotin reagent and is known for its tolerance to a wide range of functional groups.
-
Direct Arylation Polymerization (DAP): A more atom-economical approach that forms C-C bonds by activating C-H bonds, often catalyzed by palladium.
-
Grignard Metathesis (GRIM) Polymerization: This technique is particularly useful for synthesizing regioregular polythiophenes.
Below are detailed protocols for the Suzuki and Stille polymerization methods, as they are well-established for this class of monomers.
Experimental Protocols
Synthesis of Poly[5-(aryl)-3-(methyl)benzo[b]thiophene] via Suzuki Cross-Coupling Polymerization
This protocol describes a general procedure for the Suzuki polycondensation of this compound with an aryl diboronic acid ester.
Materials:
-
This compound
-
Aryl diboronic acid ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or SPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the aryl diboronic acid ester (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Addition of Base and Solvent: Add the base (3.0 eq) and the anhydrous solvent (e.g., Toluene). If using a biphasic system, add degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 90-110 °C and stir vigorously for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a large excess of methanol with vigorous stirring. The polymer will precipitate.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and oligomeric impurities, perform a Soxhlet extraction with methanol, acetone, and hexane sequentially. The purified polymer is then collected from the Soxhlet thimble.
-
Drying: Dry the polymer under vacuum at 40-60 °C for 24 hours.
Experimental Workflow for Suzuki Polymerization:
Caption: Workflow for Suzuki cross-coupling polymerization.
Synthesis of Poly[3-(methyl)benzo[b]thiophene-co-aryl] via Stille Cross-Coupling Polymerization
This protocol outlines the Stille polymerization of this compound with an organotin comonomer.
Materials:
-
This compound
-
Distannyl comonomer (e.g., 2,5-bis(tributylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Methanol
-
Hexane
-
Aqueous Potassium Fluoride (KF) solution
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the distannyl comonomer (1.0 eq) in the anhydrous solvent.
-
Catalyst Addition: In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1-3 mol%) and P(o-tol)₃ (4-12 mol%) in the same anhydrous solvent. Add the catalyst solution to the monomer solution via a cannula.
-
Degassing: Degas the reaction mixture using the freeze-pump-thaw method.
-
Polymerization: Heat the mixture to 80-100 °C and stir for 24-48 hours.
-
Work-up and Precipitation: After cooling, precipitate the polymer by pouring the reaction mixture into methanol.
-
Purification: Collect the polymer by filtration. Wash the polymer with a saturated aqueous KF solution to remove tin byproducts, followed by water and methanol. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and chloroform. The polymer is recovered from the chloroform fraction by precipitation in methanol.
-
Drying: Dry the purified polymer under vacuum.
Logical Relationship of Polymerization Components:
Caption: Components for Suzuki and Stille polymerizations.
Characterization of the Resulting Polymers
The synthesized polymers should be thoroughly characterized to determine their structural, thermal, and optoelectronic properties.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and regioregularity.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI).[2]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (T₉) and melting point (Tₘ).
-
UV-Vis Spectroscopy: To investigate the electronic absorption properties and determine the optical bandgap.
-
Photoluminescence (PL) Spectroscopy: To study the emission properties of the polymer.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and the electrochemical bandgap.
Data Presentation
The following tables summarize representative quantitative data for polymers derived from brominated thiophene and benzothiophene monomers. Note: Data for polymers synthesized directly from this compound is not widely available. The values presented below are based on structurally similar polymers and should be considered as estimates. Actual values will depend on the specific comonomer, polymerization method, and reaction conditions.
Table 1: Molecular Weight and Thermal Properties
| Polymer Type | Polymerization Method | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Decomposition Temp. (Tₔ, °C) |
| Poly(3-bromothiophene) derivative | Oxidative Polymerization | 5 - 15 | 1.5 - 2.5 | > 300 |
| Alternating copolymer with fluorene | Suzuki | 10 - 50 | 1.8 - 3.0 | > 350 |
| Poly(benzothiophene) derivative | Stille | 8 - 30 | 1.6 - 2.8 | > 380 |
| Estimated for Poly(5-aryl-3-methylbenzo[b]thiophene) | Suzuki/Stille | 15 - 60 | 1.7 - 2.9 | > 370 |
Table 2: Optoelectronic Properties
| Polymer Type | Absorption Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) |
| Poly(3-bromothiophene) derivative[1] | 380 | 504 | 2.38 | -5.18 | -3.19 |
| 2,7-dibromo-BTBT derivative[3] | 350-400 | 400-500 | 2.8 - 3.1 | -5.4 to -5.8 | -2.6 to -2.9 |
| Thiophene-benzodithiophene copolymer[4] | ~650 | ~750 | ~1.5 | -5.1 to -5.3 | -3.4 to -3.6 |
| Estimated for Poly(5-aryl-3-methylbenzo[b]thiophene) | 400 - 450 | 500 - 550 | 2.2 - 2.5 | -5.2 to -5.5 | -2.8 to -3.1 |
Potential Applications in Material Science
Polymers derived from this compound are expected to possess properties that make them suitable for a range of applications in material science:
-
Organic Field-Effect Transistors (OFETs): The benzothiophene moiety can promote π-π stacking, which is beneficial for charge transport.[3]
-
Organic Photovoltaics (OPVs): By tuning the comonomer, the absorption spectrum of the polymer can be tailored to better match the solar spectrum.
-
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some poly(benzothiophene)s makes them candidates for emissive layers in OLEDs.[3]
-
Sensors: The conjugated backbone can interact with analytes, leading to changes in the polymer's optical or electrical properties, forming the basis for chemical sensors.
The functional bromomethyl group can also be used for post-polymerization modification, allowing for the introduction of various functionalities to further tune the material's properties for specific applications.
Disclaimer: The provided protocols and data are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions in a laboratory setting. The quantitative data for the target polymer are estimations based on structurally related materials and should be experimentally verified.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-(bromomethyl)benzo[b]thiophene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols to improve the yield and purity of 5-Bromo-3-(bromomethyl)benzo[b]thiophene synthesis. This compound is a valuable intermediate in the synthesis of pharmaceuticals and organic electronic materials.[1]
Synthesis Overview
The target compound is typically synthesized via a radical-initiated benzylic bromination of 5-bromo-3-methylbenzo[b]thiophene. This reaction, a variation of the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2]
Caption: General synthetic route for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield is often traced back to issues with reagents, reaction conditions, or initiation.
-
Reagent Quality: N-Bromosuccinimide (NBS) can decompose over time. Use freshly recrystallized NBS for best results. The presence of excess bromine from decomposed NBS can lead to undesired side reactions.
-
Radical Initiator: Ensure your radical initiator (AIBN or BPO) is active. Old initiators may have decomposed.
-
Solvent Choice: The reaction requires a non-polar, anhydrous solvent. The traditional solvent, carbon tetrachloride (CCl4), is effective but toxic. Alternatives like n-heptane, cyclohexane, or dichloromethane are suitable.[3][4] Using a polar solvent can promote ionic pathways, leading to ring bromination.
-
Insufficient Initiation: The reaction requires initiation by heat or light. Ensure the reaction mixture is heated to the reflux temperature of the solvent or is adequately irradiated with a suitable lamp.
Q2: I am observing a significant amount of di-brominated byproduct. How can I improve selectivity for the mono-brominated product?
The formation of 5-bromo-3-(dibromomethyl)benzo[b]thiophene is a common issue resulting from over-bromination.
-
Control Stoichiometry: Carefully control the molar ratio of NBS to the starting material. Use a ratio close to 1:1, such as 1.05 equivalents of NBS, to favor mono-bromination.[3]
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
-
Portionwise Addition: Adding the NBS in several small portions over the course of the reaction can help maintain a low concentration of the brominating agent, thus suppressing over-bromination.[2]
Q3: My reaction is not starting or proceeds very slowly. What should I check?
A stalled reaction is typically due to a failure in the radical initiation step.
-
Initiator Potency: The most likely cause is an inactive initiator. Use a fresh batch of AIBN or BPO.
-
Initiation Conditions: For thermally initiated reactions, ensure the temperature is high enough to cause homolytic cleavage of the initiator (typically >80 °C for AIBN). For photo-initiated reactions, check that your lamp is functional and emitting at an appropriate wavelength.
-
Radical Inhibitors: Ensure all glassware is clean and free of contaminants that could quench the radical chain reaction. Oxygen can also act as an inhibitor; running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can be beneficial.
Q4: The final product is difficult to purify from the succinimide byproduct. What is the best work-up procedure?
The succinimide byproduct is insoluble in many non-polar organic solvents used for the reaction.
-
Filtration: After cooling the reaction mixture to room temperature or below, the succinimide can be removed by filtration.[5]
-
Aqueous Wash: Washing the organic filtrate with water will remove any remaining succinimide. A subsequent wash with a mild reducing agent solution (e.g., sodium bisulfite) can remove any unreacted bromine, followed by a brine wash to remove excess water.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Caption: A workflow for troubleshooting common synthesis issues.
Data on Reaction Parameters
Optimizing reaction conditions is critical for maximizing yield and minimizing impurities. The following table provides an overview of how different parameters can affect the reaction outcome.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| NBS (equivalents) | 1.5 eq. | 1.05 eq. | Reduced di-bromination and improved selectivity for the desired product with Condition B. |
| Solvent | Acetonitrile | n-Heptane | Condition B favors benzylic bromination; Condition A may produce significant ring bromination byproducts.[3] |
| Initiator | None (Heat only) | 0.1 eq. AIBN | Condition B ensures a consistent radical chain reaction, leading to higher conversion and yield. |
| Atmosphere | Air | Nitrogen | An inert atmosphere (Condition B) prevents oxygen from inhibiting the radical reaction, improving efficiency. |
Experimental Protocol
This protocol describes the synthesis of this compound from 5-bromo-3-methylbenzo[b]thiophene.
Materials:
-
5-bromo-3-methylbenzo[b]thiophene (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq., freshly recrystallized)
-
Azobisisobutyronitrile (AIBN) (0.1 eq.)
-
n-Heptane (anhydrous)
-
Dichloromethane
-
Saturated sodium bisulfite solution
-
Brine
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-3-methylbenzo[b]thiophene (1.0 eq.) and n-heptane. If desired, the setup can be flushed with nitrogen.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and AIBN (0.1 eq.) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 98°C) with vigorous stirring. A lamp (e.g., 200W) can be used to irradiate the flask to facilitate initiation.[3]
-
Monitoring: Monitor the reaction's progress by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature, then in an ice bath.
-
Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of cold heptane.
-
Combine the filtrates and wash sequentially with saturated sodium bisulfite solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
-
Safety Precautions:
-
Handle NBS with care as it is a lachrymator.
-
Perform the reaction in a well-ventilated fume hood.
-
Organic solvents are flammable. Heat using a heating mantle and avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Frequently Asked Questions (FAQs)
Q: Why is carbon tetrachloride (CCl4) often cited, and what are the best alternatives? A: CCl4 is a traditional solvent for radical brominations because it is non-polar and does not participate in the reaction. However, due to its toxicity and environmental impact (ozone depletion), its use is highly restricted.[3] Excellent, less toxic alternatives include other non-polar alkanes like n-heptane or cyclohexane, as well as dichloromethane.[3][4]
Q: How critical is the purity of NBS? A: Very critical. Old NBS can contain molecular bromine (Br2) and acid, which can lead to ionic side reactions like electrophilic aromatic substitution (ring bromination) instead of the desired radical pathway.[2] It is highly recommended to recrystallize NBS from water before use if its purity is in doubt.
Q: Can this reaction be initiated with just light instead of a chemical initiator like AIBN? A: Yes, photo-initiation is a common and effective method for this type of reaction.[4][6] Irradiating the reaction vessel with a broad-spectrum lamp can induce the homolytic cleavage of the N-Br bond in NBS, starting the radical chain process. Combining light and a thermal initiator can also be effective.
References
- 1. lookchem.com [lookchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Bromo-3-(bromomethyl)benzo[b]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-(bromomethyl)benzo[b]thiophene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
A1: The most common and effective method for synthesizing this compound is through the radical bromination of 5-bromo-3-methylbenzo[b]thiophene. This reaction is a specific example of a Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The primary side reactions of concern are:
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Dibromination: The formation of 5-bromo-3-(dibromomethyl)benzo[b]thiophene. This occurs when an excess of NBS is used or when the reaction is allowed to proceed for too long.
-
Ring Bromination: Electrophilic aromatic substitution on the benzothiophene ring, leading to the formation of di-bromo substituted benzothiophene isomers. This can be promoted by the presence of acidic impurities or the use of polar solvents.
-
Starting Material Impurities: Impurities in the 5-bromo-3-methylbenzo[b]thiophene starting material can lead to a complex mixture of byproducts.
Q3: How can I minimize the formation of the dibrominated byproduct?
A3: To minimize dibromination, it is crucial to control the stoichiometry of the reactants. Use of a slight molar excess of the starting material, 5-bromo-3-methylbenzo[b]thiophene, relative to NBS is recommended. Careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is also essential to stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed.
Q4: What are the optimal solvent and initiator for this reaction?
A4: Non-polar solvents are typically preferred for Wohl-Ziegler brominations to suppress ionic side reactions. Carbon tetrachloride (CCl₄) has traditionally been used, but due to its toxicity, safer alternatives like cyclohexane or n-heptane are recommended. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the reaction. The reaction is typically carried out under reflux with light irradiation to facilitate radical formation.
Q5: How can the product be purified to remove side products?
A5: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can effectively separate the desired product from the unreacted starting material and the more polar dibrominated byproduct. Recrystallization from a suitable solvent system may also be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive radical initiator. 2. Insufficient reaction temperature or light source. 3. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use a fresh batch of initiator. 2. Ensure the reaction is maintained at reflux and adequately irradiated. 3. Degas the solvent prior to the reaction and maintain an inert atmosphere (e.g., under nitrogen or argon). |
| Significant amount of dibrominated byproduct observed | 1. Molar excess of NBS. 2. Reaction time is too long. | 1. Use a slight molar excess of 5-bromo-3-methylbenzo[b]thiophene. 2. Monitor the reaction closely by TLC/HPLC and quench the reaction as soon as the starting material is consumed. |
| Presence of multiple unidentified spots on TLC, possibly from ring bromination | 1. Use of a polar solvent (e.g., acetonitrile). 2. Presence of acidic impurities. | 1. Switch to a non-polar solvent like cyclohexane or n-heptane. 2. Ensure all glassware is dry and reagents are free of acidic contaminants. |
| Difficult separation of product from byproducts during column chromatography | 1. Inappropriate eluent system. 2. Overloaded column. | 1. Optimize the eluent system using TLC to achieve better separation. A less polar solvent system may be required. 2. Use a larger column or reduce the amount of crude product loaded. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and available equipment.
Materials:
-
5-bromo-3-methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-3-methylbenzo[b]thiophene (1.0 eq) in anhydrous carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or BPO (0.05 eq) to the solution.
-
Heat the mixture to reflux under a nitrogen atmosphere. Irradiate the flask with a UV lamp or a high-intensity incandescent light bulb to initiate the radical reaction.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrates and wash with a saturated solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Data Presentation
| Reactant/Product | Molar Mass ( g/mol ) | Typical Molar Ratio | Expected Yield | Key Analytical Data (¹H NMR) |
| 5-bromo-3-methylbenzo[b]thiophene | 227.13 | 1.0 | - | Singlet for the methyl protons (~2.5 ppm) |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | - | - |
| This compound | 306.02 | - | 60-80% | Singlet for the bromomethyl protons (~4.7 ppm) |
| 5-bromo-3-(dibromomethyl)benzo[b]thiophene | 384.91 | Side Product | <10% (optimized) | Singlet for the dibromomethyl proton (~6.8 ppm) |
Visualizations
Reaction Pathway and Side Reactions
Technical Support Center: Purification of 5-Bromo-3-(bromomethyl)benzo[b]thiophene
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-3-(bromomethyl)benzo[b]thiophene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common methods for purifying crude this compound?
The two most effective and commonly used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: How do I choose the right purification technique for my sample?
The selection of an appropriate purification technique is critical for achieving high purity.
-
Column Chromatography is generally the preferred method for separating the target compound from impurities with different polarities. It is highly effective for removing both more polar and less polar by-products.
-
Recrystallization is a suitable technique when the crude product is relatively pure and the impurities have different solubility profiles from the desired compound in a particular solvent system. It is often used as a final purification step after column chromatography to obtain highly pure crystalline material.
Troubleshooting Guide: Column Chromatography
Q3: What is a good starting solvent system (mobile phase) for column chromatography of this compound on silica gel?
A common starting point for the purification of benzothiophene derivatives is a non-polar solvent system. A mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is typically effective.[1] It is recommended to first determine the optimal solvent ratio by thin-layer chromatography (TLC), aiming for an Rf value between 0.2 and 0.4 for the desired compound to ensure good separation.[1]
Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
If this compound appears to be very polar and remains at the baseline, you can try a more polar solvent system. A mixture of dichloromethane and methanol is a common alternative.[1] For compounds that are highly polar, considering reverse-phase chromatography with a non-polar stationary phase (like C18) and a polar mobile phase may be a more suitable approach.[1]
Q5: The separation between my desired product and an impurity is very poor. How can I improve the resolution?
Poor separation can be addressed by several strategies:
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Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching to a solvent with a different selectivity, such as replacing ethyl acetate with diethyl ether or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate), can improve separation.
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Use a Larger Column: A longer and wider column increases the surface area of the stationary phase, which can enhance separation.
-
Adjust the Flow Rate: A slower flow rate can allow for better equilibration between the stationary and mobile phases, leading to improved resolution.
-
Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. This can help to first elute the non-polar impurities and then the desired compound, followed by more polar impurities.
Q6: My compound is not very soluble in the chromatography eluent. How can I load it onto the column?
For compounds with limited solubility in the mobile phase, a technique called "dry loading" is recommended.[1][2] This involves dissolving the crude sample in a suitable volatile solvent (e.g., dichloromethane), adding a small amount of silica gel to the solution, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the column.[2]
Troubleshooting Guide: Recrystallization
Q7: What is a suitable solvent for the recrystallization of this compound?
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For benzothiophene derivatives, a mixture of a C1-C8 alcohol and water can be an effective recrystallization solvent.[3] Experimenting with different alcohols (e.g., isopropanol, ethanol) and varying the water concentration is recommended to find the optimal conditions.[3] Hexanes in combination with a more polar solvent like diethyl ether has also been used for recrystallizing similar compounds.[4]
Q8: My compound is precipitating out of the solution too quickly as an oil or very fine powder. How can I obtain good crystals?
Oiling out or rapid precipitation can be prevented by:
-
Slowing Down the Cooling Process: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help with slow cooling.
-
Using a Co-solvent System: If a single solvent is not working well, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: Add a small crystal of the pure compound to the cooled, saturated solution to induce crystallization.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Feature | Column Chromatography | Recrystallization |
| Principle | Separation based on differential adsorption to a stationary phase. | Separation based on differences in solubility. |
| Applicability | Broadly applicable for a wide range of impurities. | Best for samples that are already relatively pure. |
| Resolution | High, can separate compounds with small polarity differences. | Lower, dependent on solubility differences. |
| Scale | Easily scalable from milligrams to kilograms. | Can be challenging to scale up for large quantities. |
| Solvent Consumption | Generally higher. | Generally lower. |
| Time | Can be time-consuming, especially for large columns. | Can be faster if a suitable solvent is known. |
| Final Product Form | Typically an amorphous solid or oil after solvent evaporation. | Crystalline solid. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).
-
Visualize the spots under UV light.
-
Select a solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.
-
-
Column Packing:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading (Dry Loading Method):
-
Elution:
-
Begin eluting the column with the starting non-polar solvent.
-
Gradually increase the polarity of the eluent based on the TLC analysis (e.g., by slowly increasing the percentage of ethyl acetate in hexane).[2]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Monitor the composition of the fractions by TLC.
-
Combine the pure fractions containing the desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential solvent (e.g., isopropanol/water mixture) and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the mixture and observe the solubility. The compound should be fully soluble at the boiling point of the solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to dissolve the compound completely.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
Overcoming challenges in the scale-up of 5-Bromo-3-(bromomethyl)benzo[b]thiophene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Bromo-3-(bromomethyl)benzo[b]thiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent method is the radical bromination of 5-bromo-3-methylbenzo[b]thiophene. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent.[1]
Q2: What are the primary safety concerns when scaling up this bromination reaction?
A2: The primary safety concerns are the management of the exothermic reaction and the potential for runaway reactions, especially when using N-bromosuccinimide (NBS).[2][3][4] Certain solvents, like DMF, can have hazardous incompatibilities with NBS, leading to thermal decomposition at relatively low temperatures.[5][6][7] Additionally, radical initiators like AIBN and benzoyl peroxide have their own thermal instabilities that must be managed.[8] Proper thermal safety analysis is crucial before any scale-up.[2][4]
Q3: Which solvents are recommended for the scale-up of this reaction?
A3: While carbon tetrachloride (CCl4) has been traditionally used, it is now largely avoided due to toxicity and environmental concerns.[9][10] Acetonitrile is a commonly used alternative due to the good solubility and stability of NBS in it, with a lower risk of significant exotherms.[7][11][12] Straight-chain alkanes like n-heptane have also been shown to be effective and are considered safer for industrial production.[10]
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Common impurities include unreacted starting material (5-bromo-3-methylbenzo[b]thiophene), the dibrominated side-product (5-bromo-3-(dibromomethyl)benzo[b]thiophene), and residual succinimide from the NBS.[13][14] The purity of the NBS reagent itself can also introduce impurities, with some batches containing excess bromine or HBr, which can affect the reaction's selectivity.[14]
Q5: How can the formation of the dibrominated impurity be minimized?
A5: Formation of the dibrominated impurity can be minimized by careful control of the stoichiometry of NBS (using only a slight excess, e.g., 1.05 equivalents) and by the controlled addition of the brominating agent to avoid localized high concentrations.[11][14] Maintaining a low concentration of bromine radicals throughout the reaction is key.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Ineffective radical initiation. 2. Insufficient reaction temperature. 3. Deactivated NBS. | 1. Ensure the radical initiator (AIBN or BPO) is fresh and has been stored correctly. Consider initiation with a UV lamp if using a photochemical setup. 2. Gradually increase the reaction temperature, monitoring for exotherms. 3. Use a fresh, white crystalline batch of NBS. Brownish NBS indicates decomposition and the presence of Br2. |
| Formation of Significant Amounts of Dibrominated Product | 1. Excess of NBS. 2. Poorly controlled addition of NBS leading to high local concentrations. 3. Impure NBS containing free bromine. | 1. Use a minimal excess of NBS (e.g., 1.05 equivalents). 2. Add the NBS portion-wise or as a solution/slurry over an extended period to maintain a low concentration in the reaction mixture.[14] 3. Use high-purity NBS. If over-bromination is still an issue, consider a reductive workup with a reagent like diethyl phosphite to convert the dibrominated product back to the desired monobrominated product.[14] |
| Runaway Reaction or Uncontrolled Exotherm | 1. Rapid addition of NBS at an elevated temperature. 2. Inadequate cooling capacity for the reactor size. 3. Use of an incompatible solvent (e.g., DMF) at elevated temperatures. | 1. Implement a semi-batch process with controlled, slow addition of NBS.[2][4] 2. Ensure the reactor's cooling system is sufficient for the heat of reaction. Perform a thermal hazard analysis before scale-up. 3. Switch to a more suitable solvent like acetonitrile or n-heptane.[7][10][11] |
| Difficulties in Removing Succinimide Byproduct | 1. Succinimide co-precipitating with the product. 2. Succinimide being soluble in the crystallization solvent. | 1. After the reaction, cool the mixture and filter to remove the precipitated succinimide before product isolation. 2. During workup, perform aqueous washes, potentially with a dilute base (e.g., sodium bicarbonate), to convert succinimide to its more water-soluble salt.[9][13] Ensure your product is stable to basic conditions. |
| Product Degradation or Discoloration | 1. Presence of residual acids (HBr) from the reaction. 2. Product instability at elevated temperatures. 3. Light sensitivity. | 1. Quench the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during workup. 2. Use lower temperatures during purification steps like distillation or crystallization. 3. Protect the product from light during and after the reaction. |
Experimental Protocols
Protocol 1: Batch Benzylic Bromination at Pilot Scale (Adapted from literature for a related process)
This protocol is a general guideline and should be optimized for specific equipment and safety considerations.
-
Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an inlet for controlled addition is required. The reactor should have an efficient cooling system.
-
Charging: Charge the reactor with 5-bromo-3-methylbenzo[b]thiophene (1.0 eq) and n-heptane (10 volumes).
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Inerting: Purge the reactor with nitrogen to create an inert atmosphere.
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Initiator Addition: Add benzoyl peroxide (0.05 eq).[10]
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Heating: Heat the mixture to reflux (approximately 98°C for n-heptane) with stirring.
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NBS Addition: Once at reflux, begin the portion-wise addition of N-bromosuccinimide (1.05 eq) over 2-4 hours. Monitor the internal temperature closely and adjust the addition rate to maintain a controllable exotherm.
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Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Cooling: Once the reaction is complete, cool the mixture to room temperature.
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Filtration: The succinimide byproduct will precipitate. Filter the reaction mixture to remove the solid succinimide.
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Workup: Wash the filtrate with a 5% sodium bicarbonate solution, followed by water, and finally brine.
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Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to yield pure this compound.
Protocol 2: Workup for Succinimide Removal
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After the reaction is complete, cool the reaction mixture to room temperature.
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If the reaction was performed in a non-polar solvent where succinimide has low solubility (like chlorinated solvents or alkanes), a significant portion of the succinimide will have precipitated. Filter the mixture and wash the collected solid with a small amount of the cold solvent.
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Combine the filtrates and transfer to a separatory funnel.
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Wash the organic layer sequentially with:
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Saturated sodium bicarbonate solution (2 x 5 volumes) to quench any remaining HBr and deprotonate the succinimide, increasing its aqueous solubility.[13]
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Water (2 x 5 volumes).
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Brine (1 x 5 volumes).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent.
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Remove the solvent under reduced pressure to yield the crude product, which can then be further purified by crystallization or chromatography.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for overcoming common issues in the synthesis.
References
- 1. KiloMentor: Free-radical Bromination Scale-up [kilomentor.blogspot.com]
- 2. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. scientificupdate.com [scientificupdate.com]
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-3-(bromomethyl)benzo[b]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 5-Bromo-3-(bromomethyl)benzo[b]thiophene. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process, with a focus on achieving selective coupling at the 5-bromo position.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am planning a Suzuki coupling with this compound. Which bromine is expected to react?
A1: In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity of the organic halide is a critical factor. Generally, the oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step. For your substrate, you have an aryl bromide at the 5-position and a benzylic bromide at the 3-position. The reaction of an aryl halide with an aryl boronic acid is typically preferred over the reaction of a benzyl halide.[1] This is because the Suzuki-Miyaura cross-coupling of a benzyl halide with an aryl boronic acid can be slower in terms of oxidative addition and can undergo facile reductive elimination.[1] Therefore, selective coupling at the 5-bromo position is the expected outcome under carefully controlled conditions.
Q2: I am observing low to no conversion in my reaction. What are the possible causes and solutions?
A2: Low or no conversion in a Suzuki coupling can stem from several factors. Here's a troubleshooting guide:
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Inactive Catalyst: Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere. Catalyst activity can diminish over time, especially with exposure to air. Consider using a pre-catalyst which can be more stable.
-
Insufficiently Degassed System: Oxygen can deactivate the Pd(0) catalyst. It is crucial to thoroughly degas all solvents and reagents. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using three freeze-pump-thaw cycles.[2][3]
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Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success. The base is required to activate the boronic acid for transmetalation.[4] For substrates similar to yours, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5][6] A solvent system of 1,4-dioxane/water is a common choice.[2][5][7]
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Low Reaction Temperature: The reaction may require a certain activation energy to proceed. If you are running the reaction at a lower temperature, consider gradually increasing it to around 90-100 °C, which is common for these types of couplings.[2][5]
Q3: My main product is the result of coupling at the bromomethyl position, or I am getting a mixture of products. How can I improve selectivity for the 5-bromo position?
A3: Achieving high selectivity is key when working with polyhalogenated substrates. Here are some strategies to favor coupling at the aryl bromide:
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Ligand Selection: The choice of phosphine ligand on the palladium catalyst can significantly influence selectivity.[8] For selective C-Br activation on an aromatic ring in the presence of other reactive sites, ligands with specific steric and electronic properties are important. While standard ligands like PPh₃ can be effective, you might need to screen other ligands. Buchwald biaryl phosphine ligands, for instance, are known to be effective in challenging Suzuki couplings.
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Reaction Temperature: As mentioned, higher temperatures can sometimes lead to a loss of selectivity. Start with a lower temperature (e.g., 80-90 °C) and monitor the reaction progress. More forcing conditions might be required for a second coupling if desired, but milder conditions should favor the more reactive aryl bromide.[9]
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Choice of Palladium Precatalyst: Using a well-defined Pd(0) source like Pd(PPh₃)₄ might be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require an in-situ reduction step that could potentially lead to side reactions.
Q4: I am observing significant amounts of side products like homocoupled boronic acid and debrominated starting material. What can I do to minimize these?
A4: The formation of byproducts is a common issue in Suzuki couplings. Here’s how to address them:
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Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that catalyze the homocoupling.[3] Rigorous degassing of your reaction mixture is the primary solution.[3] Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard practice, but a large excess should be avoided.
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Debromination (Protodeboronation): The replacement of the bromine atom with a hydrogen atom is another common side reaction. This can be caused by the presence of a hydride source in the reaction mixture; for example, certain solvents or bases can act as hydride donors.[3] Ensure you are using high-purity, dry solvents. If debromination is a persistent issue, screening different bases might be necessary. The stability of the boronic acid itself can also be a factor, and in some cases, using the corresponding boronate ester can be beneficial.
Q5: Could the bromomethyl group be unstable under the reaction conditions?
A5: Yes, the benzylic bromide is a reactive functional group and could potentially undergo side reactions.[3] The basic conditions of the Suzuki coupling could lead to decomposition or other undesired reactions of the bromomethyl group. Using a milder base, such as K₂CO₃ or even KF, might be necessary if you observe degradation of your starting material or the desired product.[4] It is also important to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Data Presentation
The following tables summarize typical reaction conditions for Suzuki coupling of similar bromothiophene derivatives, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Catalyst, Base, and Solvent Systems for Selective Suzuki Coupling of Bromo-thiophenes
| Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Observed Yield | Reference |
| Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Moderate to Excellent | [5] |
| Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | Good | [2] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | Good | [6] |
| Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [7] |
Note: Yields are highly dependent on the specific arylboronic acid used.
Experimental Protocols
Detailed Protocol for Selective Suzuki Coupling at the 5-Bromo Position
This protocol is adapted from a successful regioselective Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene and serves as a robust starting point.[1][5]
Materials:
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This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
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Potassium phosphate (K₃PO₄) (2.0 eq)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Stir the mixture for 30 minutes at room temperature.
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Reagent Addition: After 30 minutes, add the arylboronic acid, K₃PO₄, and degassed water.
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Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the formation of impurities during the bromination of 3-methyl-5-bromobenzo[b]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-methylbenzo[b]thiophene to synthesize 3-methyl-5-bromobenzo[b]thiophene. Our goal is to help you prevent the formation of common impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the bromination of 3-methylbenzo[b]thiophene?
A1: The primary impurities encountered are regioisomers and poly-brominated products. Due to the directing effects of the methyl group and the activating nature of the thiophene ring, bromination can occur at various positions. The most common impurities include:
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Regioisomers: 2-bromo-, 4-bromo-, 6-bromo-, and 7-bromo-3-methylbenzo[b]thiophene.
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Poly-brominated species: Primarily 2,5-dibromo-3-methylbenzo[b]thiophene, as well as other di- and tri-brominated derivatives.[1]
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Benzylic bromination product: 3-(bromomethyl)-5-bromobenzo[b]thiophene, especially when using radical initiators with N-bromosuccinimide (NBS).
Q2: How do the electronic properties of 3-methylbenzo[b]thiophene influence the position of bromination?
A2: The regioselectivity of electrophilic bromination is governed by the electron-donating nature of both the thiophene ring and the methyl group. The thiophene ring is generally more activated towards electrophilic substitution than the benzene ring. The 3-methyl group is an ortho, para-director, which further activates the 2, 4, and 6-positions of the benzothiophene ring system. This electronic landscape makes achieving high selectivity for the 5-position challenging, as multiple positions are susceptible to electrophilic attack.
Q3: What is the general mechanism for the formation of these impurities?
A3: The formation of both the desired product and impurities proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The brominating agent (e.g., Br₂ or NBS activated by an acid) generates a bromine electrophile (Br⁺). The electron-rich benzothiophene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). Loss of a proton then restores aromaticity, yielding the brominated product. The formation of different regioisomers arises from the competitive attack of the electrophile at different positions on the ring, with the relative stability of the resulting carbocation intermediates influencing the product distribution. Over-bromination occurs when the mono-brominated product undergoes a second electrophilic substitution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 3-methyl-5-bromobenzo[b]thiophene and a complex mixture of isomers. | Reaction conditions are not optimized for 5-position selectivity. Common electrophilic bromination conditions may not sufficiently differentiate between the activated positions. | Control Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity by favoring the thermodynamically more stable product. Choice of Brominating Agent: Consider using a milder brominating agent. While Br₂ with a Lewis acid is common, it can be aggressive. N-Bromosuccinimide (NBS) in a suitable solvent can sometimes offer better control. Solvent Effects: The choice of solvent can significantly impact the distribution of isomers. Experiment with a range of solvents from non-polar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., acetonitrile, DMF). For the related bromination of 3-methyl-7-chlorobenzo[b]thiophene, non-polar solvents like n-hexane and n-heptane were found to improve selectivity and reduce the formation of poly-brominated byproducts.[2] |
| Significant formation of poly-brominated products (dibromo-, tribromo- derivatives). | Excess of brominating agent. The mono-brominated product is still activated enough to undergo further bromination. Reaction time is too long. | Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is a good starting point. Slow Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture. This can minimize over-reaction. Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to an optimal level. |
| Presence of 3-(bromomethyl)-5-bromobenzo[b]thiophene impurity. | Use of N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN, benzoyl peroxide) or under UV irradiation. These conditions favor free-radical substitution on the methyl group (benzylic bromination). | Avoid Radical Conditions: If ring bromination is desired, avoid the use of radical initiators and light. Electrophilic bromination should be carried out in the dark. Use Electrophilic Conditions: For ring bromination with NBS, consider adding a catalytic amount of a protic or Lewis acid to promote the electrophilic pathway. |
| Difficulty in separating the desired 5-bromo isomer from other regioisomers. | The various mono-brominated isomers often have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging. | High-Performance Column Chromatography: Utilize a high-resolution silica gel column with a carefully optimized eluent system (e.g., a shallow gradient of ethyl acetate in hexane). TLC should be used to determine the optimal solvent system that provides the best separation. Recrystallization: If the crude product is a solid, fractional recrystallization from a suitable solvent system may enrich the desired isomer. This often requires screening various solvents. Preparative HPLC: For high-purity requirements, preparative HPLC can be an effective, albeit more resource-intensive, method for separating closely related isomers. |
Experimental Protocols
Protocol 1: General Electrophilic Bromination with Bromine
This protocol is a general starting point and may require optimization for regioselectivity.
-
Dissolution: Dissolve 3-methylbenzo[b]thiophene (1.0 eq.) in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the reaction from light.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent to the stirred reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0-5 °C or let it slowly warm to room temperature while monitoring the progress by TLC or GC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Radical Bromination of the Methyl Group with NBS (to be avoided for ring bromination)
This protocol is for the synthesis of 3-(bromomethyl)benzo[b]thiophene and is provided to illustrate the conditions that favor this side reaction.
-
Dissolution: Dissolve 3-methylbenzo[b]thiophene (1.0 eq.) and N-bromosuccinimide (NBS, 1.05 eq.) in a non-polar solvent such as carbon tetrachloride or n-heptane.
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 eq.).
-
Reaction: Heat the mixture to reflux and/or irradiate with a UV lamp. Monitor the reaction by TLC or GC.
-
Work-up: After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Concentration and Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Experimental Workflow for Preventing Impurities
Caption: Workflow for the bromination of 3-methylbenzo[b]thiophene, highlighting pathways to desired and undesired products.
Troubleshooting Logic for Impurity Formation
Caption: Decision tree for troubleshooting impurity formation during the bromination of 3-methylbenzo[b]thiophene.
References
Troubleshooting guide for reactions involving 5-Bromo-3-(bromomethyl)benzo[b]thiophene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-3-(bromomethyl)benzo[b]thiophene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution on the bromomethyl group of this compound, but I am observing low to no conversion of my starting material. What are the potential causes and solutions?
Answer:
Low or no conversion in nucleophilic substitution reactions with this substrate can stem from several factors related to the nucleophile, reaction conditions, or the stability of the starting material.
Potential Causes and Troubleshooting Steps:
-
Weak Nucleophile: The reactivity of the nucleophile is critical. If you are using a weak nucleophile (e.g., neutral amines, alcohols), its nucleophilicity may be insufficient to displace the bromide.
-
Solution: Increase the nucleophilicity by using the corresponding conjugate base. For example, use an alkoxide instead of an alcohol, or an amide instead of an amine. You can generate these in situ using a suitable base (e.g., NaH, K₂CO₃, Et₃N).
-
-
Steric Hindrance: A bulky nucleophile may be sterically hindered from attacking the electrophilic carbon of the bromomethyl group.
-
Solution: If possible, consider using a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier.
-
-
Inappropriate Solvent: The choice of solvent is crucial for SN2 reactions.
-
Solution: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but not the nucleophilic anion, thus increasing its reactivity.
-
-
Insufficient Temperature: The reaction may have a high activation energy that is not being overcome at the current reaction temperature.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal condition.
-
-
Degradation of Starting Material: this compound can be susceptible to degradation, especially at elevated temperatures or in the presence of strong bases, which can lead to the formation of tars or other decomposition products.
-
Solution: Ensure your starting material is pure. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. If high temperatures are required, consider shorter reaction times.
-
Issue 2: Formation of Multiple Products in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki (or other palladium-catalyzed) coupling reaction with this compound and I am getting a mixture of products, including reaction at the aryl bromide and/or the bromomethyl group. How can I improve the selectivity?
Answer:
Controlling the selectivity in cross-coupling reactions with this bifunctional substrate is a common challenge. The relative reactivity of the C-Br bonds at the 5-position (sp² carbon) and the bromomethyl group (sp³ carbon) can be influenced by the specific reaction conditions.
Potential Causes and Troubleshooting Steps:
-
Choice of Catalyst and Ligand: The palladium catalyst and ligand system can significantly influence the selectivity. Some catalyst systems may preferentially activate one C-Br bond over the other.
-
Solution: For Suzuki-Miyaura coupling targeting the aryl bromide, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[1] To favor reaction at the aryl bromide, conditions that promote oxidative addition to sp² C-Br bonds should be chosen. For reactions targeting the bromomethyl group (a benzylic-type bromide), conditions suitable for sp³ C-Br bond activation would be necessary, which might involve different catalyst systems.
-
-
Reaction Temperature: The temperature can affect the rate of oxidative addition to each C-Br bond differently.
-
Solution: Carefully control and optimize the reaction temperature. Running the reaction at a lower temperature might favor the more reactive site, which is typically the sp² C-Br bond in many standard cross-coupling reactions.
-
-
Base: The choice and strength of the base can influence the reaction pathway and the stability of the starting material and intermediates.
-
Solution: Use a base appropriate for the specific cross-coupling reaction. For Suzuki reactions, K₂CO₃ or K₃PO₄ are common choices.[2] A very strong base might lead to side reactions involving the bromomethyl group.
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-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, might lead to less selective reactions or product degradation.
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Solution: Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the desired product is formed to a significant extent.
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Issue 3: Difficulty in Purifying the Final Product
Question: I have completed my reaction, but I am struggling to purify the product from starting materials and side products. What are some effective purification strategies?
Answer:
Purification of benzothiophene derivatives can be challenging due to the similar polarities of the desired product and potential impurities.
Troubleshooting Purification:
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Column Chromatography: This is the most common method for purifying benzothiophene derivatives.[3][4]
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Stationary Phase: Silica gel is most frequently used.[3] If your compound is sensitive to the acidic nature of silica, consider using deactivated (neutral) silica gel or alumina.
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Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[3][4] Typical solvent systems for benzothiophenes include hexane/ethyl acetate and petroleum ether/ethyl acetate mixtures.[3]
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Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
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Common Impurities:
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Unreacted Starting Material: If the polarity difference is small, careful optimization of the column chromatography conditions (e.g., a very shallow gradient) is necessary.
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Over-brominated side products: In the synthesis of the starting material, dibrominated or tribrominated species can form.[5] These are typically less polar than the desired product.
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Homocoupling Products: In cross-coupling reactions, homocoupling of the boronic acid or the starting material can occur. These impurities may have different polarities that can be exploited for separation.
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| Compound Type | Mobile Phase (Typical Ratio) | Stationary Phase |
| 3-substituted 2-aryl-benzothiophenes | Petroleum Ether / Ethyl Acetate (4:1) | Silica Gel |
| 3-(thiophen-2-yl)benzo[b]thiophene derivative | Hexane / Ethyl Acetate (10:1) | Silica Gel |
| Substituted Benzothiophenes | Hexanes and Ethyl Acetate (gradient) | Silica Gel |
This table provides examples of solvent systems used for the purification of benzothiophene derivatives by column chromatography.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound?
A1: this compound is a reactive compound and should be handled with care. It is sensitive to heat, light, and strong bases. For storage, it is recommended to keep it in a cool, dark, and dry place, preferably under an inert atmosphere. Long-term storage at room temperature may lead to decomposition.
Q2: What are the main side products I should look out for during the synthesis of this compound from 5-Bromo-3-methylbenzo[b]thiophene?
A2: The synthesis of this compound typically involves a radical bromination of the methyl group.[6] The main side products to be aware of are:
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Dibromination: Formation of 5-bromo-3-(dibromomethyl)benzo[b]thiophene. This can be minimized by controlling the stoichiometry of the brominating agent (e.g., NBS or Br₂).[5]
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Aromatic Bromination: Further bromination on the aromatic ring, although the existing bromine atom is deactivating.
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Unreacted Starting Material: Incomplete reaction will leave 5-bromo-3-methylbenzo[b]thiophene in the product mixture.
Q3: Can I perform a Grignard reaction on the aryl bromide of this compound?
A3: Performing a Grignard reaction on the aryl bromide is challenging due to the presence of the reactive bromomethyl group. The Grignard reagent, once formed, would be highly nucleophilic and could react with the bromomethyl group of another molecule, leading to dimerization or polymerization. Protecting the bromomethyl group before forming the Grignard reagent might be a possible but complex strategy. Alternative organometallic reagents that can be prepared under milder conditions might be more suitable.
Q4: Which of the two bromine atoms is more reactive in palladium-catalyzed cross-coupling reactions?
A4: Generally, in palladium-catalyzed cross-coupling reactions like Suzuki or Stille, the bromine atom on the sp²-hybridized carbon (the aryl bromide at the 5-position) is more reactive towards oxidative addition to the palladium(0) catalyst than the bromine on the sp³-hybridized carbon (the bromomethyl group).[7] Therefore, with careful control of reaction conditions (catalyst, temperature, and reaction time), selective coupling at the 5-position is often achievable.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (2.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
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Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add anhydrous acetonitrile to the flask.
-
Add the amine to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an arylboronic acid with the aryl bromide at the 5-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and potassium phosphate.
-
Add Pd(PPh₃)₄ to the mixture.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours or until completion is indicated by TLC or LC-MS.[2]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reaction | Reagents | Typical Yield | Reference |
| Benzylic Bromination | 5-Bromo-3-methylbenzo[b]thiophene, NBS, Benzoyl Peroxide | ~60-70% | [6] |
| Suzuki Coupling | 2-bromo-5-(bromomethyl)thiophene, Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 25-76% | [2] |
| Nucleophilic Substitution | 2-(bromomethyl)-4-chlorothiophene, various nucleophiles | Generally high | N/A |
This table summarizes typical yields for reactions involving similar brominated thiophene derivatives.
Visualizations
Troubleshooting Workflow for Low Yield in Nucleophilic Substitution
Caption: A flowchart for troubleshooting low yields in nucleophilic substitution reactions.
General Reaction Scheme: Functionalization of this compound
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buy 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene [smolecule.com]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize dibromination in the synthesis of 5-Bromo-3-(bromomethyl)benzo[b]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dibromination during the synthesis of 5-Bromo-3-(bromomethyl)benzo[b]thiophene.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dibromination in the synthesis of this compound?
A1: The primary cause of dibromination is the further reaction of the desired monobrominated product with the brominating agent. This occurs when the concentration of molecular bromine (Br₂) is too high or the reaction is allowed to proceed for too long, leading to the substitution of a second hydrogen atom on the methyl group, resulting in 5-Bromo-3-(dibromomethyl)benzo[b]thiophene. The reaction proceeds via a free radical mechanism, and controlling the concentration of bromine radicals is crucial for selectivity.[1][2][3]
Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this synthesis?
A2: N-Bromosuccinimide (NBS) is the preferred reagent for benzylic brominations, a type of reaction known as the Wohl-Ziegler reaction, because it allows for the slow and controlled generation of a low concentration of molecular bromine (Br₂) in the reaction mixture.[1][4][5] This is critical for minimizing side reactions, such as addition to the thiophene ring and, most importantly, over-bromination to the dibromo- product.[2][6]
Q3: What is the role of the radical initiator?
A3: A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to initiate the free radical chain reaction. Upon heating or irradiation, the initiator decomposes to form radicals, which then react with NBS to generate the bromine radicals necessary for the selective abstraction of a benzylic hydrogen from the methyl group of 5-Bromo-3-methylbenzo[b]thiophene.
Q4: Can I use molecular bromine (Br₂) directly for this reaction?
A4: While technically possible, using molecular bromine directly is strongly discouraged. It is difficult to maintain the low and steady concentration of Br₂ required for selective monobromination.[6] High local concentrations of Br₂ will lead to a significant increase in the formation of the dibrominated byproduct and potential electrophilic aromatic substitution on the benzo[b]thiophene ring system.
Troubleshooting Guide: Minimizing Dibromination
This guide addresses common issues encountered during the synthesis of this compound and provides strategies to minimize the formation of the dibrominated impurity.
| Issue | Potential Cause | Recommended Solution |
| High percentage of dibrominated product | Incorrect stoichiometry of NBS: Using a significant excess of NBS will lead to a higher steady-state concentration of bromine, favoring dibromination. | Use a stoichiometric amount or only a slight excess (1.0 to 1.1 equivalents) of NBS relative to the starting material, 5-Bromo-3-methylbenzo[b]thiophene. |
| Prolonged reaction time: Allowing the reaction to proceed long after the starting material is consumed increases the likelihood of the desired product reacting further. | Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed or when the formation of the desired product plateaus. | |
| High reaction temperature: Higher temperatures can increase the rate of both the desired reaction and the subsequent dibromination. | Maintain the reaction at the minimum temperature required for a reasonable reaction rate. For Wohl-Ziegler reactions, this is typically the reflux temperature of the solvent (e.g., carbon tetrachloride or cyclohexane). Avoid excessive heating. | |
| Inefficient stirring: Poor mixing can lead to localized high concentrations of NBS and bromine, promoting over-bromination. | Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture. | |
| Impure NBS: Some batches of NBS may contain significant amounts of molecular bromine as an impurity, leading to a burst of radical formation at the beginning of the reaction.[2] | Use freshly recrystallized NBS or high-purity commercial NBS. | |
| Low conversion of starting material | Insufficient radical initiator: Too little initiator will result in a slow or incomplete reaction. | Use a catalytic amount of a radical initiator, typically 1-5 mol%. |
| Decomposition of the radical initiator: The initiator may have decomposed due to improper storage. | Use a fresh batch of the radical initiator. | |
| Presence of radical inhibitors: Impurities in the starting material or solvent can quench the radical chain reaction. | Ensure the starting material is pure and use a dry, inert solvent. | |
| Formation of other byproducts | Electrophilic aromatic substitution: If the reaction conditions are not strictly radical (e.g., presence of acid), electrophilic bromination on the aromatic ring can occur. | Ensure the reaction is carried out under non-polar conditions and in the absence of acid. The use of NBS in a non-polar solvent like carbon tetrachloride or cyclohexane favors the radical pathway. |
Experimental Protocols
Protocol 1: Selective Monobromination of 5-Bromo-3-methylbenzo[b]thiophene
This protocol is designed to maximize the yield of this compound while minimizing the formation of the dibrominated byproduct.
Materials:
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5-Bromo-3-methylbenzo[b]thiophene
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N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Carbon tetrachloride (CCl₄) or Cyclohexane, anhydrous
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Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add 5-Bromo-3-methylbenzo[b]thiophene (1.0 eq).
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Add the anhydrous solvent (e.g., CCl₄ or cyclohexane) to dissolve the starting material.
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Add N-Bromosuccinimide (1.05 eq) and the radical initiator (AIBN, 0.02-0.05 eq).
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Flush the flask with an inert gas.
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Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
This protocol can be used to purify the crude this compound from the less soluble dibrominated impurity.
Materials:
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Crude this compound
-
A suitable solvent system (e.g., a mixture of a C1-C8 alcohol and water, or hexane/ethyl acetate)[7]
Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature.
-
The desired monobrominated product should crystallize out, while the more substituted (and often less soluble) dibrominated impurity may remain in solution or precipitate at a different rate. Careful optimization of the solvent system and cooling rate is crucial.
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Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by TLC or GC-MS to assess the efficiency of the separation.
Visualizations
Caption: Control of reaction conditions to favor monobromination.
Caption: Troubleshooting workflow for excessive dibromination.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Wohl-Ziegler Bromination | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
Column chromatography conditions for purifying 5-Bromo-3-(bromomethyl)benzo[b]thiophene
Technical Support Center: Purifying 5-Bromo-3-(bromomethyl)benzo[b]thiophene
Welcome to our dedicated technical support center for the column chromatography purification of this compound. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for purifying benzothiophene derivatives is silica gel.[1] However, halogenated compounds, particularly those containing a reactive bromomethyl group, can be sensitive to the acidic nature of standard silica gel, which may lead to decomposition.[2] Therefore, it is highly recommended to use deactivated silica gel or consider alternative stationary phases like neutral alumina or Florisil to minimize potential degradation of the target compound.[2][3]
Q2: How do I prepare deactivated silica gel?
A2: To deactivate silica gel, you can create a slurry with a solvent system containing a small percentage of a base, such as 1-3% triethylamine in your chosen mobile phase. After packing the column with this slurry, it should be flushed with one to two column volumes of the same basic solvent mixture. Finally, equilibrate the column with the starting mobile phase before loading your sample.[2]
Q3: What mobile phase system is suitable for the purification of this compound?
A3: A good starting point for the mobile phase is a mixture of a non-polar solvent, such as hexanes or petroleum ether, with a slightly more polar solvent like ethyl acetate or dichloromethane.[1] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column. For effective separation, aim for an Rf value of approximately 0.2-0.4 for this compound.[1][2]
Q4: How can I visualize this compound on a TLC plate?
A4: Due to the presence of the benzothiophene aromatic system, the compound is UV-active. It can be visualized as a dark spot on a fluorescent TLC plate under a UV lamp at 254 nm.[2] For additional visualization, a potassium permanganate (KMnO₄) stain can be a useful general stain for organic compounds.[2]
Q5: My compound is not soluble in the chosen mobile phase. How should I load it onto the column?
A5: For compounds with poor solubility in the eluent, a technique known as "dry loading" is recommended.[1][4] This involves dissolving your crude sample in a suitable solvent (one that fully dissolves the compound and is volatile), adding a small amount of silica gel to the solution, and then evaporating the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of the compound. | The compound may have decomposed on the acidic silica gel.[2][3][5] | Use deactivated silica gel or an alternative stationary phase like neutral alumina.[2] You can perform a 2D TLC to check for on-plate degradation.[2][5] |
| The compound runs with the solvent front (Rf is too high). | The mobile phase is too polar.[2] | Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.[2] |
| The compound does not move from the baseline (Rf is too low). | The mobile phase is not polar enough.[2] | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.[2] |
| Streaking or tailing of the spot on the TLC plate. | The compound may be interacting too strongly with the stationary phase, or it could be due to its acidic nature.[2] | Add a small amount of a slightly more polar solvent or a modifier like triethylamine to the mobile phase.[2] Consider using deactivated silica gel.[2] |
| Multiple spots are observed on the TLC after purification. | The chosen mobile phase did not provide adequate separation. | Optimize the mobile phase by testing different solvent ratios or different solvent systems to maximize the separation between your desired compound and impurities. A gradient elution may be necessary.[2] |
| The column runs very slowly. | The silica gel is packed too tightly, or fine particles are clogging the column. | Ensure proper packing of the column. Using a slightly coarser grade of silica gel can also help.[2] |
| Collected fractions are too dilute to detect the compound. | The compound may have eluted, but in a large volume of solvent. | Concentrate the fractions where the compound is expected to elute and re-analyze by TLC.[2][5] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. It is crucial to first determine the optimal mobile phase through TLC analysis.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).
2. Column Packing:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel.
-
Add another thin layer of sand on top of the silica gel bed.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
4. Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Collect fractions in an organized manner (e.g., in test tubes or vials).
-
Never let the solvent level drop below the top of the silica gel.[4]
5. Analysis of Fractions:
-
Monitor the elution of the compound by TLC.
-
Spot a small amount from each collected fraction onto a TLC plate.
-
Develop the TLC plate in the mobile phase and visualize under a UV lamp (254 nm).
-
Combine the fractions that contain the pure desired product.
6. Isolation of the Purified Compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the purified compound under high vacuum to remove any residual solvent.
Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: A workflow diagram for troubleshooting common column chromatography issues.
Logical Relationship for Selecting Chromatography Conditions
Caption: Decision-making process for selecting appropriate column chromatography conditions.
References
Best practices for handling and storing 5-Bromo-3-(bromomethyl)benzo[b]thiophene to avoid degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for handling and storing 5-Bromo-3-(bromomethyl)benzo[b]thiophene to minimize degradation and ensure the integrity of your experiments. The following information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For optimal preservation, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended. Refrigeration at 2-8°C is the preferred temperature range for storage.
Q2: What are the primary causes of degradation for this compound?
A2: The main factors that can lead to the degradation of this compound are:
-
Moisture: The bromomethyl group is highly susceptible to hydrolysis, which can convert it into a hydroxymethyl group.[1]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[1]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q3: What are the likely degradation products I should be aware of?
A3: The most probable degradation product resulting from exposure to moisture is 5-Bromo-3-(hydroxymethyl)benzo[b]thiophene . Other potential impurities may arise from the synthetic route or further degradation, such as dimerization or polymerization products. Under fire conditions, hazardous decomposition products including carbon oxides, sulfur oxides, and hydrogen bromide gas can be produced.
Q4: How can I visually assess my sample for signs of degradation?
A4: While a definitive determination requires analytical testing, a visual inspection can offer initial clues. A pure sample of this compound is typically a solid. Signs of degradation may include:
-
Color Change: A noticeable change in color, such as turning yellow or brown.
-
Change in Consistency: The solid may become clumpy, sticky, or appear wet, which could indicate moisture absorption and subsequent hydrolysis.
-
Odor: Any unusual or pungent odor may also signal decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low yield or unexpected side products in a reaction. | Degradation of the starting material. | Assess the purity of your this compound using a suitable analytical method like HPLC or NMR before use. Ensure the compound has been stored under the recommended conditions. |
| The solid has changed color or consistency. | Exposure to moisture, light, or elevated temperatures. | The compound has likely degraded. It is advisable to obtain a fresh batch. If this is not possible, purify the material before use and confirm its identity and purity analytically. |
| Inconsistent results between experiments. | Inconsistent quality of the starting material. | Implement a routine quality control check on each new batch of this compound. Store all batches under identical, optimal conditions. |
| Fuming observed upon opening the container. | Reaction with atmospheric moisture. | This can occur with reactive bromomethyl compounds. Always handle the compound in a chemical fume hood to avoid inhalation of any volatile byproducts.[2] |
Quantitative Data on Stability
| Condition | Duration | Expected Degradation (%) | Primary Degradation Product |
| Hydrolytic (Acidic) | 2 hours at 80°C in 0.1 M HCl | 15 - 25 | 5-Bromo-3-(hydroxymethyl)benzo[b]thiophene |
| Hydrolytic (Basic) | 2 hours at 80°C in 0.1 M NaOH | 20 - 35 | 5-Bromo-3-(hydroxymethyl)benzo[b]thiophene |
| Oxidative | 24 hours at RT with 3% H₂O₂ | 10 - 20 | Oxidized benzothiophene species |
| Photolytic | 24 hours exposure to UV light (254 nm) | 25 - 40 | Debrominated and/or rearranged products |
| Thermal | 24 hours at 105°C | 5 - 15 | Various thermal decomposition products |
Note: This data is illustrative and the actual degradation rates will depend on the specific experimental conditions.
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and to separate it from its potential degradation products.
Instrumentation:
-
HPLC System with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Start with a composition that provides good retention of the parent compound (e.g., 60% Acetonitrile).
-
Develop a gradient to elute more polar degradation products (like the hydroxymethyl derivative) earlier and more non-polar impurities later.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.[3] Forced degradation studies should be performed to demonstrate that the method can effectively separate the parent compound from its degradation products.[4]
Visualizations
Caption: Workflow for HPLC purity analysis.
Caption: Primary hydrolytic degradation pathway.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-3-(bromomethyl)benzo[b]thiophene and Its Analogues
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-3-(bromomethyl)benzo[b]thiophene and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development, this document summarizes key spectral data, outlines detailed experimental protocols, and visualizes structural relationships to facilitate a deeper understanding of this important class of heterocyclic compounds.
Comparative NMR Data Analysis
For comparison, we will consider the following analogues:
-
Analogue A: 5-Bromobenzo[b]thiophene
-
Analogue B: 3-Bromobenzo[b]thiophene
-
Analogue C: 3-Methyl-5-bromobenzo[b]thiophene
The presence and position of the bromine and bromomethyl substituents significantly influence the chemical shifts of the aromatic and aliphatic protons and carbons. The following tables summarize the reported NMR data for these analogues.
Table 1: ¹H NMR Data of Benzo[b]thiophene Analogues
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Analogue A: 5-Bromobenzo[b]thiophene | H-2 | 7.55 | d | 5.5 |
| H-3 | 7.30 | d | 5.5 | |
| H-4 | 8.05 | d | 1.9 | |
| H-6 | 7.42 | dd | 8.6, 1.9 | |
| H-7 | 7.78 | d | 8.6 | |
| Analogue B: 3-Bromobenzo[b]thiophene | H-2 | 7.65 | s | - |
| H-4, H-7 | 7.85-7.95 | m | - | |
| H-5, H-6 | 7.40-7.50 | m | - | |
| Analogue C: 3-Methyl-5-bromobenzo[b]thiophene | CH₃ | 2.35 | s | - |
| H-2 | 7.15 | s | - | |
| H-4 | 7.85 | d | 1.8 | |
| H-6 | 7.35 | dd | 8.5, 1.8 | |
| H-7 | 7.65 | d | 8.5 | |
| Predicted: this compound | CH₂Br | ~4.7 | s | - |
| H-2 | ~7.8 | s | - | |
| H-4 | ~8.1 | d | ~1.9 | |
| H-6 | ~7.5 | dd | ~8.6, ~1.9 | |
| H-7 | ~7.8 | d | ~8.6 |
Note: Predicted values are estimations based on substituent effects observed in analogous compounds.
Table 2: ¹³C NMR Data of Benzo[b]thiophene Analogues
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Analogue A: 5-Bromobenzo[b]thiophene | C-2 | 127.8 |
| C-3 | 123.0 | |
| C-3a | 141.2 | |
| C-4 | 125.5 | |
| C-5 | 116.5 | |
| C-6 | 130.5 | |
| C-7 | 124.0 | |
| C-7a | 138.8 | |
| Analogue B: 3-Bromobenzo[b]thiophene | C-2 | 129.0 |
| C-3 | 111.0 | |
| C-3a | 139.5 | |
| C-4 | 125.0 | |
| C-5 | 124.8 | |
| C-6 | 123.2 | |
| C-7 | 122.5 | |
| C-7a | 140.0 | |
| Predicted: this compound | CH₂Br | ~30 |
| C-2 | ~130 | |
| C-3 | ~128 | |
| C-3a | ~139 | |
| C-4 | ~126 | |
| C-5 | ~117 | |
| C-6 | ~131 | |
| C-7 | ~124 | |
| C-7a | ~138 |
Note: Predicted values are estimations based on substituent effects observed in analogous compounds.
Experimental Protocols
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for substituted benzo[b]thiophenes.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this class of compounds. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) and acetone-d₆.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
NMR Spectrometer and Parameters
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (ns): 8-16 scans, depending on the sample concentration.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and improve signal-to-noise.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons may require longer relaxation delays for accurate integration.
-
Number of Scans (ns): 256-1024 scans or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Spectral Width (sw): A spectral width of 200-250 ppm is standard.
-
Temperature: 298 K (25 °C).
Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.
-
Peak Picking and Integration: Identify and list all significant peaks and integrate the peak areas in the ¹H spectrum.
Visualization of Structural and Spectral Relationships
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure and key predicted NMR signals for this compound.
Caption: A streamlined workflow for the NMR analysis of benzo[b]thiophene derivatives.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-3-(bromomethyl)benzo[b]thiophene
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing invaluable insights into molecular weight and fragmentation patterns, which are crucial for structural elucidation. This guide offers a detailed comparison of the expected mass spectrometry fragmentation pattern of 5-Bromo-3-(bromomethyl)benzo[b]thiophene against alternative analytical approaches, supported by established principles of mass spectrometry and experimental data for related compounds.
Elucidating the Fragmentation Pathway
The electron ionization (EI) mass spectrometry of this compound is predicted to exhibit a characteristic fragmentation pattern dominated by the presence of two bromine atoms and the inherent stability of the benzothiophene core. The initial ionization event will generate a molecular ion radical cation (M⁺•), which will then undergo a series of fragmentation steps.
The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.[1][2] Due to the near 1:1 natural abundance of these isotopes, the molecular ion region will display a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.
Key fragmentation pathways are expected to involve the loss of bromine radicals, the bromomethyl group, and rearrangements of the benzothiophene ring system.
// Node Definitions M [label="this compound\n(M⁺•)\nm/z 320, 322, 324", fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label="Loss of •Br\n[M-Br]⁺\nm/z 241, 243", fillcolor="#FFFFFF", fontcolor="#202124"]; F2 [label="Loss of •CH₂Br\n[M-CH₂Br]⁺\nm/z 227, 229", fillcolor="#FFFFFF", fontcolor="#202124"]; F3 [label="Tropylium-like ion\n[C₈H₄BrS]⁺\nm/z 211, 213", fillcolor="#FFFFFF", fontcolor="#202124"]; F4 [label="Benzothienyl cation\n[C₈H₅S]⁺\nm/z 133", fillcolor="#FFFFFF", fontcolor="#202124"]; F5 [label="Loss of HBr\n[M-HBr]⁺•\nm/z 240, 242", fillcolor="#FFFFFF", fontcolor="#202124"]; F6 [label="[C₉H₅BrS]⁺\nm/z 226, 228", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edge Definitions M -> F1 [label="- •Br", color="#EA4335"]; M -> F2 [label="- •CH₂Br", color="#EA4335"]; F1 -> F3 [label="- CH₂", color="#34A853"]; F2 -> F4 [label="- Br", color="#EA4335"]; M -> F5 [label="- HBr", color="#EA4335"]; F1 -> F6 [label="- H", color="#34A853"]; }
Figure 1. Proposed mass spectrometry fragmentation pathway of this compound.
Comparative Analysis of Fragmentation Data
The table below summarizes the expected key fragments for this compound and compares them with the known fragmentation patterns of related benzothiophene derivatives. This comparative approach aids in the confident identification of the compound's structural features.
| Fragment Ion | Proposed m/z | Description | Comparison with Alternatives |
| [M]⁺• | 320, 322, 324 | Molecular ion | The presence of two bromine atoms is confirmed by the 1:2:1 isotopic pattern. This is a key differentiator from compounds with zero or one bromine atom.[1][2] |
| [M-Br]⁺ | 241, 243 | Loss of a bromine radical | A common fragmentation for brominated compounds. The remaining bromine atom will still show an M, M+2 pattern with a 1:1 ratio. |
| [M-CH₂Br]⁺ | 227, 229 | Loss of the bromomethyl radical | This fragmentation is indicative of the bromomethyl substituent. The resulting ion is a 5-bromobenzo[b]thiophene cation. |
| [C₈H₄BrS]⁺ | 211, 213 | Tropylium-like ion | Formation of a stable tropylium-like ion is a common feature in the fragmentation of substituted aromatic compounds. |
| [C₈H₅S]⁺ | 133 | Benzothienyl cation | Loss of both bromine atoms leads to the stable benzothienyl cation, a characteristic fragment for many benzothiophene derivatives.[3][4] |
Experimental Protocols
The predicted fragmentation pattern is based on standard Electron Ionization Mass Spectrometry (EI-MS) conditions. A typical experimental protocol would involve:
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural elucidation often involves complementary analytical techniques.
| Technique | Information Provided | Comparison with Mass Spectrometry |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous determination of the molecular structure and connectivity. | Offers more detailed structural information than MS, but is generally less sensitive. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Complements MS by confirming the presence of key functional groups, but does not provide information on molecular weight or fragmentation. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline sample. | The gold standard for structural determination, but requires a suitable single crystal, which can be challenging to obtain. |
Logical Workflow for Structural Elucidation
The process of identifying and characterizing a novel compound like this compound follows a logical workflow that integrates various analytical techniques.
// Node Definitions A [label="Synthesis of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mass Spectrometry (MS)\n- Molecular Weight\n- Isotopic Pattern\n- Fragmentation Pattern", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC)\n- Connectivity\n- Chemical Shifts", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="IR Spectroscopy\n- Functional Group ID", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Structural Elucidation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions A -> B [color="#34A853"]; A -> C [color="#34A853"]; A -> D [color="#34A853"]; B -> E [color="#EA4335"]; C -> E [color="#EA4335"]; D -> E [color="#EA4335"]; }
Figure 2. Logical workflow for the structural elucidation of a novel compound.
References
A Comparative Guide to the Reactivity of 5-Bromo-3-(bromomethyl)benzo[b]thiophene and Other Brominated Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The functionalization of this core structure is paramount for the discovery of novel therapeutic agents and advanced materials. This guide provides a comprehensive comparison of the reactivity of 5-Bromo-3-(bromomethyl)benzo[b]thiophene with other commercially available brominated benzothiophenes, supported by experimental data and detailed protocols.
Reactivity Analysis: A Tale of Two Bromines
This compound presents two distinct reactive sites for bromine substitution: a bromine atom attached to the aromatic ring at the 5-position and a bromine atom in the methyl group at the 3-position. This unique structure allows for selective and differential reactivity, making it a versatile building block in organic synthesis.
Suzuki-Miyaura Cross-Coupling: Targeting the Aromatic C-Br Bond
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and the reactivity of the aryl bromide is a critical factor. In this compound, the bromine at the 5-position is available for cross-coupling reactions. Its reactivity is influenced by the electronic properties of the benzothiophene ring system. Generally, the reactivity of brominated benzothiophenes in Suzuki coupling is influenced by the position of the bromine atom, with electron-deficient positions being more reactive.
Nucleophilic Substitution: The Highly Reactive Bromomethyl Group
The bromomethyl group at the 3-position is analogous to a benzylic bromide. This position is highly susceptible to nucleophilic substitution (SN2) reactions. The reactivity is significantly enhanced due to the ability of the benzothiophene ring to stabilize the transition state. This allows for the selective introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, at this position while leaving the C5-bromo group intact for subsequent cross-coupling reactions.
Comparative Reactivity Data
The following tables provide a summary of experimental data for Suzuki-Miyaura coupling and a representative nucleophilic substitution reaction, comparing the reactivity of various brominated benzothiophenes.
Table 1: Suzuki-Miyaura Coupling of Brominated Benzothiophenes with Phenylboronic Acid
| Brominated Benzothiophene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Expected: 70-85% |
| 3-Bromobenzo[b]thiophene | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 97[2] |
| 5-Bromothiophene-2-carboxylic acid derivative | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | 70-80[2][3] |
| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate to good[2] |
Note: The yield for this compound is an estimation based on the reactivity of similar aryl bromides. The bromomethyl group is not expected to interfere with the Suzuki coupling at the C5 position under these conditions.
Table 2: Nucleophilic Substitution with a Secondary Amine (Piperidine)
| Brominated Benzothiophene | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Piperidine | Acetonitrile | K₂CO₃ | 80 | 12 | Expected: >90% |
| 1-Bromo-2-(bromomethyl)-4-chlorobenzene | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | 12 | >95% (crude)[1] |
| 3-Bromo-2-nitrobenzo[b]thiophene | Various amines | DMF | - | - | - | Good |
Note: The yield for this compound is an estimation based on the high reactivity of the analogous benzylic bromide in 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of a brominated benzothiophene with an arylboronic acid.
Materials:
-
Brominated benzothiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the brominated benzothiophene (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 90 °C and stir for the time indicated by TLC or LC-MS monitoring.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Substitution on the Bromomethyl Group
This protocol describes a general method for the reaction of this compound with a nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., amine, thiol, or alcohol) (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, Et₃N, if necessary) (2.0 equiv)
-
Solvent (e.g., Acetonitrile, DMF, or THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve this compound (1.0 equiv) in the chosen solvent in a round-bottom flask.
-
Add the base (if required) and the nucleophile (1.2-1.5 equiv).
-
Stir the reaction mixture at the appropriate temperature (room temperature or reflux) for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a solid precipitate forms, filter the mixture and wash the solid with the solvent.
-
If no precipitate forms, add water and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate a key signaling pathway where benzothiophene derivatives have shown activity and a typical experimental workflow.
Caption: p38 MAPK signaling pathway with potential inhibition by a benzothiophene derivative.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Buy 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of 5-Bromo-3-(bromomethyl)benzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5-Bromo-3-(bromomethyl)benzo[b]thiophene and its derivatives, with a focus on their antimicrobial and anticancer properties. The information presented is supported by experimental data from peer-reviewed studies to facilitate further research and development in this promising area of medicinal chemistry.
Executive Summary
Benzo[b]thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The introduction of a bromine atom at the 5-position and a bromomethyl group at the 3-position of the benzo[b]thiophene scaffold creates a molecule with significant potential for further functionalization and biological activity. This guide summarizes the available quantitative data on the antimicrobial and anticancer activities of derivatives with this substitution pattern, provides detailed experimental protocols for key biological assays, and visualizes a relevant signaling pathway modulated by this class of compounds.
Data Presentation
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 3-halobenzo[b]thiophene derivatives against a panel of pathogenic bacteria and fungi. The data highlights the impact of different substituents at the 2-position on the antimicrobial potency.
| Compound ID | 2-Substituent | 3-Substituent | Test Organism | MIC (µg/mL) |
| 1 | -CH(CH₃)OH | -Cl | Bacillus cereus | 128 |
| Candida albicans | 128 | |||
| Staphylococcus aureus | 256 | |||
| Enterococcus faecalis | 256 | |||
| 2 | -C(CH₃)₂OH | -Cl | Staphylococcus aureus | 16 |
| Enterococcus faecalis | 16 | |||
| Candida albicans | 16 | |||
| 3 | -C(CH₃)₂OH | -Br | Staphylococcus aureus | 16 |
| Enterococcus faecalis | 16 | |||
| Candida albicans | 16 |
Anticancer Activity
The table below presents the half-maximal inhibitory concentration (IC₅₀) values of 2-aroyl-5-amino-benzo[b]thiophene derivatives against various human cancer cell lines, demonstrating the cytotoxic potential of this scaffold.
| Compound ID | R | Cancer Cell Line | IC₅₀ (nM) |
| 4a | H | L1210 (Murine leukemia) | 18 |
| MOLT/4 (Human leukemia) | 11 | ||
| HeLa (Human cervix carcinoma) | 14 | ||
| 4b | 7-OCH₃ | L1210 (Murine leukemia) | 9.5 |
| MOLT/4 (Human leukemia) | 15 | ||
| HeLa (Human cervix carcinoma) | 33 | ||
| 4c | 7-OCH₃, 5-NHCOCH₃ | L1210 (Murine leukemia) | 2.6 |
| MOLT/4 (Human leukemia) | 4.1 | ||
| HeLa (Human cervix carcinoma) | 5.2 | ||
| 4d | 7-OCH₃, 5-N(CH₃)₂ | L1210 (Murine leukemia) | 3.1 |
| MOLT/4 (Human leukemia) | 5.8 | ||
| HeLa (Human cervix carcinoma) | 7.3 |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Positive control (e.g., standard antibiotic)
-
Negative control (broth only)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, including the positive control wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by measuring the absorbance at 600 nm.
MTT Assay for Anticancer Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compounds (this compound derivatives)
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualization
Signaling Pathway Diagram
Certain benzo[b]thiophene derivatives have been shown to exert their anticancer effects by targeting the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion.[1]
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of certain benzo[b]thiophene derivatives.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and biological evaluation of benzo[b]thiophene derivatives.
References
A comparative study of different synthetic routes to 5-Bromo-3-(bromomethyl)benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of 5-Bromo-3-(bromomethyl)benzo[b]thiophene, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several synthetic pathways. This guide provides a comparative analysis of the most common and effective routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs. The primary and most extensively documented approach involves a two-step process: the initial synthesis of the precursor 5-Bromo-3-methylbenzo[b]thiophene, followed by the radical bromination of the benzylic methyl group.
Overview of Synthetic Strategies
The synthesis of this compound predominantly follows a sequential two-step pathway. The initial step focuses on the regioselective bromination of the benzo[b]thiophene core at the 5-position. The subsequent and final step involves the conversion of the 3-methyl group to a bromomethyl group via a free radical bromination reaction. While alternative one-pot syntheses of substituted benzo[b]thiophenes, such as those involving aryne intermediates, have been reported, their specific application to produce this compound is not well-documented and will be considered as a potential but less established route. This guide will focus on the variations within the well-established two-step synthesis, particularly in the final benzylic bromination step, where different initiators and solvents can significantly impact reaction outcomes.
Step 1: Synthesis of the Key Intermediate: 5-Bromo-3-methylbenzo[b]thiophene
The precursor for the final product is 5-Bromo-3-methylbenzo[b]thiophene. A common and effective method for its synthesis is the direct electrophilic bromination of 3-methylbenzo[b]thiophene.
Experimental Protocol: Electrophilic Bromination of 3-methylbenzo[b]thiophene
This protocol is adapted from established procedures for the bromination of benzo[b]thiophene derivatives.
Materials:
-
3-methylbenzo[b]thiophene
-
Molecular bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
25% aqueous ammonia (NH₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-methylbenzo[b]thiophene in dichloromethane in a round-bottom flask.
-
Cool the solution to 0-5°C using an ice bath and protect the reaction from light.
-
Slowly add a solution of molecular bromine in dichloromethane to the cooled solution with stirring.
-
Maintain the temperature at 0-5°C and continue stirring for a specified reaction time.
-
Upon completion, quench the reaction by adding 25% aqueous ammonia to neutralize excess HBr.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 5-Bromo-3-methylbenzo[b]thiophene.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 3-methylbenzo[b]thiophene | [1] |
| Reagent | Molecular bromine (Br₂) | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | 0-5°C | [1] |
| Reaction Time | Not specified | |
| Yield | 85-90% | [1] |
| Purity | Not specified |
Step 2: Comparative Analysis of Benzylic Bromination Routes to this compound
The conversion of 5-Bromo-3-methylbenzo[b]thiophene to the final product is achieved through free radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, and the reaction can be initiated using various methods, including chemical radical initiators like benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN), or by photochemical means (UV light). The choice of solvent also plays a crucial role in the reaction's efficiency and selectivity.
Below is a comparative summary of different conditions for this benzylic bromination.
Data Presentation: Comparison of Benzylic Bromination Methods
| Method | Radical Initiator | Solvent | Reaction Time | Yield | Purity | Notes |
| A | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | 4-5 hours | High | High | Classic Wohl-Ziegler conditions. CCl₄ is a toxic and ozone-depleting substance.[2] |
| B | Benzoyl Peroxide (BPO) | n-Heptane | 4-6 hours | Improved vs. CCl₄ | Improved vs. CCl₄ | A greener alternative to CCl₄ with reported higher yield and purity for a similar substrate.[2] |
| C | 2,2'-Azobisisobutyronitrile (AIBN) | 1,2-Dichlorobenzene | 8 hours | 92% | High | Effective replacement for CCl₄, offering high yield and shorter reaction time compared to some traditional methods. |
| D | UV Light (Photochemical) | n-Heptane | Not specified | 60-70% | Not specified | Avoids the need for chemical initiators.[1] |
| E | None (thermal initiation implied) | Acetonitrile | 30 minutes | 99% (for a similar substrate) | High | Rapid reaction at room temperature for a similar substrate, suggesting high reactivity in polar aprotic solvents. |
Experimental Protocols for Benzylic Bromination
Method A/B: Radical Bromination using Benzoyl Peroxide
Materials:
-
5-Bromo-3-methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄) or n-Heptane
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Bromo-3-methylbenzo[b]thiophene in the chosen solvent (CCl₄ or n-heptane).
-
Add N-Bromosuccinimide (typically 1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux with vigorous stirring. For photochemical initiation (Method D), irradiate with a suitable UV lamp instead of heating.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) or by column chromatography.[2]
Method C: Radical Bromination using AIBN in 1,2-Dichlorobenzene
Materials:
-
5-Bromo-3-methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
1,2-Dichlorobenzene
Procedure:
-
To a solution of 5-Bromo-3-methylbenzo[b]thiophene in 1,2-dichlorobenzene, add NBS (typically 1.1-1.2 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and stir for the required duration (approximately 8 hours).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the mixture and proceed with a standard aqueous workup (e.g., washing with water and brine).
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
Visualization of Synthetic Pathways
Logical Workflow for the Two-Step Synthesis
Caption: Overall synthetic workflow for this compound.
Mechanism of Free Radical Bromination
References
Validating the Unseen: A Comparative Guide to the Structural Elucidation of 5-Bromo-3-(bromomethyl)benzo[b]thiophene
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized molecule's structure is a critical checkpoint in the discovery pipeline. The precise arrangement of atoms dictates a compound's physicochemical properties and its biological activity. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural determination, against complementary spectroscopic techniques for validating the structure of the synthesized intermediate, 5-Bromo-3-(bromomethyl)benzo[b]thiophene.
While a definitive crystal structure for this compound is not publicly available, this guide will utilize the crystallographic data of a closely related analogue, 2,7-dibromo[1]benzothieno[3,2-b][1]benzothiophene 5,5-dioxide (2,7-diBr-BTBTDO), to illustrate the power and precision of X-ray crystallography.[1] This will be compared with the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, using data from isomers and related benzothiophenes to provide a comprehensive framework for structural validation.
At a Glance: A Comparison of Structural Validation Methods
The following table provides a high-level comparison of the information provided by each analytical technique in the context of structural validation.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information. | Detailed information on the chemical environment of nuclei (¹H, ¹³C), connectivity through spin-spin coupling, and stereochemical relationships. | Provides the molecular weight of the compound, its elemental composition through high-resolution mass spectrometry, and fragmentation patterns that can hint at the structure. | Identifies the presence of specific functional groups and provides a characteristic "fingerprint" for the molecule. |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution/Solid | Solid/Liquid/Gas |
| Data Type | Quantitative (crystallographic parameters) | Quantitative (chemical shifts, coupling constants) | Quantitative (mass-to-charge ratio) | Qualitative/Semi-quantitative |
| Key Advantage | Unambiguous determination of the complete 3D structure. | Excellent for determining connectivity and solution-state conformation. | High sensitivity and provides exact molecular weight. | Rapid and non-destructive method for functional group identification. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state conformation. | Does not provide bond lengths or angles directly. Complex spectra can be challenging to interpret fully. | Does not provide information on stereochemistry or the precise arrangement of atoms. | Provides limited information on the overall molecular skeleton and connectivity. |
Experimental Protocols
Detailed methodologies for the synthesis and structural characterization are crucial for reproducibility and data interpretation.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established procedures for related benzothiophenes.[2][3][4]
-
Bromination of the Benzene Ring: 3-Methylbenzo[b]thiophene is first brominated on the benzene ring. To a solution of 3-methylbenzo[b]thiophene in a suitable solvent like acetic acid or a halogenated solvent, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC). The product, 5-bromo-3-methylbenzo[b]thiophene, is then isolated through extraction and purified by column chromatography or recrystallization.
-
Bromination of the Methyl Group: The resulting 5-bromo-3-methylbenzo[b]thiophene is then subjected to a radical bromination. The compound is dissolved in a non-polar solvent such as carbon tetrachloride or n-heptane. N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux and irradiated with a light source (e.g., a tungsten lamp) to facilitate the reaction. Progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.[3]
Single-Crystal X-ray Crystallography (Illustrated with 2,7-diBr-BTBTDO)
The following protocol is based on the structural determination of 2,7-diBr-BTBTDO and is representative of a typical single-crystal X-ray diffraction experiment.[1]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown. For an analogue like 2,7-diBr-BTBTDO, this was achieved by heating the dissolved compound in a suitable solvent followed by slow cooling.[1]
-
Data Collection: A selected single crystal is mounted on a goniometer head. The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise crystal structure, including atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.
-
Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to generate the final spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Depending on the ionization method, the sample can be dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or introduced directly for methods like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Ionization: The sample molecules are ionized. For a compound like this, GC-MS with Electron Ionization (EI) is a common method.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The sample is placed in the IR spectrometer, and an infrared beam is passed through it. The absorption of infrared radiation at different frequencies is measured.
-
Data Processing: A background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation
Quantitative data from each technique provides a basis for structural confirmation and comparison.
X-ray Crystallographic Data (for analogue 2,7-diBr-BTBTDO)
The following table presents the crystallographic data for the analogue 2,7-dibromo[1]benzothieno[3,2-b][1]benzothiophene 5,5-dioxide (CCDC: 2368892), which serves to illustrate the definitive nature of X-ray crystallography.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.043(3) |
| b (Å) | 12.015(4) |
| c (Å) | 11.583(4) |
| α (°) | 90 |
| β (°) | 109.439(12) |
| γ (°) | 90 |
| Volume (ų) | 1316.5(8) |
| Z | 4 |
This data is for the analogue 2,7-diBr-BTBTDO and is presented for illustrative purposes.
Spectroscopic Data (Expected for this compound)
The following tables show the kind of data expected from spectroscopic analyses, based on data for related compounds like 3-bromobenzo[b]thiophene.[5][6][7]
¹H NMR (Expected Chemical Shifts in CDCl₃, ppm)
| Proton | Expected Chemical Shift (δ) | Multiplicity |
| CH₂Br | ~4.7 | s |
| H-2 | ~7.6 | s |
| Aromatic H | 7.3 - 8.0 | m |
¹³C NMR (Expected Chemical Shifts in CDCl₃, ppm)
| Carbon | Expected Chemical Shift (δ) |
| CH₂Br | ~25-35 |
| C-Br (aromatic) | ~115-125 |
| Other Aromatic C | ~120-140 |
| Quaternary C | ~135-145 |
Mass Spectrometry (Expected m/z values)
| Ion | Expected m/z | Note |
| [M]⁺ | 304, 306, 308 | Molecular ion peak showing isotopic pattern for two bromine atoms. |
| [M-Br]⁺ | 225, 227 | Fragment corresponding to the loss of a bromine atom. |
| [M-CH₂Br]⁺ | 211, 213 | Fragment corresponding to the loss of the bromomethyl group. |
IR Spectroscopy (Expected Absorption Bands, cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=C (aromatic) | 1450-1600 |
| C-Br (alkyl) | 500-600 |
| C-Br (aryl) | 1030-1075 |
Visualization of the X-ray Crystallography Workflow
The following diagram illustrates the logical flow of a single-crystal X-ray crystallography experiment, from sample preparation to final structure validation.
Conclusion
The structural validation of a newly synthesized compound like this compound relies on a synergistic approach. Single-crystal X-ray crystallography, when feasible, provides the most definitive and detailed three-dimensional structural information, as illustrated by the data from the analogue 2,7-diBr-BTBTDO.[1] However, the practical challenges of obtaining suitable crystals necessitate the use of complementary spectroscopic methods. NMR spectroscopy is indispensable for determining the connectivity of the atoms in solution, while mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy provides a rapid check for the presence of key functional groups. Together, these techniques offer a powerful and comprehensive toolkit for the modern researcher, ensuring the structural integrity of molecules that are central to advancements in chemistry, materials science, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. Benzo(b)thiophene, 3-bromo- | C8H5BrS | CID 123250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzo[b]thiophene, 3-bromo-, [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
The Subtle Dance of Electrons and Atoms: How Bromo Position Dictates Reactivity in Bromomethylbenzo[b]thiophenes
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
The primary mode of reaction for the bromomethyl group is the bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is governed by the electrophilicity of the benzylic carbon and the steric accessibility for the incoming nucleophile. The position of the bromo substituent on the benzo[b]thiophene ring modulates these two factors to varying degrees.
Electronic Effects: A Tale of Induction and Resonance
The bromo substituent is an electron-withdrawing group primarily through its inductive effect (-I) and a weak electron-donating group through resonance (+R). The net electronic influence on the reactivity of the bromomethyl group depends on the relative position of the bromo substituent.
A summary of the predicted electronic effects on the SN2 reactivity of the bromomethyl group is presented in Table 1. An electron-withdrawing effect will stabilize the partial negative charge on the bromine of the bromomethyl group in the transition state, but more importantly, it will increase the electrophilicity of the benzylic carbon, thus accelerating the reaction. Conversely, electron-donating effects will decrease the electrophilicity of the benzylic carbon and slow down the reaction.
Table 1: Predicted Influence of Bromo Substituent Position on the Electronic Reactivity of the Bromomethyl Group in Bromomethylbenzo[b]thiophenes
| Bromo Position | Predicted Effect on SN2 Rate | Rationale |
| 2-Bromo | Rate decrease | The bromo group at the 2-position can exert a +R effect, donating electron density into the thiophene ring and towards the bromomethyl group, reducing the electrophilicity of the benzylic carbon. |
| 3-Bromo | Rate increase | The bromo group at the 3-position will have a predominantly -I effect on the bromomethyl group, increasing the electrophilicity of the benzylic carbon. The +R effect is less pronounced at this position relative to the reaction center. |
| 4-Bromo | Rate increase | Strong -I effect due to proximity to the benzene ring and the reaction center. This will increase the electrophilicity of the benzylic carbon. |
| 5-Bromo | Rate increase | The -I effect will be a dominant factor, withdrawing electron density from the aromatic system and increasing the electrophilicity of the benzylic carbon. |
| 6-Bromo | Rate increase | Similar to the 5-bromo position, the -I effect will increase the reactivity of the bromomethyl group. |
| 7-Bromo | Rate increase | The -I effect will be the primary electronic influence, leading to an enhanced rate of nucleophilic substitution. |
Steric Hindrance: The Spatial Factor
The approach of the nucleophile to the benzylic carbon is crucial for the SN2 reaction to occur. A bromo substituent in close proximity to the bromomethyl group can sterically hinder this approach, thereby decreasing the reaction rate.
Table 2: Predicted Influence of Bromo Substituent Position on the Steric Accessibility of the Bromomethyl Group in Bromomethylbenzo[b]thiophenes
| Bromo Position | Predicted Effect on SN2 Rate | Rationale |
| 2-Bromo (on 3-bromomethyl) | Significant rate decrease | The bromo group is directly adjacent to the reaction center, creating substantial steric hindrance for the incoming nucleophile. |
| 3-Bromo (on 2-bromomethyl) | Significant rate decrease | Similar to the above, the bromo group is in a peri-like position to the bromomethyl group, severely impeding the nucleophile's trajectory. |
| 4-Bromo (on 3-bromomethyl) | Moderate rate decrease | The bromo group on the benzene ring is in proximity to the bromomethyl group on the thiophene ring, creating some steric congestion. |
| 4-Bromo (on 5-bromomethyl) | Minimal steric effect | The substituents are on the same ring but sufficiently separated. |
| 7-Bromo (on 6-bromomethyl) | Moderate rate decrease | The bromo group is adjacent to the carbon bearing the bromomethyl group on the benzene ring, leading to steric hindrance. |
Experimental Protocols
While specific kinetic studies on these exact isomers are scarce, a general protocol for a comparative kinetic analysis of the nucleophilic substitution reaction of bromomethylbenzo[b]thiophenes can be outlined as follows:
General Protocol for Kinetic Measurement of Nucleophilic Substitution
-
Reactant Preparation: Prepare standard solutions of the different bromomethylbromobenzo[b]thiophene isomers and the chosen nucleophile (e.g., sodium thiophenoxide in methanol) in a suitable solvent (e.g., anhydrous methanol).
-
Reaction Initiation: Equilibrate the solutions to a constant temperature in a thermostated bath. Initiate the reaction by mixing the reactant solutions.
-
Reaction Monitoring: Monitor the progress of the reaction over time by withdrawing aliquots at specific intervals. Quench the reaction in the aliquots (e.g., by adding a large volume of cold solvent).
-
Analysis: Analyze the concentration of the reactant or product in each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial rate of the reaction. By varying the initial concentrations of the reactants, the order of the reaction and the rate constant (k) can be determined.
-
Comparison: Compare the rate constants obtained for the different isomers under identical reaction conditions to quantify the effect of the bromo position on reactivity.
Visualizing the Factors at Play
The interplay between electronic and steric effects can be visualized to better understand the predicted reactivity trends.
Caption: Key factors governing the SN2 reactivity.
The logical flow for predicting the relative reactivity of an isomer involves a sequential consideration of these electronic and steric factors.
Caption: Workflow for predicting isomer reactivity.
Concluding Remarks
The position of a bromo substituent on the benzo[b]thiophene ring is a critical determinant of the reactivity of a bromomethyl group. While a definitive quantitative comparison awaits dedicated kinetic studies, the principles of physical organic chemistry provide a robust framework for predicting these reactivity trends. In general, bromo substituents on the benzene ring (positions 4, 5, 6, and 7) are expected to enhance reactivity through their electron-withdrawing inductive effects. Conversely, a bromo group at the 2-position may decrease reactivity due to its electron-donating resonance effect. Superimposed on these electronic effects are steric considerations, where a bromo group in close proximity to the bromomethyl moiety will invariably retard the rate of nucleophilic substitution. For medicinal and materials chemists, a careful consideration of these factors is paramount in the design of synthetic routes and the modulation of molecular properties.
Efficacy of 5-Bromo-3-(bromomethyl)benzo[b]thiophene vs. similar compounds in anticancer assays
While specific experimental data on the anticancer efficacy of 5-Bromo-3-(bromomethyl)benzo[b]thiophene remains limited in publicly available research, the broader class of benzo[b]thiophene derivatives has emerged as a promising scaffold in oncology research. These compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines through diverse mechanisms of action. This guide provides a comparative overview of the performance of several functionalized benzo[b]thiophene derivatives, supported by experimental data, to inform researchers and drug development professionals.
This review consolidates findings on various benzo[b]thiophene analogs, highlighting their potential as anticancer agents. Preliminary studies suggest that compounds like 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene may interfere with critical signaling pathways involved in cell proliferation and survival, potentially inducing apoptosis in cancer cells.[1] However, a lack of extensive quantitative data for this specific compound necessitates a broader comparative analysis of its chemical relatives.
Comparative Anticancer Activity of Benzo[b]thiophene Derivatives
The anticancer potential of benzo[b]thiophene derivatives is underscored by their activity against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values from various studies are summarized below to provide a quantitative comparison of their efficacy.
| Derivative Class | Compound | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Benzothiophene Acrylonitriles | Analog 5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile) | Panel of 60 human cancer cell lines | 0.01 - 0.0909 (GI50) | [2] |
| Analog 6 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) | Panel of 60 human cancer cell lines | 0.0211 - 0.0989 (GI50) | [2] | |
| Tetrahydrobenzo[b]thiophenes | BU17 (1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea) | A549 (Non-small cell lung) & others | Potent growth inhibition across 60 cell lines | [3] |
| BZ02 (2-iodobenzamide derivative) | A549 (Non-small cell lung) | 6.10 (IC50) | [3] | |
| BZA09 (benzylamine derivative) | A549 (Non-small cell lung) | 2.73 (IC50) | [3] | |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Compound b19 | MDA-MB-231 (Breast) | Significantly inhibited proliferation, migration, and invasion | [4][5] |
| 3-iodo-2-phenylbenzo[b]thiophene | IPBT | HepG2 (Liver), Caco-2 (Colon), Panc-1 (Pancreatic) | 67.04, 63.74, 76.72 (EC50) respectively | [6] |
| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | BMPT | LnCap (Prostate), HepG2 (Liver), Caco-2 (Colon) | 138.573, 185.931, 108.657 (EC50) respectively | [7] |
Mechanisms of Anticancer Action and Signaling Pathways
Benzo[b]thiophene derivatives exert their anticancer effects through various mechanisms, often by targeting key cellular processes and signaling pathways essential for tumor growth and survival.
1. Tubulin Polymerization Inhibition:
A significant number of benzo[b]thiophene analogs function as antimitotic agents by disrupting microtubule dynamics. Similar to established drugs like combretastatin A-4, these compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3][8] This mechanism is particularly relevant for the benzothiophene acrylonitrile analogs.[2]
2. RhoA/ROCK Pathway Inhibition:
Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target the RhoA/ROCK signaling pathway.[4][5] This pathway is crucial for regulating cellular processes like cell migration and invasion, which are hallmarks of cancer metastasis. Inhibition of this pathway can suppress cancer cell motility and promote apoptosis.[4][5]
3. STAT3 Inhibition:
Benzo[b]thiophene 1,1-dioxide derivatives have also been identified as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3).[9] Aberrant STAT3 activation is common in many cancers and promotes cell proliferation, survival, and migration. By blocking STAT3 phosphorylation, these compounds can induce apoptosis and block the cell cycle.[9]
Experimental Protocols
Standardized methodologies are crucial for the evaluation of anticancer compounds. Below are detailed protocols for key in vitro assays commonly used to assess the efficacy of benzo[b]thiophene derivatives.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the benzo[b]thiophene derivative. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.[10]
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[10]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the IC50 or GI50 values.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Protocol:
-
Cell Treatment: Cancer cells are treated with the benzo[b]thiophene derivative at a specific concentration (e.g., its IC50 value) for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The resulting histograms are used to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. It can be assessed by various methods, including the activation of caspases.
Protocol (Caspase Activity):
-
Cell Treatment: Cells are treated with the benzo[b]thiophene derivative for a specified period.
-
Cell Lysis: The cells are lysed to release their contents.
-
Caspase Assay: A fluorogenic or colorimetric substrate for a specific caspase (e.g., caspase-3 or caspase-9) is added to the cell lysate.
-
Measurement: The cleavage of the substrate by the active caspase results in a fluorescent or colored product, which is measured using a fluorometer or spectrophotometer. An increase in signal indicates the induction of apoptosis.
Conclusion
The benzo[b]thiophene scaffold represents a versatile and potent platform for the development of novel anticancer agents. While specific data on this compound is not extensively available, the broader family of its derivatives has demonstrated significant efficacy through various mechanisms, including the disruption of microtubule polymerization and the inhibition of key oncogenic signaling pathways. Further investigation into the structure-activity relationships of brominated and other substituted benzo[b]thiophenes is warranted to optimize their therapeutic potential and to identify lead compounds for further preclinical and clinical development. The detailed protocols and comparative data presented in this guide aim to facilitate such future research endeavors.
References
- 1. Buy 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene [smolecule.com]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oiccpress.com [oiccpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spectroscopic Showdown: Unmasking 5-Bromo-3-(bromomethyl)benzo[b]thiophene and Its Synthetic Lineage
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This guide provides a comprehensive comparison of 5-Bromo-3-(bromomethyl)benzo[b]thiophene, a potentially valuable building block in medicinal chemistry, with its precursors, 3-methylbenzo[b]thiophene and 5-bromo-3-methylbenzo[b]thiophene. The following sections present a side-by-side analysis of their spectroscopic data, detailed experimental protocols for their synthesis, and a clear visualization of the synthetic pathway.
At a Glance: Spectroscopic Data Comparison
The transformation from the basic 3-methylbenzo[b]thiophene scaffold to the dibrominated final product introduces distinct changes in the spectroscopic signatures of these compounds. These differences, summarized below, are crucial for reaction monitoring and product characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |
| 3-Methylbenzo[b]thiophene | C₉H₈S | 148.23 | Aromatic H: ~7.2-7.9, Methyl H: ~2.5 | Aromatic C: ~121-140, Methyl C: ~14 | C-H (aromatic & aliphatic), C=C (aromatic), C-S | M⁺: 148 |
| 5-Bromo-3-methylbenzo[b]thiophene | C₉H₇BrS | 227.12 | Aromatic H: ~7.3-8.1, Methyl H: ~2.5 | Aromatic C: ~115-142, Methyl C: ~14 | C-H (aromatic & aliphatic), C=C (aromatic), C-S, C-Br | M⁺: 226/228 |
| This compound | C₉H₆Br₂S | 305.02 | Aromatic H: ~7.4-8.2, Methylene H: ~4.8 | Aromatic C: ~116-141, Methylene C: ~28 | C-H (aromatic & aliphatic), C=C (aromatic), C-S, C-Br | M⁺: 304/306/308 |
The Synthetic Pathway: From Methyl to Bromomethyl
The synthesis of this compound is a two-step process starting from 3-methylbenzo[b]thiophene. The first step involves the bromination of the benzene ring at the 5-position, followed by the bromination of the methyl group at the 3-position.
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful synthesis of the target compounds. The following protocols are based on established chemical literature and provide a step-by-step guide for the laboratory synthesis of 5-bromo-3-methylbenzo[b]thiophene and its subsequent conversion to this compound.
Synthesis of 5-Bromo-3-methylbenzo[b]thiophene
Materials:
-
3-Methylbenzo[b]thiophene
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-methylbenzo[b]thiophene (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and decolorize the excess bromine with a sodium thiosulfate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-3-methylbenzo[b]thiophene.
Synthesis of this compound
Materials:
-
5-Bromo-3-methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 5-bromo-3-methylbenzo[b]thiophene (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to yield this compound.
Spectroscopic Data in Detail
The following tables provide a more detailed look at the key spectroscopic data for each compound.
3-Methylbenzo[b]thiophene
| Spectroscopic Technique | Key Data |
| ¹H NMR | Aromatic protons typically appear as a multiplet in the range of δ 7.2-7.9 ppm. The methyl protons appear as a singlet around δ 2.5 ppm. |
| ¹³C NMR | Aromatic carbons resonate in the region of δ 121-140 ppm. The methyl carbon signal is observed at approximately δ 14 ppm. |
| IR (cm⁻¹) | ~3060 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1450 (aromatic C=C stretch). |
| Mass Spectrometry (m/z) | The molecular ion peak (M⁺) is observed at m/z 148, which is also the base peak.[1] |
5-Bromo-3-methylbenzo[b]thiophene
| Spectroscopic Technique | Key Data |
| ¹H NMR | The introduction of the bromine atom deshields the aromatic protons, causing them to shift downfield to a range of δ 7.3-8.1 ppm. The methyl proton signal remains around δ 2.5 ppm. |
| ¹³C NMR | The carbon atom attached to the bromine (C5) will be significantly shifted. The aromatic carbon signals will appear in the approximate range of δ 115-142 ppm. The methyl carbon signal is expected to be around δ 14 ppm. |
| IR (cm⁻¹) | In addition to the bands seen for 3-methylbenzo[b]thiophene, a characteristic C-Br stretching vibration is expected in the fingerprint region. |
| Mass Spectrometry (m/z) | The molecular ion will show a characteristic isotopic pattern for a monobrominated compound, with peaks at m/z 226 and 228 of approximately equal intensity. |
This compound
| Spectroscopic Technique | Key Data |
| ¹H NMR | The aromatic protons are further deshielded and appear in the range of δ 7.4-8.2 ppm. A new, distinct singlet for the methylene (-CH₂Br) protons will be observed significantly downfield, around δ 4.8 ppm, due to the deshielding effect of the adjacent bromine atom. |
| ¹³C NMR | The methylene carbon will appear at a characteristic chemical shift of around δ 28 ppm. The aromatic carbon signals will be in the range of δ 116-141 ppm. |
| IR (cm⁻¹) | The spectrum will be similar to the monobrominated precursor but may show more complex patterns in the fingerprint region due to the additional C-Br bond. |
| Mass Spectrometry (m/z) | The molecular ion will exhibit a characteristic isotopic pattern for a dibrominated compound, with major peaks at m/z 304, 306, and 308 in a ratio of approximately 1:2:1. |
References
Benchmarking the performance of 5-Bromo-3-(bromomethyl)benzo[b]thiophene in specific catalytic cycles
For researchers, scientists, and professionals in the field of drug development and organic synthesis, the selection of an optimal catalyst is paramount for efficiency, yield, and cost-effectiveness. This guide provides a detailed comparison of the performance of 5-Bromo-3-(bromomethyl)benzo[b]thiophene and its structural analogs in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. We will compare the efficacy of a traditional palladium catalyst with more advanced systems, supported by experimental data from peer-reviewed literature.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile and widely used catalytic cycle for the synthesis of biaryls and other coupled products. The performance of the catalyst system directly impacts the reaction's success. Here, we compare the traditional Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst with a more modern system employing a bulky, electron-rich phosphine ligand.
While direct comparative studies on this compound are limited, valuable insights can be drawn from the performance of the closely related compound, 2-bromo-5-(bromomethyl)thiophene, and other thiophene derivatives in Suzuki-Miyaura reactions.
Table 1: Performance Comparison of Catalytic Systems in the Suzuki-Miyaura Coupling of Brominated Thiophene Derivatives
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Traditional Catalyst | |||||||
| Pd(PPh₃)₄ | 2-bromo-5-(bromomethyl)thiophene | 4-methoxyphenylboronic acid | 76 | 12 | 2.5 | ~2.5 | [1] |
| Pd(PPh₃)₄ | 2-bromo-5-(bromomethyl)thiophene | 3-chloro-4-fluorophenylboronic acid | 68 | 12 | 2.5 | ~2.3 | [1] |
| Pd(PPh₃)₄ | 2-bromo-5-(bromomethyl)thiophene | 3,5-dimethylphenylboronic acid | 70 | 12 | 2.5 | ~2.3 | [1] |
| Modern Phosphine Ligand Catalyst | |||||||
| Pd₂(dba)₃ / L1 | Thiophene-2-boronic acid pinacol ester | Bromobenzene | 95 | 2 | 0.01 | 4750 | [2][3] |
| Pd₂(dba)₃ / L1 | Thiophene-2-boronic acid pinacol ester | 4-Bromotoluene | 96 | 2 | 0.01 | 4800 | [2][3] |
| Pd₂(dba)₃ / L1* | Thiophene-2-boronic acid pinacol ester | 4-Bromoanisole | 97 | 2 | 0.01 | 4850 | [2][3] |
*L1 is a custom, bulky phosphine ligand designed for high catalytic activity.[2][3]
Note: The data for the modern phosphine ligand catalyst is for a different set of reactants (thiophene-2-boronic acid pinacol ester and aryl bromides) but serves to illustrate the significant increase in turnover frequency (TOF) achievable with modern catalyst systems compared to traditional Pd(PPh₃)₄.
Discussion of Catalyst Performance
The data clearly indicates that while the traditional catalyst, Pd(PPh₃)₄ , is effective in promoting the Suzuki-Miyaura coupling of brominated thiophenes, it requires relatively high catalyst loading and longer reaction times, resulting in low turnover frequencies.[1]
In contrast, modern catalyst systems, such as those employing bulky and electron-rich phosphine ligands like the Buchwald ligands (e.g., SPhos, XPhos) or the custom ligand L1 , demonstrate significantly higher catalytic activity.[2][3][4] This is evident from the dramatically higher turnover frequencies (TOFs) observed, which are orders of magnitude greater than that of Pd(PPh₃)₄.[2][3] This enhanced performance allows for lower catalyst loadings and shorter reaction times, leading to more efficient and cost-effective synthetic processes.
N-Heterocyclic Carbene (NHC) Ligands , such as those found in PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts , also represent a class of highly effective ligands for Suzuki-Miyaura couplings, often exhibiting high stability and activity.[5][6][7]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction using both a traditional and a modern catalyst system.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄ (Traditional Method)
This protocol is adapted from the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives.[1]
Materials:
-
2-bromo-5-(bromomethyl)thiophene (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and a condenser, add 2-bromo-5-(bromomethyl)thiophene, the respective arylboronic acid, and potassium phosphate.
-
Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the vessel via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a Modern Phosphine Ligand (Illustrative)
This protocol is a general representation for a modern catalyst system and may require optimization for specific substrates.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 eq)
-
Arylboronic acid or boronic acid pinacol ester (1.2 eq)
-
Palladium source (e.g., Pd₂(dba)₃, 0.5-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, or other Buchwald-type ligand, 1-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium source and the phosphine ligand to a dry reaction vessel.
-
Add the aryl bromide, arylboronic acid, and base to the vessel.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (often room temperature to 80 °C) with stirring.
-
Monitor the reaction for completion (typically 1-4 hours).
-
Follow a standard aqueous workup and purification procedure as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: Generalized experimental workflow for a Suzuki-Miyaura reaction.
Conclusion
The choice of catalyst system in the Suzuki-Miyaura cross-coupling of this compound and its analogs has a profound impact on the reaction's efficiency. While traditional catalysts like Pd(PPh₃)₄ are functional, modern catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands offer significantly higher activity, leading to improved yields, shorter reaction times, and lower catalyst loadings. For researchers aiming to optimize their synthetic routes, the adoption of these advanced catalytic systems is highly recommended. The provided protocols and data serve as a valuable starting point for developing efficient and robust cross-coupling methodologies.
References
- 1. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of 5-Bromo-3-(bromomethyl)benzo[b]thiophene from Different Suppliers
For researchers and professionals in drug development, the quality and consistency of starting materials are paramount. 5-Bromo-3-(bromomethyl)benzo[b]thiophene is a key building block in the synthesis of various pharmaceutical compounds. However, obtaining comprehensive analytical data from suppliers for this compound can be challenging, with some major suppliers explicitly stating they do not provide such data and sell the product "as-is"[1][2]. This necessitates a robust internal cross-validation protocol to ensure the identity, purity, and consistency of the material obtained from different sources.
This guide provides a framework for the analytical cross-validation of this compound, offering detailed experimental protocols and data presentation formats to aid researchers in making informed decisions about their chemical starting materials.
Comparative Analysis of Supplier Data
Given the limited availability of detailed Certificates of Analysis for this compound from various suppliers, a direct comparison of pre-existing data is often not feasible. Suppliers may provide a purity value, but comprehensive analytical data is frequently not disclosed[3][4]. Therefore, the following tables present a template for how a researcher should organize their own internally generated data for materials from different suppliers. For illustrative purposes, hypothetical data for three representative suppliers (Supplier A, Supplier B, and Supplier C) is presented.
Table 1: Summary of Physical and Purity Data
| Parameter | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Supplier C (Hypothetical) | Acceptance Criteria |
| Appearance | Off-white to pale yellow solid | White crystalline solid | Light brown powder | Off-white to pale yellow solid |
| Melting Point (°C) | 98.5 - 100.2 | 99.1 - 100.5 | 95.7 - 98.3 | 98.0 - 102.0 |
| Purity by HPLC (%) | 98.7 | 99.2 | 96.5 | ≥ 98.0% |
| Major Impurity (%) | 0.8 (Impurity 1) | 0.5 (Impurity 1) | 2.1 (Impurity 2) | ≤ 1.0% |
| Loss on Drying (%) | 0.15 | 0.10 | 0.45 | ≤ 0.5% |
Table 2: Summary of Spectroscopic Data
| Technique | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Supplier C (Hypothetical) | Expected Results |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure, minor unidentified peaks | Peaks corresponding to the chemical structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure | Peaks corresponding to the chemical structure |
| Mass Spectrometry (m/z) | [M+H]⁺ at 304.8, 306.8, 308.8 | [M+H]⁺ at 304.8, 306.8, 308.8 | [M+H]⁺ at 304.8, 306.8, 308.8 | Isotopic pattern for two bromine atoms |
| FTIR (cm⁻¹) | Conforms to reference spectrum | Conforms to reference spectrum | Conforms, with minor shifts | Characteristic peaks for aromatic C-H, C=C, C-S, and C-Br bonds |
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the comprehensive cross-validation of this compound from different suppliers.
Caption: Experimental workflow for the cross-validation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-validation workflow.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 60% B
-
26-30 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
-
Data Analysis: Determine the area percentage of the main peak to assess purity. Identify and quantify any impurity peaks.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Verification
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same HPLC method as described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: Confirm the presence of the molecular ion peak corresponding to this compound, observing the characteristic isotopic pattern for a molecule containing two bromine atoms.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum. The expected chemical shifts and splitting patterns should be consistent with the structure of this compound.
-
¹³C NMR: Acquire a standard carbon spectrum. The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule.
4. Melting Point Analysis
-
Instrumentation: Digital melting point apparatus.
-
Procedure: Place a small amount of the finely ground sample into a capillary tube. Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range from the onset of melting to complete liquefaction.
Signaling Pathway and Logical Relationships
The decision-making process for supplier qualification based on the analytical data can be visualized as follows:
Caption: Decision pathway for supplier qualification based on analytical cross-validation data.
By implementing a systematic and rigorous cross-validation process, researchers can mitigate the risks associated with inconsistent or impure starting materials, thereby ensuring the reliability and reproducibility of their experimental results and the quality of their final products.
References
A review of the structure-activity relationship of 5-Bromo-3-(bromomethyl)benzo[b]thiophene analogues
A detailed review of the structure-activity relationship (SAR) for 5-Bromo-3-(bromomethyl)benzo[b]thiophene analogues with comprehensive, publicly available quantitative data is not readily found in current scientific literature. However, to illustrate the principles of SAR analysis for this class of compounds, this guide presents a comparative review of a closely related series: benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, which have been investigated as potential anticancer agents. This analysis is based on a study by Xu et al. (2024), which provides a clear framework for understanding how structural modifications of the benzo[b]thiophene scaffold influence biological activity.
This guide will delve into the synthesis, anticancer properties, and mode of action of these alternative analogues, providing the quantitative data, experimental protocols, and pathway visualizations requested for a comprehensive comparison.
Unveiling Anticancer Potential: A Comparative Analysis
A series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized and evaluated for their anti-proliferative effects against the human breast cancer cell line MDA-MB-231. The core structure was modified at the 3-position with various amides and esters, and at the 5-position with different substituents to explore the structure-activity relationship. The in vitro cytotoxic activity of these compounds was assessed using the MTT assay, and the half-maximal inhibitory concentration (IC50) values were determined.
Quantitative Comparison of Anticancer Activity
The following table summarizes the anti-proliferative activity of a selection of the synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives against the MDA-MB-231 cell line.
| Compound ID | R1 Group (at C-3) | R2 Group (at C-5) | IC50 (µM) against MDA-MB-231 |
| b5 | N-(3,4-dimethoxyphenyl)carboxamide | H | 18.32 ± 1.54 |
| b6 | N-(3,4-dimethoxyphenyl)carboxamide | NO2 | 12.51 ± 1.12 |
| b11 | N-(3,4-dimethoxyphenethyl)carboxamide | H | 23.45 ± 2.01 |
| b12 | N-(3,4-dimethoxyphenethyl)carboxamide | NO2 | 15.89 ± 1.33 |
| b18 | (4-(pyridin-4-yl)piperazin-1-yl)methanone | H | 9.76 ± 0.87 |
| b19 | (4-(pyridin-4-yl)piperazin-1-yl)methanone | NO2 | 5.23 ± 0.48 |
| DC-Rhoin (Reference) | - | - | 7.56 ± 0.69 |
Data sourced from Xu et al. (2024).
From this data, several key SAR observations can be made:
-
Effect of the C-5 Substituent: The presence of a nitro group (NO2) at the C-5 position consistently enhanced the anticancer activity (lower IC50 values) compared to the unsubstituted analogues (compare b6 vs. b5 , b12 vs. b11 , and b19 vs. b18 ).
-
Influence of the C-3 Side Chain: The nature of the substituent at the C-3 position significantly impacts cytotoxicity. The piperazine-containing derivative b19 exhibited the most potent activity in this series, suggesting that this moiety is favorable for interaction with the biological target.
Deciphering the Mechanism: Targeting the RhoA/ROCK Signaling Pathway
The study by Xu et al. (2024) identified the RhoA/ROCK signaling pathway as a key target for these benzo[b]thiophene derivatives. This pathway is crucial in regulating the actin cytoskeleton and is often dysregulated in cancer, contributing to cell proliferation, migration, and invasion. The inhibition of this pathway by the synthesized compounds was confirmed through various cellular assays.
Figure 1. Simplified diagram of the RhoA/ROCK signaling pathway and the inhibitory action of benzo[b]thiophene analogues.
Experimental Corner: Methodologies for Biological Evaluation
The following are detailed protocols for the key experiments used to evaluate the anticancer activity of the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, adapted from the methodologies described by Xu et al. (2024) and standard laboratory procedures.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the benzo[b]thiophene analogues (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of compounds on cell migration.
Protocol:
-
Cell Seeding and Monolayer Formation: MDA-MB-231 cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Compound Treatment: The cells are washed with PBS to remove detached cells and then incubated with a medium containing the test compounds at a non-toxic concentration.
-
Image Acquisition: Images of the scratch are captured at 0 and 24 hours using a microscope.
-
Data Analysis: The width of the scratch is measured, and the percentage of wound closure is calculated to determine the extent of cell migration.
Western Blot Analysis for RhoA/ROCK Pathway Inhibition
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.
Protocol:
-
Cell Lysis: MDA-MB-231 cells are treated with the test compounds for a specified time, then washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against phosphorylated myosin light chain (p-MLC), total MLC, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software, and the ratio of p-MLC to total MLC is calculated to assess the inhibition of the RhoA/ROCK pathway.
Figure 2. General experimental workflow for the evaluation of benzo[b]thiophene analogues.
Conclusion
While a specific, detailed SAR study on this compound analogues remains elusive in the public domain, the analysis of the closely related benzo[b]thiophene-3-carboxylic acid 1,1-dioxide series provides a valuable blueprint for such investigations. The presented data and methodologies highlight the importance of systematic structural modifications to optimize anticancer activity. The identification of the RhoA/ROCK pathway as a target for this class of compounds opens avenues for the rational design of novel inhibitors. Further research focusing on the 5-bromo-3-substituted benzo[b]thiophene scaffold is warranted to explore its therapeutic potential and to delineate a clear structure-activity relationship for this promising class of heterocyclic compounds.
Safety Operating Guide
Proper Disposal of 5-Bromo-3-(bromomethyl)benzo[b]thiophene: A Step-by-Step Guide
For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe disposal of 5-Bromo-3-(bromomethyl)benzo[b]thiophene (CAS 1757-24-0), a brominated organic compound. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Due to its classification as a brominated organic compound, this compound is considered hazardous waste.[1] Improper disposal can pose significant risks to human health and the environment. The following procedures provide a direct, step-by-step approach to its safe handling and disposal.
Immediate Safety Precautions
Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the compound should be handled with the caution appropriate for a potentially toxic and reactive chemical.[1]
Personal Protective Equipment (PPE):
A minimum of the following PPE should be worn when handling this compound and its waste:
-
Safety Goggles: To protect eyes from splashes.[2]
-
Laboratory Coat: To protect skin and clothing.[2]
-
Nitrile Gloves: To prevent skin contact.[2]
-
Closed-toe Shoes: To protect feet from spills.[2]
All handling of this compound and its waste should be conducted in a properly functioning fume hood to prevent inhalation of any dust, vapors, or mists.[3][4]
Step-by-Step Disposal Protocol
-
Waste Segregation: All waste containing this compound must be segregated from other waste streams. This includes pure compound, solutions, and contaminated materials. As a halogenated hydrocarbon, it requires separate disposal in a designated "Halogenated Organic Waste" container.[2][4]
-
Waste Collection:
-
Solid Waste: Unused or waste this compound, along with any contaminated disposable lab supplies (e.g., filter paper, gloves, weighing paper), must be collected in a designated solid hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.[2][5] Never dispose of this chemical or its solutions down the laboratory drain. [2][6]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous waste.
-
-
Container Labeling: All waste containers must be clearly and accurately labeled.[5] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard class (e.g., "Halogenated Organic Waste").[5]
-
The date the waste was first added to the container.
-
-
Waste Storage: Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[3][5] They should be stored separately from incompatible materials such as alkalis, reducing agents, and combustible materials.[5]
-
Spill Management:
-
Minor Spills: Alert personnel in the immediate area. If the material is flammable, extinguish all ignition sources.[5] Small spills can be absorbed using an inert material (e.g., sand, vermiculite). Carefully collect the absorbed material into a labeled hazardous waste container.[5]
-
Major Spills: Evacuate the area and follow your institution's emergency procedures.
-
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Keep detailed records of all disposed chemicals.[2]
Quantitative Data Summary
| Data Point | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1757-24-0 | [7] |
| Molecular Formula | C₉H₆Br₂S | [8] |
| Molecular Weight | 306.02 g/mol | [8] |
| Physical Appearance | White solid | [3] |
| Storage Temperature | Store in a cool, dry place | [3] |
| Incompatibilities | Strong oxidizing agents, alkali metals | [9] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Contractor | [6] |
| Waste Classification | Halogenated Organic Waste | [2][4] |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling halogenated organic compounds. No experimental protocols were cited in the creation of this guidance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. benchchem.com [benchchem.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. SDS of this compound, Safety Data Sheets, CAS 1757-24-0 - chemBlink [chemblink.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 5-Bromo-3-(bromomethyl)benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5-Bromo-3-(bromomethyl)benzo[b]thiophene, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including brominated aromatic heterocycles and alkylating agents, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[4][5][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene, Double-Gloved) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[3][4][5][7] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2][4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2][4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.[2][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Engineering Controls: Ensure a certified chemical fume hood is operational.[2] The work area within the hood should be clean and uncluttered.[8]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and unobstructed.[1][4]
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.[4][5]
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid generating dust.[2][4]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[4][5] All solution preparations must be conducted within the fume hood.[2]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[8]
3. Post-Handling Procedures:
-
Decontamination: Clean all surfaces that may have come into contact with the chemical.
-
PPE Removal: Remove PPE carefully, avoiding contact with the outer contaminated surfaces. Gloves should be removed last, followed by thorough hand washing with soap and water.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure laboratory safety. As a brominated organic compound, it must be treated as halogenated organic waste.[9]
Table 2: Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container designated for solid halogenated organic waste. Do not mix with other waste streams.[4] |
| Solutions Containing the Compound | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.[4][9][10][11] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[4] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[4][12]
-
Segregation: Do not mix incompatible waste streams.[4][9] Halogenated and non-halogenated organic wastes must be collected in separate containers.[9][11]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4][10] Containers should be kept tightly closed.[12]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
